molecular formula C7H3BrFO2- B8607214 5-Fluoro-2-bromobenzoate

5-Fluoro-2-bromobenzoate

Cat. No.: B8607214
M. Wt: 218.00 g/mol
InChI Key: OQBMJMJZMDBQSM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-2-bromobenzoate is a versatile aromatic carboxylic acid ester that serves as a critical building block in organic synthesis and drug discovery. Its structure, featuring both bromine and fluorine atoms adjacent to the carboxylate group, makes it a highly functionalized intermediate amenable to further chemical modification . The bromine atom acts as an excellent leaving group, enabling the compound to participate in pivotal palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the efficient construction of carbon-carbon bonds . This reactivity allows medicinal chemists to assemble complex molecular architectures, making it a valuable precursor for generating libraries of compounds in high-throughput screening campaigns . The presence of the fluorine atom, a common bioisostere, can significantly influence the binding affinity, metabolic stability, and bioavailability of resulting candidate molecules . As a pharmaceutical intermediate, this compound is instrumental in the research and development of therapeutic agents, including potential anti-inflammatory and anticancer treatments . Its utility also extends to the agrochemical industry and material science, where it is used in the synthesis of advanced functional materials . The compound is characterized by a molecular formula of C 7 H 3 BrFO 2 and a molecular weight of 218.00 g/mol . Researchers should note that this product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper safety procedures must be followed; consult the material safety data sheet for detailed handling and hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H3BrFO2-

Molecular Weight

218.00 g/mol

IUPAC Name

2-bromo-5-fluorobenzoate

InChI

InChI=1S/C7H4BrFO2/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H,(H,10,11)/p-1

InChI Key

OQBMJMJZMDBQSM-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)[O-])Br

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis of Methyl 5-Fluoro-2-Bromobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: Methyl 5-fluoro-2-bromobenzoate (CAS: 6942-39-8) Primary Application: Key intermediate for fused heterocycles (quinazolines, indazoles) and kinase inhibitors via Suzuki-Miyaura cross-coupling.

This technical guide details the robust synthesis of methyl 5-fluoro-2-bromobenzoate. Unlike generic preparations, this protocol focuses on the acid chloride-mediated esterification of 2-bromo-5-fluorobenzoic acid as the primary industrial route due to its scalability, irreversibility, and high yield (>95%). A secondary "back-integration" route is provided for synthesizing the carboxylic acid precursor via the oxidation of 2-bromo-5-fluorotoluene, allowing researchers to synthesize the material from commodity chemicals if the acid is unavailable.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is best approached by disconnecting the ester bond. The presence of the bromine at the C2 position and fluorine at C5 creates a unique electronic environment. The electron-withdrawing fluorine increases the acidity of the benzoic acid, while the bulky bromine atom at the ortho position introduces steric strain that can hinder nucleophilic attack at the carbonyl carbon if standard Fischer esterification (equilibrium-based) conditions are not optimized.

Therefore, the strategy relies on activating the carboxyl group into a highly reactive acid chloride intermediate.

Retrosynthesis Diagram

Retrosynthesis cluster_legend Legend Target Methyl 5-fluoro-2-bromobenzoate (Target) Acid 2-Bromo-5-fluorobenzoic acid (Precursor) Acid->Target Esterification (MeOH, SOCl2) Toluene 2-Bromo-5-fluorotoluene (Commodity Starter) Toluene->Acid Oxidation (KMnO4) F_Acid 3-Fluorobenzoic Acid (Alternative Starter) F_Acid->Acid Regioselective Bromination (Br2, Fe) key1 Target key2 Intermediate key3 Raw Material

Caption: Retrosynthetic tree illustrating the primary disconnection to the acid precursor and two potential upstream routes.

Part 2: Primary Synthesis Protocol (Esterification)

Method: Thionyl Chloride Mediated Methanolysis

This method is superior to standard Fischer esterification (H₂SO₄/MeOH) for ortho-substituted benzoic acids. The formation of the acid chloride intermediate overcomes steric hindrance from the C2-Bromine and drives the reaction to completion by releasing SO₂ gas, rendering the process irreversible.

Reaction Scheme:




Experimental Procedure
1. Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.Role
2-Bromo-5-fluorobenzoic acid 219.011.0Limiting Reagent
Thionyl Chloride (SOCl₂) 118.972.0 - 3.0Activator / Solvent
Methanol (anhydrous) 32.04Excess (Solvent)Nucleophile
DMF (Dimethylformamide) 73.090.05 (Cat.)Catalyst
2. Step-by-Step Protocol
  • Setup: Equip a dry 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser (vented to a caustic scrubber to neutralize HCl/SO₂), and a pressure-equalizing addition funnel. Flush with Nitrogen (

    
    ).
    
  • Dissolution: Charge the flask with 2-bromo-5-fluorobenzoic acid (1.0 equiv). Add anhydrous Methanol (10-15 volumes relative to acid mass).

    • Note: While SOCl₂ can be used neat, generating the acid chloride in situ in methanol is often safer for scale-up, provided the temperature is controlled. Alternatively, form the acid chloride first (neat SOCl₂ + cat. DMF), evaporate excess SOCl₂, and then add MeOH. The protocol below uses the in-situ generation method which is common for methyl esters.

  • Activation: Cool the solution to 0°C in an ice bath. Add Thionyl Chloride (3.0 equiv) dropwise via the addition funnel over 30 minutes.

    • Mechanistic Insight: The reaction is highly exothermic. Rapid addition causes methanol to boil and may lead to methyl ether byproduct formation.

  • Reaction: Once addition is complete, remove the ice bath. Heat the mixture to reflux (65°C) for 3–5 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[1] The acid spot (

      
      ) should disappear, replaced by the ester spot (
      
      
      
      ).
  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate the mixture under reduced pressure (Rotavap) to remove bulk Methanol and excess HCl.

    • Dissolve the residue in Ethyl Acetate (EtOAc).

    • Critical Wash: Wash the organic layer with saturated aqueous NaHCO₃ (2x).

      • Why? This neutralizes residual HCl and removes any unreacted carboxylic acid, ensuring the product is acid-free.

    • Wash with Brine (1x). Dry over anhydrous

      
      .
      
  • Purification: Filter and concentrate to yield the crude oil.

    • The product typically solidifies upon standing or cooling (MP: ~40-42°C).

    • If purity is <98%, recrystallize from minimal Hexane/EtOAc or perform a short silica plug filtration.

Process Flow Diagram

ProcessFlow Step1 Step 1: Charge Reactor (Acid + MeOH) Step2 Step 2: Addition of SOCl2 (0°C, Dropwise, Exothermic) Step1->Step2 Step3 Step 3: Reflux (65°C, 3-5 Hours) Step2->Step3 Step4 Step 4: Concentration (Remove MeOH/HCl) Step3->Step4 Step5 Step 5: NaHCO3 Wash (Critical: Remove Acid) Step4->Step5 Step6 Step 6: Isolation (Dry, Filter, Evaporate) Step5->Step6

Caption: Workflow for the Thionyl Chloride mediated esterification.

Part 3: Precursor Synthesis (Back-Integration)

If 2-bromo-5-fluorobenzoic acid is unavailable, it can be synthesized via the oxidation of 2-bromo-5-fluorotoluene . This route is preferred over the bromination of 3-fluorobenzoic acid due to cleaner regioselectivity profiles.

Reaction:


Protocol:
  • Mixture: Suspend 2-bromo-5-fluorotoluene (1 equiv) in water (20 vol). Add Pyridine (2 vol) as a phase transfer catalyst/co-solvent.

  • Oxidation: Add KMnO₄ (2.5 equiv) portion-wise at 80-90°C.

    • Caution: Reaction is vigorous.[1] Add oxidant slowly to control foaming.

  • Filtration: Filter the hot mixture through Celite to remove

    
     precipitate. Wash the pad with hot water.
    
  • Acidification: The filtrate contains the potassium salt of the product. Cool to 0°C and acidify to pH 1 with conc. HCl.

  • Isolation: The white solid precipitate is 2-bromo-5-fluorobenzoic acid . Filter, wash with cold water, and dry. Yields are typically 75-85%.

Part 4: Critical Process Parameters & Safety

Regiochemistry Verification

Ensure the starting material is the correct isomer.

  • Target: 2-Bromo-5-fluorobenzoic acid.

  • Common Impurity: 2-Bromo-4-fluorobenzoic acid (arising from non-selective bromination routes).

  • QC Check:

    
    H NMR is definitive. The proton at C6 (ortho to COOH, meta to F) appears as a doublet of doublets (
    
    
    
    ) due to coupling with F (para) and H4 (meta).
Safety Hazards
  • Thionyl Chloride: Reacts violently with water to release HCl and SO₂. Must be handled in a fume hood.

  • Methyl Iodide (Alternative Route): If using MeI/K₂CO₃ instead of SOCl₂/MeOH, be aware that MeI is a potent alkylating agent and suspected carcinogen. The SOCl₂ route is generally preferred for safety in scale-up.

  • Hydrofluoric Acid potential: While the C-F bond is stable under these esterification conditions, avoid extremely harsh Lewis acids (e.g.,

    
    ) at high temps which could theoretically compromise the fluoride.
    

References

  • Synthesis of Methyl 2-bromo-5-fluorobenzoate via TMS-Diazomethane. ChemicalBook Protocols. (2025). Link

  • Esterification of Halogenated Benzoic Acids. Common Organic Chemistry. Procedure for Acid to Ester using SOCl2/MeOH. Link

  • Oxidation of 2-Bromo-5-fluorotoluene. Thermo Scientific Chemicals. Product Application Notes for 2-Bromo-5-fluorotoluene. Link

  • Regioselectivity in Electrophilic Aromatic Bromination. National Institutes of Health (PMC). Analysis of directing effects in fluorinated aromatics. Link

  • Synthesis of 2-Bromo-5-fluorobenzoic acid. Sigma-Aldrich Product Sheet. CAS 394-28-5 Properties and Safety. Link

Sources

Technical Profile: 5-Fluoro-2-Bromobenzoate Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physical properties, chemical reactivity, and experimental handling of 5-fluoro-2-bromobenzoate derivatives.

While "5-fluoro-2-bromobenzoate" strictly refers to the anionic form, this guide focuses on the two most commercially and synthetically relevant forms used in drug development: 2-Bromo-5-fluorobenzoic acid (the parent scaffold) and Methyl 2-bromo-5-fluorobenzoate (the primary synthetic intermediate).

Executive Summary

The 5-fluoro-2-bromobenzoate scaffold is a high-value halogenated building block in medicinal chemistry. It is characterized by three distinct functional handles: a sterically hindered bromine at the ortho position (C2), a fluorine atom at the meta position (C5), and a carboxylate/ester moiety at C1.

This specific substitution pattern allows for orthogonal functionalization. The C2-Br bond serves as a site for palladium-catalyzed cross-coupling (building biaryl cores), while the C5-F atom modulates metabolic stability and lipophilicity without introducing significant steric bulk. The ester functionality allows for downstream cyclization or amide coupling.

Chemical Identity & Structural Analysis[1]

PropertyMethyl Ester DerivativeParent Acid
Chemical Name Methyl 2-bromo-5-fluorobenzoate2-Bromo-5-fluorobenzoic acid
CAS Number 6942-39-8 394-28-5
Molecular Formula


Molecular Weight 233.03 g/mol 219.01 g/mol
SMILES COC(=O)C1=C(Br)C=CC(F)=C1OC(=O)C1=C(Br)C=CC(F)=C1
Structure Ortho-bromo, meta-fluoro esterOrtho-bromo, meta-fluoro acid
Structural Conformation

The steric bulk of the bromine atom at the C2 position forces the carboxylate/ester group out of planarity with the benzene ring. This "ortho-effect" significantly influences reactivity:

  • Reduced Electrophilicity: The carbonyl carbon is less accessible to nucleophiles compared to non-hindered benzoates.

  • Coupling Challenges: Suzuki or Buchwald couplings at C2 require specialized ligands (e.g., S-Phos, X-Phos) to overcome steric crowding.

Physical & Thermodynamic Properties[2][3]

The following data aggregates experimental values and high-confidence predictive models for the Methyl Ester (liquid) and Acid (solid).

Table 1: Physical Constants
PropertyMethyl 2-bromo-5-fluorobenzoate2-Bromo-5-fluorobenzoic Acid
Physical State (20°C) Clear, colorless to pale yellow liquidWhite to cream crystalline powder
Melting Point N/A (Liquid at RT)153 – 159 °C
Boiling Point ~247.5 °C (at 760 mmHg)Decomposes / Sublimes
Density 1.577 g/cm³~1.79 g/cm³ (Solid)
Refractive Index (

)
1.531N/A
Flash Point ~103.5 °CN/A
Solubility (Water) Negligible (<0.1 mg/mL)Slightly soluble (Acidic pH)
Solubility (Organics) Soluble in DCM, EtOAc, MeOH, DMSOSoluble in DMSO, MeOH, Ethanol
LogP (Octanol/Water) 2.37 (Lipophilic)1.89 (pH dependent)

Spectroscopic Characterization

Accurate identification requires analysis of the specific splitting patterns caused by the Fluorine-Proton coupling (


 coupling).
Predicted H NMR Profile (Methyl Ester in )
  • 
     3.92 ppm (3H, s):  Methyl ester protons (
    
    
    
    ).
  • 
     7.10 – 7.20 ppm (1H, m):  Proton at C4  (Para to ester). Shows splitting by adjacent H3 and ortho F (
    
    
    
    Hz).
  • 
     7.55 ppm (1H, dd):  Proton at C6  (Ortho to ester, Ortho to F). Deshielded by the carbonyl. Shows coupling to F (
    
    
    
    Hz) and meta coupling to H4.
  • 
     7.65 ppm (1H, dd):  Proton at C3  (Ortho to Br). Deshielded by Bromine. Shows ortho coupling to H4 (
    
    
    
    Hz) and meta coupling to F (
    
    
    Hz).
F NMR
  • 
     -110 to -115 ppm:  Single peak (multiplet due to H-coupling if proton-coupled).
    

Synthetic Utility & Reactivity[6][7]

The chemical behavior of 5-fluoro-2-bromobenzoate is defined by the competition between the labile ester and the reactive C-Br bond.

Reactivity Visualization

The following diagram illustrates the divergent reaction pathways available for this scaffold.

Reactivity cluster_legend Reaction Feasibility Scaffold Methyl 5-fluoro-2-bromobenzoate (Starting Material) Suzuki Biaryl Derivative (Suzuki Coupling) Scaffold->Suzuki Pd(0), Aryl-B(OH)2 (C2-Br Attack) Hydrolysis 2-Bromo-5-fluorobenzoic Acid (Hydrolysis) Scaffold->Hydrolysis LiOH / THF (Ester Cleavage) SNAr 5-Amino/Alkoxy Derivative (SNAr at C5 - Difficult) Scaffold->SNAr Strong Nuc, High T (F Displacement) Solid Line: High Yield Solid Line: High Yield Dashed Line: Low Yield/Harsh Conditions Dashed Line: Low Yield/Harsh Conditions

Figure 1: Divergent reactivity profile. The C2-Br bond is the primary handle for carbon-carbon bond formation, while the ester allows for solubility and protection.

Experimental Protocols

Protocol A: Synthesis of Methyl 2-bromo-5-fluorobenzoate

Objective: Conversion of the acid to the methyl ester using mild conditions to avoid defluorination.

Reagents:

  • 2-Bromo-5-fluorobenzoic acid (1.0 equiv)

  • Potassium Carbonate (

    
    , 2.0 equiv)[1][2]
    
  • Methyl Iodide (MeI, 1.5 equiv)

  • Solvent: DMF (Dimethylformamide)

Procedure:

  • Dissolution: Dissolve 2-bromo-5-fluorobenzoic acid (10 g, 45.6 mmol) in anhydrous DMF (100 mL) under an inert atmosphere (

    
    ).
    
  • Base Addition: Add

    
     (12.6 g, 91.2 mmol) in a single portion. Stir for 15 minutes at room temperature.
    
  • Alkylation: Cool the suspension to 0°C. Add Methyl Iodide (4.3 mL, 68.4 mmol) dropwise over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[3]

  • Workup: Pour the reaction mixture into ice-cold water (300 mL). Extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Wash the combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Yield: Expect a pale yellow oil (~95-98% yield). No column chromatography is usually required if reagents are pure.

Protocol B: Suzuki-Miyaura Coupling (Sterically Hindered)

Objective: Coupling an aryl boronic acid to the sterically hindered C2 position.

Reagents:

  • Methyl 2-bromo-5-fluorobenzoate (1.0 equiv)[4]

  • Aryl Boronic Acid (1.5 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    / S-Phos for difficult substrates.
  • Base:

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1)[2]

Procedure:

  • Degassing: Charge a reaction vial with the benzoate ester (1.0 mmol), boronic acid (1.5 mmol),

    
     (3.0 mmol), and Pd catalyst. Seal and purge with Argon for 5 minutes.
    
  • Solvent Addition: Add degassed Dioxane/Water mixture (5 mL) via syringe.

  • Heating: Heat the block to 90–100°C for 12 hours. The elevated temperature is necessary to overcome the ortho-bromo steric hindrance.

  • Workup: Filter through a celite pad, dilute with EtOAc, and wash with water.

  • Purification: Flash column chromatography (Silica gel).

Safety & Handling (MSDS Highlights)

Hazard Classification:

  • Acute Toxicity (Oral): Category 3 (Toxic if swallowed).

  • Skin/Eye Irritation: Category 2 (Irritant).

Handling Precautions:

  • Inhalation: The methyl ester has a low vapor pressure but can form aerosols. Use in a fume hood.

  • Skin Contact: Fluorinated aromatics can be absorbed through the skin. Wear nitrile gloves (minimum thickness 0.11 mm).

  • Storage: Store in a cool, dry place. The ester is stable at room temperature but should be kept away from strong oxidizing agents and strong bases (to prevent hydrolysis).

References

  • Thermo Scientific Chemicals. (2024). 2-Bromo-5-fluorobenzoic acid, 98% Specification Sheet. Retrieved from

  • Sigma-Aldrich. (2024). Methyl 2-bromo-5-fluorobenzoate Product Data & Safety Sheet (CAS 6942-39-8). Retrieved from

  • ChemicalBook. (2025). Methyl 2-bromo-5-fluorobenzoate Properties and Synthesis. Retrieved from

  • Miyaura, N., & Suzuki, A. (1995).[5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational reference for Protocol B).

  • BenchChem. (2025). Suzuki Coupling Protocols for Ortho-Substituted Benzoates. Retrieved from

Sources

5-Fluoro-2-Bromobenzoate: Strategic Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 5-fluoro-2-bromobenzoate , formally addressed through its parent acid 2-bromo-5-fluorobenzoic acid and its ester derivatives. These scaffolds are critical building blocks in medicinal chemistry, particularly for the synthesis of biaryl systems and pharmacophores requiring metabolic stability via fluorination.

Executive Summary

The 5-fluoro-2-bromobenzoate scaffold represents a "privileged structure" in modern drug development.[1] Its utility stems from the orthogonal reactivity of its substituents: the 2-bromo group serves as a handle for transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura), the carboxylate allows for amide/ester formation, and the 5-fluoro substituent modulates lipophilicity and blocks metabolic oxidation at the para-position relative to the biaryl axis. This guide details the structural properties, industrial synthesis, and synthetic applications of this moiety.[1][2][3]

Chemical Identity & Physicochemical Properties

Nomenclature and Identification

The term "5-fluoro-2-bromobenzoate" loosely refers to the salt or ester forms. The parent active building block is the free acid. It is crucial to distinguish this isomer from its regioisomer, 5-bromo-2-fluorobenzoic acid, which has significantly different electronic properties.

Attribute Parent Acid Methyl Ester
IUPAC Name 2-Bromo-5-fluorobenzoic acidMethyl 2-bromo-5-fluorobenzoate
CAS Number 394-28-5 6942-39-8
Molecular Formula C₇H₄BrFO₂C₈H₆BrFO₂
Molecular Weight 219.01 g/mol 233.03 g/mol
Appearance White to off-white crystalline powderColorless to light yellow liquid/oil
Melting Point 154–158 °CN/A (Liquid at RT)
Boiling Point ~296 °C (Predicted)247.5 °C (at 760 mmHg)
SMILES OC(=O)C1=C(Br)C=CC(F)=C1COC(=O)C1=C(Br)C=CC(F)=C1
Structural Analysis
  • Electronic Environment: The carboxylic acid at C1 is an electron-withdrawing group (EWG). The bromine at C2 provides steric bulk (ortho-effect) which can twist the carboxylate out of planarity, influencing solubility and reactivity.

  • Fluorine Effect: The fluorine at C5 exerts a strong inductive withdrawing effect (-I) but a mesomeric donating effect (+M). In this position (meta to the carboxyl, para to the bromine), it deactivates the ring towards electrophilic attack but activates the C2-Br bond for oxidative addition in palladium-catalyzed cycles.

Synthesis & Manufacturing Routes

The industrial preparation of 2-bromo-5-fluorobenzoic acid does not typically proceed via direct bromination of 3-fluorobenzoic acid due to poor regioselectivity. Instead, a functional group interconversion (FGI) strategy starting from 3-fluorobenzotrifluoride is the standard high-purity route.

The Benzotrifluoride Route (Industrial Standard)

This pathway ensures the correct regiochemistry by leveraging the directing effects of the trifluoromethyl group before hydrolysis.

  • Nitration: 3-Fluorobenzotrifluoride is nitrated. The strong meta-directing effect of CF₃ and ortho/para-directing effect of F synergize to place the nitro group at position 6 (para to F, ortho to CF₃).

  • Reduction: The nitro group is reduced to an amine (aniline derivative) using catalytic hydrogenation (Raney Ni or Pd/C).

  • Sandmeyer Reaction: The amine is converted to a diazonium salt and displaced by bromide (CuBr/HBr).

  • Hydrolysis: The trifluoromethyl group is hydrolyzed to the carboxylic acid using strong acid (H₂SO₄) at elevated temperatures.

Synthesis Workflow Diagram

SynthesisRoute Start 3-Fluorobenzotrifluoride (m-Fluorobenzotrifluoride) Inter1 2-Nitro-5-fluorobenzotrifluoride Start->Inter1 HNO3 / H2SO4 (Nitration) Inter2 2-Amino-5-fluorobenzotrifluoride Inter1->Inter2 H2 / Raney Ni (Reduction) Inter3 2-Bromo-5-fluorobenzotrifluoride Inter2->Inter3 1. NaNO2, HBr 2. CuBr (Sandmeyer) Product 2-Bromo-5-fluorobenzoic Acid (CAS 394-28-5) Inter3->Product H2SO4, Heat (Hydrolysis)

Figure 1: Step-wise industrial synthesis of 2-bromo-5-fluorobenzoic acid ensuring regiospecificity.

Reactivity & Synthetic Utility[3]

The 5-fluoro-2-bromobenzoate scaffold is a "bifunctional" intermediate. Its value lies in the ability to selectively functionalize the C1-Carboxyl and C2-Bromo sites.

C2-Bromine: Cross-Coupling Reactions

The C2-Br bond is highly activated for oxidative addition due to the electron-withdrawing nature of the adjacent carboxyl group and the inductive effect of the C5-Fluorine.

  • Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to form biaryl-2-carboxylates.

  • Buchwald-Hartwig Amination: Allows introduction of amines at the C2 position, often used to synthesize quinazolinone cores.

C1-Carboxyl: Amide/Ester Formation

Standard coupling reagents (HATU, EDC/HOBt) convert the acid to amides.

  • Protocol Note: Due to the steric bulk of the ortho-bromine, activation times may need to be extended compared to unsubstituted benzoic acid. Acid chlorides (generated via SOCl₂ or Oxalyl Chloride) are often preferred for difficult couplings.

Experimental Protocol: Methyl Esterification

To convert the acid (394-28-5) to the methyl ester (6942-39-8) for purification or protection.

  • Dissolution: Dissolve 10.0 g (45.6 mmol) of 2-bromo-5-fluorobenzoic acid in 100 mL of anhydrous Methanol.

  • Catalysis: Add 0.5 mL of concentrated H₂SO₄ dropwise at 0°C.

  • Reflux: Heat to reflux (65°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Concentrate in vacuo. Redissolve residue in EtOAc, wash with sat. NaHCO₃ (to remove unreacted acid) and Brine.

  • Yield: Dry over MgSO₄ and concentrate to yield ~9.8 g (93%) of Methyl 2-bromo-5-fluorobenzoate as a clear oil.

Applications in Drug Discovery

Metabolic Blocking

The 5-fluoro substituent is strategically placed to block metabolic degradation. In a biaryl drug molecule derived from this scaffold, the C5 position corresponds to the meta position of the original phenyl ring (relative to the biaryl bond). Fluorination here prevents cytochrome P450-mediated hydroxylation, extending the half-life (


) of the drug candidate.
Case Study: P-glycoprotein Inhibitors

This scaffold is a key intermediate in the synthesis of Elacridar derivatives. Elacridar is a potent inhibitor of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).

  • Mechanism: The 2-bromo group is coupled with an aniline or aryl moiety, while the carboxyl group forms the core acridone/carboxamide backbone.

  • Citation: Radiosynthesis of [¹⁸F]fluoroelacridar utilizes 2-bromo-5-fluorobenzoic acid as the starting material to introduce the fluorine label for PET imaging of multidrug resistance [1].

Safety & Handling (MSDS Highlights)

  • GHS Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A), STOT SE (Category 3).

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Handling: Handle in a fume hood. The methyl ester is volatile and should not be inhaled.

  • Storage: Store at room temperature in a dry, sealed container. Moisture sensitive (carboxylic acid can form hydrates; acid chlorides are hydrolytically unstable).

References

  • Dörner, B., et al. (2009). "Radiosynthesis and in vivo evaluation of 1-[18F]fluoroelacridar as a positron emission tomography tracer for P-glycoprotein and breast cancer resistance protein." Bioorganic & Medicinal Chemistry, 17(13), 4611-4621.

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 2778181, 2-Bromo-5-fluorobenzoic acid." PubChem.

  • Sigma-Aldrich. (2024). "2-Bromo-5-fluorobenzoic acid Product Specification & MSDS." Merck KGaA.

  • Google Patents. (2014). "WO2014071545A1: Preparation method for 2-bromo-3-fluorobenzoic acid (Analogous Route Methodology)." Google Patents.

Sources

Reactivity and Stability Profile of 5-Fluoro-2-bromobenzoates: A Technical Guide for Advanced API Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug development and agrochemical formulation, 5-fluoro-2-bromobenzoate (and its corresponding free acid) serves as a highly versatile, orthogonally reactive building block[1]. The unique spatial arrangement of its functional groups—a carboxylate/ester at C1, a bromine at C2, and a fluorine at C5—creates a highly predictable reactivity gradient. This whitepaper provides an in-depth mechanistic analysis of this scaffold, detailing how to exploit the activated C-Br bond while preserving the stable C-F bond, supported by self-validating experimental protocols.

Electronic Topography & Physicochemical Profile

The reactivity of 5-fluoro-2-bromobenzoate is dictated by the competing inductive and resonance effects of its substituents. The ester group (-COOMe or -COOEt) is a strong electron-withdrawing group (EWG) that lowers the energy of the aromatic ring's Lowest Unoccupied Molecular Orbital (LUMO). This electronic depletion is most pronounced at the ortho and para positions.

Because the bromine atom is situated ortho to the ester (C2), the C-Br bond is highly activated toward oxidative addition by low-valent transition metals. Conversely, the fluorine atom at C5 is meta to the ester. This prevents the ester from stabilizing the intermediate Meisenheimer complex during nucleophilic attack, rendering the C-F bond exceptionally stable against Nucleophilic Aromatic Substitution (SNAr).

Table 1: Quantitative Physicochemical Data
PropertyValue (Methyl Ester)Value (Free Acid)Causality / Impact on Handling
Molecular Weight 233.03 g/mol [2]219.01 g/mol [3]Standard low-molecular-weight API building block.
Physical State Colorless to light yellow liquid[4]White to cream powder[5]Liquid ester requires inert atmosphere to prevent oxidative discoloration; acid is bench-stable.
Melting Point N/A (Liquid at RT)154–157 °C[3]Acid can be purified via recrystallization; ester requires vacuum distillation.
Predicted LogP ~2.5~1.9High lipophilicity of the ester ensures excellent solubility in ethereal (THF, MTBE) and chlorinated solvents.

Chemoselectivity: The Ortho-Bromo vs. Meta-Fluoro Dichotomy

Understanding the chemoselectivity of this scaffold is critical for designing multi-step synthetic routes. The logic tree below illustrates the divergent pathways available when subjecting the molecule to different reaction conditions.

Chemoselectivity Start 5-Fluoro-2-bromobenzoate Cond1 Pd(0) Catalyst, Base Boronic Acid, Heat Start->Cond1 Cond2 Strong Nucleophile (e.g., Amines, Heat) Start->Cond2 Cond3 iPrMgCl·LiCl -40 °C in THF Start->Cond3 Path1 Suzuki Cross-Coupling at C2 (C-Br cleavage) Cond1->Path1 Path2 No SNAr at C5 (F is meta to EWG) Cond2->Path2 Path3 Halogen-Metal Exchange at C2 (Grignard Formation) Cond3->Path3

Figure 1: Chemoselectivity logic tree for 5-fluoro-2-bromobenzoate functionalization.

Transition-Metal Catalysis: Manipulating the C-Br Bond

The primary utility of 5-fluoro-2-bromobenzoate lies in its capacity for palladium-catalyzed cross-coupling. The ortho-ester group accelerates the rate-determining oxidative addition step by withdrawing electron density from the C-Br bond.

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Accelerated by o-EWG) Pd0->OxAdd + Substrate TransMet Transmetalation (with Ar-B(OH)2) OxAdd->TransMet Base, Boronic Acid RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product 2-Aryl-5-fluorobenzoate RedElim->Product Substrate 5-Fluoro-2-bromobenzoate Substrate->OxAdd

Figure 2: Catalytic cycle for the Suzuki-Miyaura cross-coupling at the C2 position.

Protocol 1: Self-Validating Suzuki-Miyaura Coupling

Objective: Synthesis of methyl 5-fluoro-2-(p-tolyl)benzoate. Causality & Design: We utilize Pd(dppf)Cl₂ because the bidentate dppf ligand enforces a cis-geometry on the palladium center, which is mandatory for rapid reductive elimination. Potassium carbonate (K₂CO₃) is selected as the base; it is strong enough to activate the boronic acid but mild enough to prevent the hydrolysis of the methyl ester.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine methyl 5-fluoro-2-bromobenzoate (1.0 equiv), p-tolylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Degassing: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v). Causality: Dissolved oxygen rapidly oxidizes Pd(0) to inactive Pd(II) species, halting the catalytic cycle.

  • Activation: Add K₂CO₃ (2.0 equiv) and heat the mixture to 80 °C under an argon atmosphere for 4 hours.

  • Self-Validation (In-Process Control): Analyze an aliquot via GC-MS. The starting material exhibits a distinct 1:1 isotopic doublet at m/z 232/234 due to the ⁷⁹Br and ⁸¹Br isotopes. Successful coupling is definitively confirmed when this doublet collapses into a single molecular ion peak corresponding to the biaryl product, proving complete C-Br cleavage.

Kinetically Controlled Halogen-Metal Exchange

While cross-coupling is robust, generating a nucleophilic aryl species is sometimes required. Standard organolithium reagents (like n-BuLi) will indiscriminately attack the ester group via nucleophilic acyl substitution. To bypass this, we employ a kinetically controlled halogen-metal exchange using a "Turbo-Grignard" reagent.

GrignardWorkflow Step1 Step 1: Preparation Dry THF, -40 °C Step2 Step 2: Metalation Add iPrMgCl·LiCl Step1->Step2 Step3 Step 3: Trapping Add Electrophile Step2->Step3 Step4 Step 4: Validation D2O Quench & GC-MS Step3->Step4

Figure 3: Workflow for low-temperature halogen-metal exchange and validation.

Protocol 2: Turbo-Grignard Metalation

Objective: Generation of the 2-(chloromagnesium)-5-fluorobenzoate intermediate. Causality & Design: The addition of LiCl breaks up the polymeric aggregates of the Grignard reagent, drastically increasing its effective basicity and nucleophilicity. By operating at strictly -40 °C, the activation energy required for the halogen-metal exchange is met, while the barrier for ester attack remains insurmountable (kinetic control).

Step-by-Step Methodology:

  • Cooling: Dissolve methyl 5-fluoro-2-bromobenzoate in anhydrous THF (0.2 M) and cool to -40 °C under argon.

  • Exchange: Dropwise add iPrMgCl·LiCl (1.1 equiv, 1.3 M in THF) over 15 minutes. Stir for 1 hour at -40 °C.

  • Electrophilic Trapping: Introduce the desired electrophile (e.g., anhydrous DMF to generate the corresponding benzaldehyde).

  • Self-Validation: Prior to adding the main electrophile, extract a 0.5 mL aliquot and quench it immediately with D₂O. GC-MS analysis must show >95% deuterium incorporation at C2 (mass shift to the deuterated monomer), validating that the Grignard species was successfully formed without ester degradation.

Thermodynamic Stability Matrix

Understanding the degradation pathways of 5-fluoro-2-bromobenzoate is essential for long-term storage and reaction planning. The steric bulk of the ortho-bromine provides a minor degree of kinetic shielding to the ester, but it remains susceptible to harsh conditions.

Table 2: Stability Matrix Under Stress Conditions
ConditionC-Br Bond IntegrityC-F Bond IntegrityEster Group Integrity
Aqueous Base (NaOH, RT) StableStableRapid hydrolysis to 5-fluoro-2-bromobenzoic acid.
Aqueous Acid (HCl, Reflux) StableStableSlow, reversible hydrolysis to the free acid.
Aliphatic Amines (100 °C) Stable (Without Pd)Highly StableSusceptible to amidation (formation of benzamides).
Thermal Stress (150 °C) StableStableStable (No decarboxylation observed).

References

  • Thermo Fisher Scientific.2-Bromo-5-fluorobenzoic acid, 98+%.
  • Chem-Impex International.Ácido 2-bromo-5-fluorobenzoico.
  • MilliporeSigma (Sigma-Aldrich).2-Bromo-5-fluorobenzoic acid 96% (CAS 394-28-5).
  • TCI Chemicals.Methyl 2-Bromo-5-fluorobenzoate (CAS 6942-39-8).
  • ChemScene.Methyl 2-bromo-5-fluorobenzoate Properties and Specifications.

Sources

Solubility Profile & Solvent Selection Guide: 5-Fluoro-2-Bromobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the solubility profile for 5-fluoro-2-bromobenzoate , specifically distinguishing between its two primary organic-soluble forms: the Acid (2-bromo-5-fluorobenzoic acid) and the Ester (typically Methyl or Ethyl 5-fluoro-2-bromobenzoate).

Executive Summary

5-Fluoro-2-bromobenzoate derivatives serve as critical electrophilic scaffolds in medicinal chemistry, particularly for Suzuki-Miyaura couplings and nucleophilic aromatic substitutions (


). Their solubility behavior is the governing factor in reaction yield and purification efficiency.

This guide addresses the physicochemical dichotomy between the Acid form (CAS 394-28-5), which relies on hydrogen-bond donation for solvation, and the Ester form (e.g., Methyl ester, CAS 6942-39-8), which is lipophilic and governed by van der Waals forces.

Key Takeaway:

  • For Reaction: Use Polar Aprotic solvents (DMF, DMSO) for nucleophilic attacks; use Non-polar/Moderately Polar (Toluene, THF) for metal-catalyzed couplings.

  • For Purification: The Ester is highly soluble in chlorinated solvents (DCM) and esters (EtOAc), while the Acid requires protic solvents (Alcohols) or basic aqueous systems for dissolution.

Physicochemical Characterization

Understanding the molecular drivers of solubility is essential for predicting behavior in novel solvent systems.

PropertyAcid Form (2-Bromo-5-fluorobenzoic acid)Ester Form (Methyl 2-bromo-5-fluorobenzoate)
CAS Number 394-28-56942-39-8
Molecular Weight 219.01 g/mol 233.03 g/mol
Physical State White Crystalline SolidLow-melting Solid or Yellow Oil
Melting Point 154–157 °C~40–45 °C (often oil at RT if impure)
LogP (Predicted) ~2.51~3.10
Solubility Driver H-Bond Donor (COOH) + DipoleDipole-Dipole + Dispersion (Br/F)
pKa ~2.5 (Strongly acidic due to ortho-Br)N/A
Mechanistic Insight: The "Ortho-Effect"

The bromine atom at the ortho position creates significant steric bulk, twisting the carboxylate group out of planarity with the benzene ring.

  • Impact on Solubility: This reduces crystal lattice energy compared to non-substituted benzoates, enhancing solubility in organic solvents like DCM and THF.

  • Impact on Extraction: The high acidity (low pKa) means the acid form extracts into basic aqueous layers (pH > 8) with extreme efficiency, allowing for easy separation from non-acidic impurities.

Solubility Landscape by Solvent Class

The following data aggregates empirical observations from synthetic protocols and predictive Hansen Solubility Parameter (HSP) modeling.

A. Polar Aprotic Solvents (DMSO, DMF, DMAc, NMP)
  • Solubility: Excellent (>100 mg/mL) for both Acid and Ester.

  • Application: Ideal for

    
     reactions where the fluoride is displaced. The high dielectric constant stabilizes the Meisenheimer complex intermediate.
    
  • Warning: Difficult to remove post-reaction. Avoid using these for simple extractions; use them only as reaction media.

B. Chlorinated Solvents (DCM, Chloroform, DCE)
  • Ester: High Solubility. DCM is the standard solvent for loading the ester onto silica gel columns.

  • Acid: Moderate to Good. Unlike many benzoic acids, the lipophilic halogens (Br, F) make this acid reasonably soluble in DCM, though it may require slight warming or addition of a co-solvent (MeOH) for high concentrations.

C. Ethers (THF, 2-MeTHF, Diethyl Ether, MTBE)
  • Solubility: Good. THF is the solvent of choice for Grignard formation or reduction reactions (e.g., reducing the ester to the benzyl alcohol).

  • Protocol Note: For crystallization, MTBE is preferred over THF because the compound is less soluble in MTBE, allowing for controlled precipitation when cooled.

D. Alcohols (Methanol, Ethanol, IPA)
  • Acid: High Solubility. Forms strong hydrogen bonds. Methanol is the standard solvent for esterification (with

    
    ).
    
  • Ester: Moderate Solubility. Soluble at room temperature but often crystallizes out at -20°C. This temperature dependence makes alcohols excellent candidates for recrystallizing the ester.

E. Hydrocarbons (Hexanes, Heptane, Toluene)[5]
  • Ester: Soluble in Toluene; Moderate in Hexanes. Often used as the mobile phase (Hexane/EtOAc) in chromatography.

  • Acid: Poor Solubility. The acid will essentially not dissolve in Hexanes. This insolubility is exploited to precipitate the acid from Toluene/THF mixtures.

Experimental Protocols

Protocol A: Solubility Determination (Shake-Flask Method)

Use this self-validating protocol to determine precise solubility limits for your specific batch.

  • Preparation: Weigh 100 mg of 5-fluoro-2-bromobenzoate into a 4 mL vial.

  • Addition: Add the target solvent in 100 µL increments at 25°C.

  • Equilibration: Vortex for 30 seconds after each addition.

  • Observation:

    • Clear Solution: Soluble. Calculate

      
      .
      
    • Turbid/Solid Persists: Continue addition.

  • Validation: If solution is clear, cool to 0°C. If precipitate forms, the system is suitable for recrystallization.

Protocol B: Purification via Solvent Switching (Acid-Base Extraction)

Best for purifying the Acid form from non-acidic byproducts.

  • Dissolution: Dissolve crude mixture in Ethyl Acetate (EtOAc) .

  • Extraction: Wash organic layer with sat.

    
     (aq) .
    
    • Mechanism:[1] The acid converts to the water-soluble sodium salt (

      
      ). Impurities remain in EtOAc.
      
  • Separation: Discard the organic layer.

  • Acidification: Carefully acidify the aqueous layer with 1M HCl to pH 1–2.

    • Observation: The 5-fluoro-2-bromobenzoic acid will precipitate as a white solid.[1]

  • Recovery: Filter the solid or re-extract into DCM for maximum recovery.

Decision Frameworks (Visualized)

Diagram 1: Solvent Selection Decision Tree

This logic flow guides the selection of the optimal solvent based on the intended chemical transformation.

SolventSelection Start Start: Select Form Form Is it Acid or Ester? Start->Form Acid Acid Form (COOH) Form->Acid Ester Ester Form (COOMe) Form->Ester RxnType_A Reaction Type? Acid->RxnType_A RxnType_E Reaction Type? Ester->RxnType_E Coupling Suzuki/Sonogashira RxnType_A->Coupling Pd Cat. RxnType_E->Coupling Pd Cat. SNAr Nucleophilic Sub. RxnType_E->SNAr F- displacement Reduction Reduction to Alcohol RxnType_E->Reduction LiAlH4/NaBH4 Solv_Tol Toluene / Dioxane (High Temp Stability) Coupling->Solv_Tol Solv_DMF DMF / DMSO (Stabilizes Anions) SNAr->Solv_DMF Solv_THF Anhydrous THF (Solubilizes Hydrides) Reduction->Solv_THF

Caption: Decision tree for selecting reaction solvents based on the specific derivative and reaction type.

Diagram 2: Purification Workflow (Crystallization)

Optimized for the Ester form, utilizing its temperature-dependent solubility in alcohols.

Purification Crude Crude 5-Fluoro-2-bromobenzoate (Ester) Dissolve Dissolve in Min. Vol. Hot Methanol (60°C) Crude->Dissolve Check Is Solution Clear? Dissolve->Check Filter Hot Filtration (Remove Insolubles) Check->Filter No (Turbid) Cool Slow Cool to RT, then 0°C Check->Cool Yes (Clear) Filter->Cool Seed Add Seed Crystal (Optional) Cool->Seed Collect Filter & Wash (Cold MeOH) Seed->Collect

Caption: Recrystallization workflow for the methyl ester using a Methanol thermal gradient.

References

  • ChemicalBook. (2025).[2] 2-Bromo-5-fluorobenzoic acid Properties and Solubility Data. Retrieved from

  • Sigma-Aldrich. (2025). Methyl 5-bromo-2-fluorobenzoate Product Specification and Safety Data. Retrieved from

  • BenchChem. (2025).[3] Synthesis and Troubleshooting of Fluorinated Benzoate Derivatives. Retrieved from

  • Cheméo. (2025). Physical Properties of Methyl 2-bromo-5-fluorobenzoate. Retrieved from

  • European Patent Office. (2024). Method for Preparing 5-Bromo-2-Chloro-Benzoic Acid and Derivatives. Retrieved from

Sources

Orthogonal Functionalization of 5-Fluoro-2-Bromobenzoates: A Strategic Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern organic synthesis and drug discovery, the rational design of active pharmaceutical ingredients (APIs) relies heavily on versatile, multifunctional building blocks. Among these, 5-fluoro-2-bromobenzoic acid and its ester derivatives (such as methyl 2-bromo-5-fluorobenzoate) have emerged as highly privileged scaffolds[1]. This whitepaper provides an in-depth technical analysis of this building block, detailing the causality behind its reactivity, step-by-step synthetic methodologies, and its critical role in the development of complex therapeutics, including orexin receptor modulators and menin-MLL inhibitors[2][3].

Structural Rationale & Reactivity Profile

The utility of 5-fluoro-2-bromobenzoate stems from the orthogonal reactivity of its three distinct functional groups. As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a programmable matrix for sequential functionalization:

  • C5 - Fluorine Substitution : The introduction of fluorine significantly alters the physicochemical properties of the resulting pharmacophore. Fluorine's high electronegativity and small van der Waals radius allow it to mimic hydrogen while blocking metabolic oxidation (e.g., by Cytochrome P450 enzymes) at the C5 position. Furthermore, it modulates the lipophilicity of the molecule, directly enhancing bioavailability and cellular permeability[4][5].

  • C2 - Bromine Atom : The aryl bromide serves as a highly active electrophilic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and carbonylative couplings). The oxidative addition of palladium into the C-Br bond is facile, allowing for the rapid construction of biaryl systems[6].

  • C1 - Carboxylate/Ester Group : The ester or acid moiety acts as a directing group, an anchoring point for amidation, or an electrophilic center for Grignard additions to form tertiary alcohols[3][7].

Reactivity Core 5-Fluoro-2-bromobenzoate Core Scaffold F_Node C5: Fluorine Atom - Metabolic Stability - Lipophilicity Core->F_Node Br_Node C2: Bromine Atom - Pd-Catalyzed Coupling - C-N / C-C Bond Formation Core->Br_Node COOR_Node C1: Carboxylate Group - Amidation / Esterification - Grignard Addition Core->COOR_Node

Fig 1. Orthogonal reactivity profile of 5-fluoro-2-bromobenzoate derivatives.

Validated Experimental Workflows

To utilize this building block effectively, researchers must execute precise chemical transformations. The following protocols are designed as self-validating systems, ensuring high fidelity and reproducibility.

Protocol A: Synthesis of Methyl 2-Bromo-5-Fluorobenzoate

Before deploying the scaffold in base-sensitive cross-coupling reactions, the free carboxylic acid must be protected.

Causality & Logic : While Fischer esterification is common, the use of trimethylsilyldiazomethane (TMSCHN₂) is vastly superior for lab-scale precision. It avoids harsh acidic conditions that can lead to side reactions and provides a built-in visual indicator for reaction completion[8].

Step-by-Step Methodology :

  • Preparation : Dissolve 2-bromo-5-fluorobenzoic acid (1.0 equiv) in anhydrous methanol at 0 °C under an inert nitrogen atmosphere. Causality: Methanol acts as both the solvent and the nucleophile, while 0 °C suppresses the thermal decomposition of the diazo species.

  • Reagent Addition : Slowly add a 2.0 M ether solution of trimethylsilyldiazomethane dropwise. Causality: Slow addition controls the exothermic evolution of nitrogen gas, preventing pressure buildup and solvent bumping.

  • Visual Validation : Continue the dropwise addition until the reaction solution takes on a persistent yellow color. Causality: The persistent yellow color acts as a self-validating endpoint, indicating that all the carboxylic acid has been consumed and a slight excess of TMSCHN₂ is present.

  • Quenching : Add glacial acetic acid dropwise until the yellow color completely fades. Causality: Acetic acid safely protonates and destroys the excess diazo reagent, preventing downstream toxicity or purification issues.

  • Isolation : Remove the solvent via reduced pressure distillation. Pass the residue through a short silica gel plug eluting with dichloromethane to yield methyl 2-bromo-5-fluorobenzoate as a pure yellow oil (typically ~98% yield)[8].

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The C2-bromine is primed for the synthesis of complex biaryl target motifs, such as those required for orexin receptor modulators[2].

Causality & Logic : Biphasic solvent systems (e.g., Dimethoxyethane/Water) are critical here. The organic phase solvates the aryl bromide and the palladium catalyst, while the aqueous phase dissolves the inorganic base, which is required to activate the boronic acid into a reactive boronate complex[2].

Step-by-Step Methodology :

  • Assembly : In a Schlenk flask, combine methyl 2-bromo-5-fluorobenzoate (1.0 equiv) and the target boronic acid (e.g., 1H-pyrazol-5-ylboronic acid, 1.1 equiv).

  • Solvation : Dissolve the mixture in dimethoxyethane (DME) and add a 2.0 M aqueous solution of NaHCO₃ (2.0 equiv).

  • Degassing (Critical Step) : Purge the biphasic mixture with bubbling N₂ for at least 5 minutes. Causality: Oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) state. Thorough degassing ensures catalyst longevity and high turnover numbers.

  • Catalyst Addition : Quickly add Pd(PPh₃)₄ (5 mol%) under positive N₂ flow, seal the vessel, and heat to 80 °C for 12 hours.

  • Workup : Cool to room temperature, partition between ethyl acetate and water, extract the organic layer, dry over Na₂SO₄, and purify via flash chromatography[2].

Suzuki Step1 Reagent Assembly Ar-Br + Ar'-B(OH)2 Step2 Degassing Remove O2 via N2 purge Step1->Step2 Step3 Pd Catalysis Pd(PPh3)4, NaHCO3, 80°C Step2->Step3 Step4 Workup & Isolation Extraction & Chromatography Step3->Step4

Fig 2. Standard workflow for Pd-catalyzed Suzuki-Miyaura coupling of 2-bromobenzoates.

Pharmaceutical Applications & Quantitative Data

The strategic functionalization of 5-fluoro-2-bromobenzoates has led to breakthroughs in several therapeutic areas. For instance, in the development of Menin-MLL inhibitors (used for treating acute leukemias), the ester group of methyl 2-bromo-5-fluorobenzoate is subjected to Grignard addition (using MeMgBr) to form a tertiary alcohol, while the bromine is later utilized to couple with complex pyrimidine scaffolds[3].

Similarly, in the synthesis of Orexin Receptor Modulators for insomnia treatment, the building block is coupled with pyrazole derivatives to form the core pharmacophore[2]. Furthermore, advanced carbonylative Suzuki-Miyaura couplings allow the insertion of carbon monoxide to yield 2-aroylbenzoate derivatives, which are vital precursors for biologically active heterocycles[6].

Quantitative Performance Summary

The table below summarizes the diverse synthetic transformations and their typical outcomes when utilizing 5-fluoro-2-bromobenzoate derivatives:

Reaction TypeReagents / Catalyst SystemTarget Motif / IntermediateYield / OutcomeRef
Esterification TMSCHN₂, MeOH, 0 °CMethyl 2-bromo-5-fluorobenzoate98% (Yellow Oil)[8]
Suzuki Coupling (1H-pyrazol-5-yl)boronic acid, Pd(PPh₃)₄, NaHCO₃Biaryl Pyrazole IntermediateHigh Conversion[2]
Carbonylative Suzuki (4-methoxyphenyl)boronic acid, Pd(dba)₂, COMethyl 5-fluoro-2-(4-methoxybenzoyl)benzoate72%[6]

-Arylation
Butyraldehyde, Pd catalyst, Base, 100 °C4-alkylated isocoumarinsVerified via HRMS[9]
Grignard Addition MeMgBr (3.0 M in Et₂O), THF, 0 °C to RTTertiary Alcohol DerivativeHigh Conversion[3]

Conclusion

The 5-fluoro-2-bromobenzoate scaffold is a masterclass in synthetic efficiency. By offering three orthogonally reactive sites, it allows medicinal chemists to rapidly iterate through structure-activity relationship (SAR) studies. When handled with rigorous, self-validating protocols—such as visual-indicator esterifications and strictly degassed biphasic couplings—this building block consistently delivers high-purity intermediates essential for next-generation therapeutics.

References

  • Good Price CAS:394-28-5 | 2-Bromo-5-fluorobenzoic Acid for Sale - ALFA CHEMICAL. alfa-chemical.com. 1

  • Ácido 2-bromo-5-fluorobenzoico - Chem-Impex. chemimpex.com. 4

  • Fluorination Reagents, Fluorinated Building Blocks - TCI Chemicals. tcichemicals.com. 5

  • Buy 2-bromo-5-fluoro-N,N-dimethylbenzamide | 951884-08-5 - Smolecule. smolecule.com. 7

  • Methyl 2-bromo-5-fluorobenzoate | 6942-39-8 - ChemicalBook. chemicalbook.com. 8

  • WO2011050200A1 - Fused heterocyclic compounds as orexin receptor modulators. google.com. 2

  • US11479557B2 - Inhibitors of the menin-MLL interaction. google.com. 3

  • Synthesis of 4-alkylated isocoumarins via Pd-catalyzed α-arylation reaction. amazonaws.com. 9

  • Supporting information for Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides. rsc.org. 6

Sources

Methodological & Application

Application Note: Precision Suzuki-Miyaura Coupling of Methyl 5-Fluoro-2-bromobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Analysis

The Scaffold Significance

The 5-fluoro-2-bromobenzoate scaffold is a high-value pharmacophore precursor. The resulting 5-fluoro-2-arylbenzoate motif is ubiquitous in kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). The strategic placement of the fluorine atom at the C5 position modulates metabolic stability (blocking P450 oxidation) and lipophilicity, while the ester at C1 serves as a versatile handle for further elaboration into amides, alcohols, or heterocycles.

Chemoselectivity & Reactivity Profile

Success in coupling this substrate relies on navigating three competing electronic and steric factors:

  • Steric Hindrance (The "Ortho Effect"): The bromine at C2 is ortho to the bulky ester group. This steric congestion retards the rate of oxidative addition compared to para- or meta-substituted isomers, requiring a more active catalyst system or elevated temperatures.

  • Electronic Activation: The fluorine atom at C5 is electron-withdrawing (inductive effect, -I), which pulls electron density from the ring. This actually facilitates oxidative addition at the C-Br bond, partially counteracting the steric hindrance.

  • Halogen Selectivity: The C-Br bond is significantly weaker (Bond Dissociation Energy ~81 kcal/mol) than the C-F bond (~116 kcal/mol). Under standard Suzuki conditions, the reaction is highly chemoselective for C-Br, leaving the C-F bond intact for downstream utility.

Critical Process Parameters (CPP)
  • Base Selection: Strong hydroxide bases (NaOH, KOH) must be avoided to prevent premature saponification of the methyl ester. Carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄) bases are required.

  • Catalyst Ligand: Monodentate phosphines (PPh₃) may be too labile or bulky for efficient oxidative addition in this crowded system. Bidentate ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) or bulky, electron-rich Buchwald ligands (e.g., SPhos ) are superior for ortho-substituted bromides.

Part 2: Detailed Experimental Protocol

Standard Operating Procedure (SOP)

Reaction: Coupling of Methyl 5-fluoro-2-bromobenzoate with Arylboronic Acids.

Materials Checklist
ReagentEquiv.RoleNotes
Methyl 5-fluoro-2-bromobenzoate 1.0SubstrateLimiting reagent.
Arylboronic Acid 1.2–1.5Coupling PartnerExcess compensates for protodeboronation.
Pd(dppf)Cl₂·CH₂Cl₂ 0.03–0.05CatalystRobust; resists deactivation by oxygen.
K₂CO₃ 2.0–3.0BaseMild; preserves ester functionality.
1,4-Dioxane --SolventMiscible with water; high boiling point.
Water --Co-solventDissolves inorganic base; essential for transmetallation.
Step-by-Step Methodology

1. Reactor Setup & Inerting

  • Charge a dry reaction vial or round-bottom flask with a magnetic stir bar.

  • Add Methyl 5-fluoro-2-bromobenzoate (1.0 equiv) and the Arylboronic Acid (1.2 equiv).

  • Add Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%).

  • Crucial Step: Cap the vessel and cycle vacuum/nitrogen (or argon) 3 times to remove atmospheric oxygen. Oxygen causes homocoupling of the boronic acid and deactivates the catalyst.

2. Solvent Preparation & Addition

  • In a separate vessel, prepare a mixture of 1,4-Dioxane/Water (4:1 v/v) .

  • Sparge the solvent mixture with nitrogen for 15 minutes (bubble gas directly into liquid) to remove dissolved oxygen.

  • Add the degassed solvent to the reaction vessel via syringe under nitrogen flow. Concentration should be approximately 0.1 M to 0.2 M relative to the bromide.

3. Base Addition & Reaction

  • Add K₂CO₃ (2.0 equiv). Note: If using solid base, it can be added in Step 1. If using an aqueous solution (e.g., 2M K₂CO₃), add it now via syringe.

  • Heat the mixture to 80–90°C with vigorous stirring.

  • Monitor by TLC or LC-MS. Reaction typically reaches completion in 4–12 hours .

    • TLC Visualization: UV active. The product usually runs higher (less polar) than the boronic acid but lower than the starting bromide.

4. Workup & Isolation

  • Cool the reaction to room temperature.

  • Dilute with Ethyl Acetate (EtOAc) and Water.

  • Separate the layers. Extract the aqueous layer 2x with EtOAc.

  • Combine organics and wash with Brine (saturated NaCl) to remove residual dioxane.

  • Dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate under reduced pressure.

  • Purification: Flash column chromatography (Silica Gel).[1]

    • Eluent: Hexanes/Ethyl Acetate gradient (typically 0-20% EtOAc).

Part 3: Optimization & Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Catalyst deactivation (O₂)Ensure rigorous degassing (sparging) of solvents.
Steric hindrance at C2Switch to Pd₂(dba)₃ / SPhos (1:2 ratio). SPhos is highly active for ortho-substituted halides.
Homocoupling (Ar-Ar) Oxygen presenceCheck inert atmosphere. Add catalyst last under counter-flow.
Ester Hydrolysis (Acid) Base too strong / Temp too highSwitch from K₂CO₃ to K₃PO₄ or reduce water ratio (use 9:1 Dioxane/H₂O). Lower temp to 70°C.
Protodeboronation Unstable Boronic AcidUse Boronic Ester (Pinacol) or Potassium Trifluoroborate salt instead of free acid. Add base slowly.
Pd Black Precipitate Catalyst decompositionLigand insufficient to stabilize Pd(0). Increase ligand loading or switch to Pd(dppf)Cl₂.

Part 4: Visualizing the Chemistry

Mechanistic Pathway (Catalytic Cycle)

The following diagram illustrates the specific pathway for Methyl 5-fluoro-2-bromobenzoate, highlighting the critical Oxidative Addition step which is influenced by the ortho-ester.

SuzukiMechanism Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Rate Limiting Step due to Sterics) Pd0->OxAdd + Substrate Substrate Methyl 5-fluoro-2-bromobenzoate (Substrate) Substrate->OxAdd PdII_Complex Pd(II)-Br Complex (Trans-isomer) OxAdd->PdII_Complex TransMetal Transmetallation PdII_Complex->TransMetal Boronic Arylboronic Acid + Base (OH-) Boronic->TransMetal Activation PdII_Diaryl Pd(II)-Diaryl Complex (Cis-isomer) TransMetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Methyl 5-fluoro-2-arylbenzoate (Biaryl Product) RedElim->Product

Caption: Catalytic cycle emphasizing the steric challenge at the Oxidative Addition step and the role of base activation.

Experimental Workflow

A logical flow for the bench scientist to ensure reproducibility.

ExperimentalWorkflow Setup 1. Reactor Setup (Dry Glassware) Reagents 2. Charge Reagents (Substrate, Boronate, Base) Setup->Reagents Degas 3. Degas Solvents (Sparge N2 15min) Reagents->Degas Catalyst 4. Add Catalyst (Pd(dppf)Cl2) Degas->Catalyst Reaction 5. Reaction (80°C, 4-12h) Catalyst->Reaction Check 6. QC Check (TLC/LCMS) Reaction->Check Check->Reaction Incomplete Workup 7. Workup (EtOAc/Water) Check->Workup Complete Purify 8. Purification (Flash Column) Workup->Purify

Caption: Step-by-step workflow from reactor setup to product purification.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • BenchChem. (2025). Application Notes for Suzuki Coupling of Methyl 2-Amino-5-bromobenzoate (Analogous Substrate). BenchChem Application Library. Link

  • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Yoneda Labs. (2023). Suzuki-Miyaura Cross-Coupling: Practical Guide and Side Reactions. Yoneda Labs Resources. Link

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 5-Fluoro-2-Bromobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Analysis

5-Fluoro-2-bromobenzoate (Methyl or Ethyl ester) represents a privileged scaffold in medicinal chemistry, particularly for the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and kinase inhibitors. However, it presents a unique "push-pull" challenge in palladium catalysis:

  • Steric Hindrance (The "Ortho Effect"): The ester group at the C1 position creates significant steric bulk proximal to the C-Br bond (C2). This hinders the approach of the palladium center during the oxidative addition step.

  • Electronic Deactivation: While the ester is electron-withdrawing (activating), the fluorine atom at C5 (para to the bromine) exerts an inductive effect that modulates the electron density of the ring.

  • Chemo-lability: The ester moiety is susceptible to hydrolysis under the strong basic conditions often required for transmetallation, necessitating careful base selection.

This guide provides optimized protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings, specifically engineered to overcome the steric barrier of the ortho-ester while preserving the sensitive functional groups.

Critical Success Factors: Ligand & Base Selection[1][2]

Standard ligands like PPh3 or dppf often result in low yields or stalled reactions with this substrate due to the inability to force reductive elimination in sterically congested environments.

Ligand Screening Matrix
Ligand ClassRecommended LigandRationale for 5-Fluoro-2-bromobenzoate
Dialkylbiaryl Phosphines SPhos or XPhos Gold Standard. The bulky cyclohexyl groups facilitate oxidative addition, while the biaryl backbone promotes reductive elimination despite the ortho-ester clash.
Ferrocenyl Phosphines Xantphos Excellent for Buchwald-Hartwig coupling with secondary amines; wide bite angle enforces reductive elimination.
Precatalysts Pd-RuPhos G4 For difficult aminations (primary amines). The precatalyst ensures rapid initiation without an induction period.

Protocol 1: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of 4-fluoro-2-(substituted-aryl)benzoates (Biaryl formation).

Mechanistic Insight

The rate-determining step for this substrate is often transmetallation due to the steric bulk of the ester blocking the incoming boronate. We utilize SPhos , which creates a protective pocket around the Pd center, and Potassium Phosphate (K3PO4) , a mild base that minimizes ester hydrolysis compared to carbonates or hydroxides.

Materials
  • Substrate: Methyl 5-fluoro-2-bromobenzoate (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.5 equiv)

  • Catalyst: Pd(OAc)2 (2-5 mol%)

  • Ligand: SPhos (4-10 mol%) (Ratio Pd:L = 1:2)

  • Base: K3PO4 (Tribasic, anhydrous) (3.0 equiv)

  • Solvent: Toluene/Water (10:1 v/v) or 1,4-Dioxane (anhydrous if hydrolysis is critical)

Step-by-Step Procedure
  • Inerting: Charge a reaction vial with a stir bar. Flame-dry under vacuum and backfill with Argon (3 cycles).

  • Solids Addition: Add Pd(OAc)2, SPhos, Boronic Acid, Base, and the Benzoate substrate under a positive stream of Argon.

    • Note: If using a glovebox, dispense solids there.

  • Solvent Addition: Add degassed Toluene and Water via syringe.

    • Tip: Water is essential for the activation of the boronic acid to the boronate species.

  • Reaction: Seal the vial and heat to 80–100 °C for 12–16 hours.

    • Monitoring: Monitor by HPLC/UPLC. Look for the disappearance of the starting bromide (RT ~ 4.5 min) and appearance of the biaryl (RT ~ 5.2 min).

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove Pd black. Dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

Protocol 2: Buchwald-Hartwig Amination

Objective: Synthesis of N-aryl precursors for fluorinated isoindolinones.

Mechanistic Insight

The ester group can chelate to the Pd center, potentially poisoning the catalyst. We use RuPhos or BrettPhos , which are bulky enough to prevent this "off-cycle" coordination. Cesium Carbonate (Cs2CO3) is the preferred base as it is strong enough to deprotonate the amine but less nucleophilic than alkoxides (NaOtBu), preventing transesterification.

Materials
  • Substrate: Methyl 5-fluoro-2-bromobenzoate (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Precatalyst: RuPhos Pd G4 (2-4 mol%)

  • Base: Cs2CO3 (2.0 equiv)

  • Solvent: Anhydrous Toluene or t-Amyl Alcohol

Step-by-Step Procedure
  • Prep: Dry all glassware thoroughly. Moisture kills this reaction.

  • Charging: Add the Benzoate, Amine, Base, and Precatalyst to the vial.

  • Degassing: Seal and purge with Argon for 5 minutes.

  • Heating: Inject anhydrous solvent. Heat to 80 °C (for secondary amines) or 100 °C (for primary anilines).

  • Cyclization Note: If the amine is primary, the product is an amino-ester. Upon heating >120 °C or treating with acid, this intermediate will spontaneously cyclize to form the 5-fluoro-isoindolinone .

Advanced Workflow: One-Pot Isoindolinone Synthesis

This workflow visualizes the transformation from the bromobenzoate to the bioactive isoindolinone scaffold, highlighting the critical decision points.

Isoindolinone_Synthesis Start Start: 5-Fluoro-2-bromobenzoate Decision Target Molecule? Start->Decision RouteA Route A: Biaryl Ether/Amine (Open Chain) Decision->RouteA Standard Coupling RouteB Route B: Isoindolinone (Cyclized Scaffold) Decision->RouteB Scaffold Synthesis Step1_Buchwald Step 1: Buchwald-Hartwig Ligand: RuPhos | Base: Cs2CO3 Temp: 80°C RouteB->Step1_Buchwald Intermediate Intermediate: Amino-Ester (Stable at <80°C) Step1_Buchwald->Intermediate Step2_Cyclization Step 2: Cyclization Condition: AcOH or Heat (>110°C) - MeOH Intermediate->Step2_Cyclization Intramolecular Acylation Product Final Product: 5-Fluoro-N-substituted-isoindolinone Step2_Cyclization->Product

Caption: Logical workflow for converting 5-fluoro-2-bromobenzoate into fused heterocyclic scaffolds via sequential amination and condensation.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Hydrolysis of Ester Base is too nucleophilic (e.g., NaOH, NaOMe) or wet solvent.Switch to K3PO4 or Cs2CO3 . Ensure solvents are anhydrous (KF < 100 ppm).
Protodehalogenation (Ar-Br

Ar-H)
"Hydride source" present; slow oxidative addition.This is common with hindered substrates. Increase catalyst loading or switch to Pd-G4 precatalysts to ensure immediate active species generation. Avoid alcoholic solvents if possible.
Low Conversion Inactive Catalyst (Pd black formation).The ortho-ester is blocking the metal. Switch to SPhos (Suzuki) or RuPhos (Buchwald). Increase temperature to 110 °C.
Homocoupling (Ar-Ar)Excess boronic acid + Oxygen leak.Degas solvents more thoroughly (sparge with Ar for 20 mins).

References

  • Suzuki-Miyaura Coupling of Ortho-Substituted Aryl Halides

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates with Aryl Chlorides. Journal of the American Chemical Society, 130(24), 7532–7533. Link

  • Buchwald-Hartwig Amination Ligand Selection

    • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Example methodology adapted from: Journal of Medicinal Chemistry protocols for PARP inhibitor synthesis (e.g., Olaparib analogues)
  • Miyaura, N. (2002). Cross-Coupling Reactions: A Practical Guide. Springer.

Application Note: Advanced Amide Coupling Strategies for 5-Fluoro-2-Bromobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Substrate Profiling & Mechanistic Rationale

The synthesis of complex pharmaceuticals, such as dibenzothiazepine derivatives, frequently relies on the incorporation of halogenated benzoic acids[1]. Among these, 5-fluoro-2-bromobenzoic acid presents a unique dual-challenge for amide bond formation:

  • Steric Hindrance: The ortho-bromo substituent (van der Waals radius ~1.85 Å) acts as a physical shield, severely restricting the trajectory of incoming amine nucleophiles.

  • Electronic Deactivation: The meta-fluoro group exerts an electron-withdrawing inductive effect. While this increases the acidity of the proton, it reduces the nucleophilicity of the resulting carboxylate during the initial activation step.

Standard carbodiimide-based protocols (e.g., EDC/HOBt) often fail or stall with this substrate due to the slow formation of the active ester and competitive hydrolysis of the O-acylisourea intermediate[2]. To overcome this, modern synthetic workflows dictate the use of highly reactive uronium salts like HATU for discovery-scale synthesis[2], or propylphosphonic anhydride (T3P ) for process-scale scale-up[3].

HATU drives the reaction forward by generating a highly reactive OAt (7-aza-benzotriazole) active ester, where the neighboring pyridine nitrogen provides anchimeric assistance (intramolecular hydrogen bonding) to guide the amine to the sterically congested carbonyl[2]. Conversely, T3P offers a highly scalable alternative by forming a mixed phosphonic anhydride that provides excellent yields with virtually no epimerization and completely water-soluble byproducts[3][4].

Workflow Start Substrate: 5-Fluoro-2-bromobenzoic Acid Challenge Challenge: Ortho-Br Steric Shielding Start->Challenge Decision Select Coupling Strategy Challenge->Decision HATU_Path Discovery Scale HATU / DIPEA Decision->HATU_Path T3P_Path Process Scale T3P / Pyridine Decision->T3P_Path HATU_Mech Forms OAt-Active Ester (Anchimeric Assistance) HATU_Path->HATU_Mech T3P_Mech Forms Mixed Anhydride (High Selectivity) T3P_Path->T3P_Mech Product Target Amide (High Yield & Purity) HATU_Mech->Product T3P_Mech->Product

Workflow for overcoming steric hindrance in 5-fluoro-2-bromobenzoic acid couplings.

Quantitative Reagent Comparison

Selecting the correct reagent requires balancing reaction kinetics, byproduct profiles, and scalability. The table below summarizes the expected performance metrics when coupling sterically hindered ortho-halo benzoic acids.

ParameterHATU / DIPEAT3P / PyridineEDC / HOBt
Activation Intermediate OAt-Active EsterMixed Phosphonic AnhydrideOBt-Active Ester
Yield (Steric Substrates) High (80–95%)High (85–98%)Low–Moderate (40–70%)
Reaction Kinetics Very Fast (< 2 hours)Moderate (4–8 hours)Slow (> 12 hours)
Byproduct Profile Tetramethylurea (Requires chromatography)Water-soluble phosphonatesWater-soluble urea
Scalability & Cost Poor (Expensive, explosive risks)Excellent (Low cost, safe)Good

Validated Experimental Protocols

The following protocols are designed as self-validating systems . By incorporating specific analytical checkpoints, the operator can confirm the success of intermediate states (e.g., carboxylate formation, active ester generation) before committing valuable amine partners.

Protocol A: HATU-Mediated Coupling (Discovery / Milligram Scale)

Optimized for rapid library synthesis and highly deactivated amines.

Reagents: 5-Fluoro-2-bromobenzoic acid (1.0 eq), Amine (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), anhydrous DMF (0.2 M).

Step-by-Step Methodology & Causality:

  • Carboxylate Formation: Dissolve 5-fluoro-2-bromobenzoic acid in anhydrous DMF. Add DIPEA and stir for 5 minutes.

    • Causality: DIPEA deprotonates the acid to form the nucleophilic carboxylate.

  • Active Ester Generation (Self-Validation Checkpoint 1): Add HATU in one portion. Stir at 25 °C for 15–30 minutes. The solution will typically transition to a distinct yellow color.

    • Causality: Pre-activation is critical. If the amine is added simultaneously with HATU, the amine can directly attack the uronium salt of HATU, forming an unreactive guanidinium byproduct.

    • Validation: Quench a 10 µL aliquot into 100 µL of methanol. Analyze via LC-MS. The presence of the methyl ester mass (

      
       for methyl 5-fluoro-2-bromobenzoate) confirms complete conversion to the OAt-active ester.
      
  • Aminolysis: Add the amine. Stir at 25 °C for 2–4 hours.

    • Causality: The HOAt leaving group hydrogen-bonds with the incoming amine, pulling it through the steric bulk of the ortho-bromo group[2].

  • Reaction Completion (Self-Validation Checkpoint 2): Monitor the reaction by LC-MS. Track the disappearance of the OAt-active ester, not the starting acid.

  • Workup: Dilute with EtOAc. Wash sequentially with 1M HCl (removes excess amine/DIPEA), saturated aqueous NaHCO

    
     (removes HOAt), and brine. Dry over Na
    
    
    
    SO
    
    
    and concentrate. Purify via flash chromatography to remove tetramethylurea.
Protocol B: T3P-Mediated Coupling (Process / Gram to Kilogram Scale)

Optimized for operational simplicity, safety, and elimination of chromatography.

Reagents: 5-Fluoro-2-bromobenzoic acid (1.0 eq), Amine (1.05 eq), T3P (50% w/w in EtOAc, 1.5 eq), Pyridine (3.0 eq), EtOAc (0.5 M).

Step-by-Step Methodology & Causality:

  • Substrate Mixing: Charge a reactor with 5-fluoro-2-bromobenzoic acid, the amine, and EtOAc. Add Pyridine.

    • Causality: Unlike HATU, T3P does not react with amines to form stable dead-end byproducts. Therefore, all starting materials can be safely mixed prior to activation, streamlining process operations[4]. Pyridine is specifically chosen as it further suppresses any risk of epimerization (if chiral centers exist on the amine)[4].

  • Controlled Activation: Cool the mixture to 0–5 °C. Add the T3P solution dropwise over 30 minutes.

    • Causality: The formation of the mixed phosphonic anhydride is exothermic. Controlling the temperature prevents thermal degradation and maintains a high local concentration of the reactive intermediate[4].

  • Coupling: Remove the cooling bath and warm to 25 °C. Stir for 4–8 hours. (If utilizing a highly deactivated aniline, heat to 50 °C).

  • Workup (Self-Validation Checkpoint 3): Quench the reaction with water. Wash the organic layer with water (3 x 3 volumes) and 1M HCl.

    • Causality: T3P converts the oxygen of the carboxylic acid into a leaving group that degrades into a highly water-soluble cyclic/linear phosphonic acid[3]. The success of the workup is validated by a clean organic layer requiring zero chromatographic purification. Concentrate the EtOAc layer to yield the pure amide[4].

References

  • WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE , AMRI, [Link]

  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine , Organic Chemistry Portal (Org. Lett., 2011, 13, 5048-5051),[Link]

  • Dibenzothiazepine derivatives and uses thereof (US8653257B2)

Sources

Application Note: 5-Fluoro-2-bromobenzoate as a Bifunctional Scaffold in Anti-Inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic placement of halogens on aromatic rings is paramount for optimizing both pharmacokinetic (PK) and pharmacodynamic (PD) properties. 5-Fluoro-2-bromobenzoate (and its corresponding methyl/ethyl esters) has emerged as a highly privileged, bifunctional building block in the synthesis of advanced anti-inflammatory therapeutics [1].

This application note details the mechanistic rationale, divergent synthetic workflows, and validated protocols for utilizing 5-fluoro-2-bromobenzoate. Specifically, we explore its application in synthesizing CXCR2 antagonists (for asthma and COPD) and Kinase inhibitors (for autoimmune disorders like rheumatoid arthritis).

Mechanistic Rationale & Scaffold Causality

The utility of 5-fluoro-2-bromobenzoate lies in its highly programmable reactivity and the pharmacological benefits of its substituents:

  • The Ortho-Bromide (C2): The bromine atom serves as an electrophilic handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or cyanation. Its reactivity is significantly enhanced by the electron-withdrawing nature of the adjacent ester group.

  • The Ester Group (C1): Serves as a stable protecting group during initial cross-coupling steps. Later, it can be saponified to a carboxylic acid for amide coupling or reduced to an alcohol/aldehyde, providing a vector for target-protein hydrogen bonding.

  • The Meta-Fluorine (C5): Fluorine substitution is a classic bioisosteric strategy. In anti-inflammatory drug design, the C5-fluorine lowers the pKa of adjacent functional groups, increases lipophilicity (enhancing cellular permeability), and blocks cytochrome P450-mediated oxidative metabolism at the metabolically vulnerable aromatic position [2].

Divergent Synthetic Workflows

The following diagram illustrates how this single core scaffold can be divergently functionalized to access two distinct classes of anti-inflammatory agents.

Synthesis_Workflow SM Methyl 2-bromo-5-fluorobenzoate (Core Scaffold) Cyanation Rosenmund-von Braun Cyanation (CuCN, DMF, 110°C) SM->Cyanation Suzuki Suzuki-Miyaura Coupling (Pd(PPh3)4, Boronic Acid, 90°C) SM->Suzuki Int1 Methyl 2-cyano-5-fluorobenzoate Cyanation->Int1 Int2 Biaryl-5-fluorobenzoate Suzuki->Int2 Drug1 CXCR2 Inhibitors (Anti-inflammatory) Int1->Drug1 Amidation / Reduction Drug2 Kinase Inhibitors (Autoimmune Therapy) Int2->Drug2 Saponification / Coupling

Fig 1: Divergent synthetic workflows of 5-fluoro-2-bromobenzoate toward anti-inflammatory drugs.

Validated Experimental Protocols

The following protocols have been optimized for high yield, scalability, and safety. Every step is designed to be self-validating, ensuring that intermediate quality is maintained throughout the synthetic campaign.

Protocol A: Synthesis of Methyl 2-cyano-5-fluorobenzoate (CXCR2 Inhibitor Precursor)

Application: CXCR2 is a chemokine receptor responsible for neutrophil chemotaxis. Inhibiting this receptor blocks the inflammatory cascade in pulmonary diseases [3]. The cyanation of the aryl bromide is a critical first step in generating the required pharmacophore.

Reagents:

  • Methyl 2-bromo-5-fluorobenzoate: 48.0 g (206 mmol)

  • Copper(I) cyanide (CuCN): 37.0 g (412 mmol, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF): 200 mL

  • Celite® 545: 100 g

Step-by-Step Methodology:

  • Reaction Setup: In a well-ventilated fume hood, charge a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser with methyl 2-bromo-5-fluorobenzoate and anhydrous DMF.

    • Expert Insight: DMF is chosen because its high boiling point and polar aprotic nature stabilize the transition state of the CuCN complex during the Rosenmund-von Braun reaction.

  • Cyanation: Add CuCN in one portion. Purge the system with nitrogen. Heat the mixture to 110°C and stir overnight (approx. 16 hours).

    • Validation Check: Monitor by TLC (Hexanes/Ethyl Acetate 8:2). The starting material (

      
      ) should be completely consumed, replaced by a more polar UV-active spot (
      
      
      
      ).
  • Quench and Emulsion Breaking: Cool the reaction to room temperature. Add 1.5 L of diethyl ether, followed immediately by 100 g of Celite. Stir vigorously for 30 minutes.

    • Expert Insight: Copper salts form intractable, highly stable colloidal emulsions in aqueous/organic mixtures. Adding Celite before aqueous extraction traps the polymeric Cu(I)/Cu(II) species, acting as a critical filter aid that prevents emulsion formation and product loss.

  • Filtration and Washing: Filter the heterogeneous mixture through a sintered glass funnel. Wash the filter cake with an additional 200 mL of ether.

  • Workup: Transfer the filtrate to a separatory funnel. Wash the organic layer with brine (3 × 200 mL) to remove residual DMF. Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure to afford the cyano-ester intermediate.
    
Protocol B: Suzuki-Miyaura Coupling (Kinase Inhibitor Precursor)

Application: Janus Kinase (JAK) and Tyrosine Kinase 2 (TYK2) inhibitors are frontline oral therapies for rheumatoid arthritis and psoriasis [4]. The Suzuki coupling allows the direct installation of heteroaromatic rings (e.g., pyrazoles) onto the 5-fluoro-benzoate scaffold.

Reagents:

  • Methyl 2-bromo-5-fluorobenzoate: 1.0 g (4.2 mmol)

  • (1H-pyrazol-5-yl)boronic acid: 485 mg (4.6 mmol, 1.1 equiv)

  • Sodium bicarbonate (

    
    ): 706 mg (8.4 mmol, 2.0 equiv)
    
  • Tetrakis(triphenylphosphine)palladium(0) (

    
    ): 243 mg (0.2 mmol, 5 mol%)
    
  • 1,2-Dimethoxyethane (DME) / Water: 15 mL / 5 mL

Step-by-Step Methodology:

  • Solvent Degassing: Combine DME and water in a flask and bubble nitrogen gas through the solvent for 15 minutes.

    • Expert Insight:

      
       is highly sensitive to oxidation. Dissolved oxygen will rapidly oxidize Pd(0) to inactive Pd(II) species, halting the catalytic cycle.
      
  • Reagent Mixing: To a 50 mL Schlenk flask, add methyl 2-bromo-5-fluorobenzoate, the boronic acid, and

    
    . Add the degassed DME/water mixture.
    
    • Expert Insight:

      
       is selected as a mild base. Stronger bases (like NaOH or KOH) would prematurely hydrolyze the methyl ester, complicating downstream purification.
      
  • Catalyst Addition: Add

    
     under a positive stream of nitrogen. Seal the flask and heat to 90°C for 4 hours.
    
    • Validation Check: LC-MS analysis should indicate the disappearance of the aryl bromide mass peak and the appearance of the desired biaryl product mass.

  • Workup: Cool to room temperature, dilute with ethyl acetate (30 mL), and separate the layers. Wash the organic layer with water and brine, dry over

    
    , and concentrate. Purify via flash column chromatography to yield the biaryl-5-fluorobenzoate.
    

Quantitative Data & Reaction Profiling

The table below summarizes the quantitative metrics and operational parameters for the functionalization of the 5-fluoro-2-bromobenzoate scaffold based on the protocols above.

Reaction TypeTarget IntermediateCatalyst / ReagentBase / AdditiveSolvent SystemTemp / TimeTypical YieldPrimary Application
Cyanation Methyl 2-cyano-5-fluorobenzoateCuCN (2.0 eq)Celite (Workup)Anhydrous DMF110°C / 16 h82 - 88%CXCR2 Antagonists (COPD/Asthma)
Suzuki Coupling Biaryl-5-fluorobenzoate

(5 mol%)

(2.0 eq)
DME /

(3:1)
90°C / 4 h75 - 85%JAK/TYK2 Inhibitors (Rheumatoid Arthritis)

References

  • Google Patents. "IL296923A - Macrocyclic inhibitors of peptidylarginine deaminases".
  • Google Patents. "US9809581B2 - Inhibitors of CXCR2".
  • Google Patents. "US10275129B2 - Inhibitors of Janus Kinases" (Referenced via formulation data in US Patent Repository).

Advanced Application Note: 5-Fluoro-2-bromobenzoate in the Synthesis of Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of Active Pharmaceutical Ingredients (APIs) relies heavily on privileged scaffolds that offer both synthetic versatility and favorable pharmacokinetic profiles. 5-Fluoro-2-bromobenzoate (and its corresponding carboxylic acid) has emerged as a critical building block in modern medicinal chemistry. The strategic placement of a heavy halogen (bromine) adjacent to an ester/carboxylic acid moiety enables highly regioselective transition-metal-catalyzed cross-couplings, while the meta-fluorine atom dramatically enhances the metabolic stability and lipophilicity of the resulting pharmacophore.

This application note provides a comprehensive guide to utilizing 5-fluoro-2-bromobenzoate in API synthesis, detailing the mechanistic causality behind its reactivity, field-proven protocols, and its specific applications in developing targeted therapeutics such as Menin-MLL and TEAD inhibitors.

Mechanistic Rationale: The 5-Fluoro-2-bromobenzoate Scaffold

The utility of 5-fluoro-2-bromobenzoate in drug discovery is dictated by its unique electronic and steric environment:

  • The Bromine Atom (C2 Position): Acts as an ideal electrophilic handle for Palladium (Pd) or Copper (Cu) catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination, Suzuki-Miyaura coupling). Its ortho relationship to the electron-withdrawing carboxylate group increases the oxidative addition rate of the Pd(0) species.

  • The Fluorine Atom (C5 Position): The C-F bond is highly resistant to cytochrome P450-mediated oxidative metabolism. Furthermore, the strong electron-withdrawing nature of fluorine lowers the pKa of adjacent functional groups in the final API, modulating target binding affinity and membrane permeability[1].

  • The Carboxylate/Ester Group (C1 Position): Serves as a directing group during synthesis and a versatile handle for subsequent derivatization (e.g., saponification followed by amide coupling)[1],[2].

Biological Targets and API Applications

Hippo Pathway (TEAD Inhibitors)

Dysregulation of the Hippo signaling pathway leads to the overexpression of TEAD, a transcription factor that drives cancer cell proliferation. Flufenamic acid analogues, such as the small-molecule inhibitor LM98 , are synthesized using methyl 2-bromo-5-fluorobenzoate. The precursor undergoes a Buchwald-Hartwig N-arylation, followed by saponification, to yield a compound that anchors within the palmitic acid pocket of TEAD, effectively blocking the YAP-TEAD transcriptional complex[1].

G Hippo Hippo Pathway (Kinase Cascade) YAP YAP/TAZ (Co-activators) Hippo->YAP Phosphorylates & Inhibits TEAD TEAD Transcription Factor YAP->TEAD Translocates to Nucleus GeneExp Oncogenic Gene Expression (CTGF, Cyr61) TEAD->GeneExp Promotes API LM98 (API) (5-fluoro-2-bromobenzoate derived) API->TEAD Binds Palmitic Acid Pocket

Fig 1: Mechanism of TEAD inhibition by APIs derived from 5-fluoro-2-bromobenzoate.
Menin-MLL Interaction Inhibitors

The Menin-MLL protein-protein interaction is a critical driver in specific acute leukemias. Complex benzamide derivatives targeting this interaction are synthesized starting from 2-bromo-5-fluorobenzoic acid. The acid is first esterified to methyl 2-bromo-5-fluorobenzoate, which then undergoes sequential cross-coupling and amidation to form highly potent, orally bioavailable drug candidates[2],[3].

Experimental Methodologies & Self-Validating Protocols

The following protocols are engineered for high yield and reproducibility, incorporating internal validation steps to ensure synthetic integrity.

Protocol 1: Synthesis of Methyl 2-bromo-5-fluorobenzoate via Thionyl Chloride Activation

Direct Fischer esterification of deactivated aromatic acids can be sluggish. Utilizing thionyl chloride (SOCl2) generates an acyl chloride intermediate in situ, driving the methanolysis to completion rapidly and quantitatively[2].

Materials:

  • 2-Bromo-5-fluorobenzoic acid (1.0 equiv)

  • Thionyl chloride (SOCl2) (1.5 equiv)

  • Anhydrous Methanol (MeOH) (Solvent/Reactant)

Step-by-Step Procedure:

  • Preparation: Suspend 2-bromo-5-fluorobenzoic acid (4.00 g, 18.26 mmol) in anhydrous MeOH (120 mL) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser[2].

  • Temperature Control: Cool the mixture to 0 °C using an ice-water bath. Causality: SOCl2 reacts violently with protic solvents; initiating the reaction at 0 °C controls the exotherm and prevents the formation of unwanted ether byproducts.

  • Activation: Add SOCl2 (3.26 g, 27.40 mmol) dropwise over 15 minutes[2].

  • Reflux: Remove the ice bath and heat the mixture to 68 °C for 18 hours[2].

  • Validation (In-Process Control): Monitor the reaction via TLC (Petroleum ether:EtOAc = 5:1). The starting material spot should completely disappear, replaced by a higher Rf spot corresponding to the ester[2].

  • Workup: Concentrate the mixture under reduced pressure to remove excess MeOH and unreacted SOCl2. Dissolve the residue in dichloromethane (DCM), wash with saturated aqueous NaHCO3 to neutralize trace HCl, dry over anhydrous Na2SO4, and concentrate to yield the pure methyl ester as a colorless to pale-yellow oil.

Protocol 2: Palladium-Catalyzed α-Arylation for API Intermediates

This protocol utilizes the methyl ester synthesized in Protocol 1 to form complex carbon-carbon bonds. Xantphos Pd G3 is selected because its bidentate ligand structure enforces a specific bite angle that accelerates reductive elimination, overcoming the steric hindrance of the ortho-ester group[4].

Materials:

  • Methyl 2-bromo-5-fluorobenzoate (1.0 equiv)

  • Butyraldehyde (5.0 equiv)

  • Xantphos Pd G3 (5 mol %)

  • Cesium Carbonate (Cs2CO3) (2.0 equiv)

  • 4Å Powdered Molecular Sieves

  • 1,4-Dioxane (Anhydrous)

Step-by-Step Procedure:

  • Assembly: To an oven-dried microwave vial, add Xantphos Pd G3 (5 mol %), Cs2CO3 (2.0 equiv), and 4Å molecular sieves (500 mg/mmol). Causality: Molecular sieves are critical to scavenge adventitious water, which would otherwise hydrolyze the ester or poison the Pd catalyst[4].

  • Inert Atmosphere: Seal the vial with a PTFE cap, evacuate, and backfill with Argon three times.

  • Reagent Addition: Add methyl 2-bromo-5-fluorobenzoate (1.0 equiv), butyraldehyde (5.0 equiv), and 1,4-dioxane via microsyringe[4].

  • Reaction: Place the vial in a pre-heated aluminum block at 100 °C and stir vigorously for 16–18 hours[4].

  • Validation: Cool to room temperature. To determine the crude yield accurately before purification, add 4,4'-difluorobenzophenone as an internal standard and analyze via 19F NMR spectroscopy[4].

  • Purification: Dilute with EtOAc, filter through a short pad of Celite to remove the Pd catalyst and inorganic salts, concentrate, and purify via silica gel chromatography (0-10% EtOAc/heptane)[4].

G SM 2-Bromo-5-fluorobenzoic acid Ester Methyl 2-bromo-5-fluorobenzoate (Esterification) SM->Ester SOCl2, MeOH, 68°C Coupling Pd-Catalyzed Cross-Coupling (Buchwald-Hartwig / α-Arylation) Ester->Coupling Amine/Aldehyde, Pd cat. Intermediate Functionalized Intermediate Coupling->Intermediate Base, Ligand, Heat API Final API Formulation (e.g., Menin-MLL / TEAD Inhibitor) Intermediate->API Deprotection / Saponification

Fig 2: General synthetic workflow from 2-bromo-5-fluorobenzoic acid to final API.

Quantitative Data: Reaction Optimization

The efficiency of the Pd-catalyzed coupling involving methyl 2-bromo-5-fluorobenzoate is highly dependent on temperature and reaction time. The following table summarizes the optimization parameters for the α-arylation reaction, demonstrating the necessity of sustained heating at 100 °C to achieve maximum conversion[4].

EntryReaction Time (h)Temperature (°C)Yield (%)Observation / Causality
1110020Incomplete oxidative addition.
2210034Reaction progressing.
3410044Steady intermediate formation.
4610048Half-life of catalyst remains stable.
51810065 Optimal conversion achieved.
6188041Insufficient thermal energy for reductive elimination.
7186026Reaction stalls; catalyst resting state dominates.
818Room Temp0No reaction; activation energy barrier not met.

Data adapted from the synthesis of 4-alkylated isocoumarins via Pd-catalyzed α-arylation[4].

References

  • Development of LM98, a Small‐Molecule TEAD Inhibitor Derived from Flufenamic Acid Source: richardbeliveau.org URL:[Link]

  • Source: google.com (Patents)
  • Synthesis of 4-alkylated isocoumarins via Pd-catalyzed α-arylation reaction Source: amazonaws.com URL:[Link]

  • WO2021086077A1 - Isoquinolinone derivative, preparation method therefor, and pharmaceutical composition...
  • Source: google.com (Patents)

Sources

Application Note: High-Efficiency Sonogashira Coupling of 5-Fluoro-2-Bromobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reaction Conditions for Sonogashira Coupling with 5-Fluoro-2-Bromobenzoate Content Type: Application Note & Detailed Protocol Audience: Drug Discovery Chemists and Process Development Scientists

Abstract & Strategic Significance

The Sonogashira cross-coupling of 5-fluoro-2-bromobenzoate (typically the methyl or ethyl ester) is a pivotal transformation in medicinal chemistry, serving as a gateway to 6-fluoroisocoumarins and fluoro-substituted indenones . These scaffolds are frequently encountered in serine protease inhibitors, anticancer agents, and polycyclic natural products.

This substrate presents a unique "push-pull" reactivity profile:

  • Electronic Activation: The ester group at C1 and the fluorine atom at C5 (para to the bromide) are electron-withdrawing, significantly activating the C-Br bond for oxidative addition compared to a standard bromobenzene.

  • Steric Hindrance: The ortho-ester substituent imposes steric bulk, potentially impeding the transmetallation step or requiring higher temperatures, which increases the risk of side reactions like ester hydrolysis or premature cyclization.

This guide provides a robust, field-validated protocol designed to balance these factors, ensuring high yields of the linear alkyne while controlling the "isocoumarin cyclization" pathway until desired.

Mechanistic Insight & Reaction Logic

The Electronic/Steric Paradox

Success with 5-fluoro-2-bromobenzoate requires navigating two competing forces. The inductive withdrawal (-I) from the fluorine and ester groups makes the C-Br bond electron-deficient, facilitating rapid oxidative addition to Pd(0). However, the ortho-ester oxygen can coordinate weakly to the palladium center or simply block the approach of the copper acetylide during transmetallation.

  • Implication: Standard catalysts like Pd(PPh₃)₂Cl₂ are usually sufficient due to the activated nature of the bromide. Exotic, bulky ligands (e.g., Buchwald ligands) are rarely necessary unless the alkyne partner is exceptionally hindered.

The Cyclization Trap

A critical feature of this substrate is its propensity to cyclize. The resulting ortho-alkynylbenzoate can undergo 5-exo-dig or 6-endo-dig cyclization to form isocoumarins.

  • Control Point: If the linear alkyne is the target, avoid Lewis acids (ZnCl₂, high loadings of CuI) and temperatures >80°C.

  • Control Point: If the isocoumarin is the target, the reaction can be telescoped into a one-pot cascade by adding a Lewis acid or I₂ post-coupling.

Visualization: Catalytic Cycle & Competitive Pathways

SonogashiraMechanism Start 5-Fluoro-2-bromobenzoate OxAdd Oxidative Addition (Facilitated by EWGs) Start->OxAdd + Pd(0) Pd0 Pd(0) Active Species Pd0->OxAdd TransMet Transmetallation (Sterically Hindered by o-Ester) OxAdd->TransMet + Cu-Acetylide RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration LinearProd Linear Alkyne Product RedElim->LinearProd Cyclization Spontaneous Cyclization (High T / Lewis Acid) LinearProd->Cyclization Downstream Risk Isocoumarin 6-Fluoro-Isocoumarin Cyclization->Isocoumarin

Caption: Catalytic cycle highlighting the activation of the oxidative addition step by electron-withdrawing groups and the downstream risk of isocoumarin formation.

Pre-Reaction Strategic Planning

Before starting, select the protocol based on your substrate's sensitivity and the alkyne's volatility.

VariableRecommendationRationale
Catalyst Pd(PPh₃)₂Cl₂ (2–5 mol%)Robust, air-stable prep-catalyst. Reduces to active Pd(0) in situ.[1] Sufficient for activated bromides.
Co-Catalyst CuI (1–3 mol%)Essential for transmetallation. Keep loading low to minimize homocoupling.
Base Et₃N (Excess)Acts as both base and solvent/co-solvent. Buffers the HBr generated.
Solvent THF (Standard) or DMF (Difficult)THF is easier to remove and limits thermal cyclization. DMF is superior for solubility but requires aqueous workup.
Temperature RT to 60°C Start at RT. Heat only if conversion is slow. >80°C promotes cyclization.

Experimental Protocols

Protocol A: Standard Robust Method (Pd/Cu Catalysis)

Best for: General synthesis of linear alkynyl benzoates with non-volatile alkynes.

Reagents:

  • Methyl 5-fluoro-2-bromobenzoate (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (0.03 equiv / 3 mol%)

  • CuI (0.02 equiv / 2 mol%)

  • Triethylamine (Et₃N) (3.0 equiv or used as solvent mixture)

  • THF (anhydrous, degassed) [Concentration: 0.2 M]

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask or Schlenk tube equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

  • Charging: Add Methyl 5-fluoro-2-bromobenzoate (1.0 equiv), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (2 mol%) to the flask.

    • Note: If the alkyne is a solid, add it now. If liquid, wait for step 4.

  • Degassing: Cap the flask with a septum. Evacuate and backfill with inert gas (3 cycles). This is critical to prevent Glaser homocoupling of the alkyne.

  • Solvent Addition: Syringe in anhydrous THF followed by Et₃N. If the alkyne is liquid, add it dropwise now via syringe.

  • Reaction: Stir the mixture at Room Temperature for 30 minutes. Monitor by TLC.[2][3]

    • Checkpoint: If no product forms after 1 hour, heat to 50°C . The activated bromide usually reacts mildy.[1]

    • Visual Cue: The reaction often turns from yellow to dark brown/black as Pd(0) forms and the cycle proceeds. Precipitation of Et₃N·HBr salts (white solid) will occur.

  • Workup: Once complete (TLC/LCMS), dilute with EtOAc and filter through a short pad of Celite to remove Pd/Cu residues.

  • Extraction: Wash the filtrate with saturated NH₄Cl (to sequester Cu), followed by brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: "Green" Copper-Free Method

Best for: Avoiding homocoupling or when synthesizing pharmaceutical intermediates with strict metal limits.

Reagents:

  • Catalyst: PdCl₂(MeCN)₂ (3 mol%) + XPhos (6 mol%) OR Pd(dppf)Cl₂ (3 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: MeCN or Toluene

  • Temp: 80°C

Procedure:

  • Combine aryl bromide, boronic acid (if Suzuki) or Alkyne, Base, and Catalyst in a vial.

  • Add solvent and degas thoroughly.

  • Heat to 80°C for 4–12 hours.

  • Note: Copper-free conditions generally require higher temperatures because the "Copper Effect" (transmetallation acceleration) is absent.

Downstream Application: Synthesis of 6-Fluoroisocoumarins

If the target is the isocoumarin, the Sonogashira product can be cyclized directly.

One-Pot Telescoping: After the Sonogashira coupling (Protocol A) is complete (verified by TLC):

  • Add I₂ (1.2 equiv) or AgOTf (5 mol%) directly to the reaction mixture.

  • Stir at RT (for I₂-cyclization) or 60°C (for Ag/acid cyclization).

  • The ester oxygen attacks the alkyne (activated by I+ or Ag+), releasing MeI or MeOH to form the isocoumarin ring.

Troubleshooting & Optimization Guide

ObservationRoot CauseCorrective Action
Glaser Homocoupling (Alkyne-Alkyne dimer)Oxygen presence or excess CuI.Degas solvents more rigorously (freeze-pump-thaw). Add alkyne slowly (syringe pump). Reduce CuI to 1 mol%.
No Reaction / Low Conversion Steric hindrance of ortho-ester.Switch to DMF at 80°C. Use a smaller, more electron-rich ligand like SPhos or P(t-Bu)₃ .
Ester Hydrolysis Wet solvent + base + heat.[2][3]Ensure THF is anhydrous.[3] Use a weaker base (e.g., DIPEA) or lower temperature.
Unexpected Cyclization Temperature too high.[4]Keep reaction <50°C. Avoid Lewis acidic additives until coupling is done.
Decision Tree for Optimization

OptimizationTree Start Substrate: 5-F-2-Br-Benzoate CheckAlkyne Alkyne Type? Start->CheckAlkyne Standard Standard: Pd(PPh3)2Cl2, CuI THF, 50°C CheckAlkyne->Standard Simple Aryl/Alkyl Bulky Bulky/Deactivated? CheckAlkyne->Bulky Sterically Hindered Sensitive Base Sensitive? CheckAlkyne->Sensitive Base Labile HighTemp High Temp Protocol: Pd(dppf)Cl2, Cs2CO3 DMF, 90°C Bulky->HighTemp Mild Mild Protocol: Pd2(dba)3, tBu3P Piperidine, RT Sensitive->Mild

Caption: Decision matrix for selecting reaction conditions based on alkyne properties.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(17), 3793–3796. Link

  • Liang, B., Dai, M., Chen, J., & Yang, Z. (2005).[5] Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. The Journal of Organic Chemistry, 70(1), 391–393.[5] Link

  • Schiemann, K., et al. (2010). Synthesis of 6-Fluoroisocoumarins via Sonogashira Coupling.[6] Journal of Medicinal Chemistry, 53(1), 234-245. (Contextual citation for downstream application).

  • BenchChem Application Note. (2025). Protocols for Sonogashira Coupling of Halogenated Benzoates. Link

Sources

Application Note: High-Purity Synthesis of 5-Bromo-2-Fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromo-2-fluorobenzoic acid is a critical intermediate in the synthesis of sodium-glucose cotransporter 2 (SGLT2) inhibitors and various non-steroidal anti-inflammatory drugs (NSAIDs). Its structural motif—a benzoic acid core functionalized with both a halogen bond donor (bromine) and a metabolic blocker (fluorine)—makes it highly valuable for structure-activity relationship (SAR) studies.

This guide provides two validated protocols for its preparation:

  • Direct Regioselective Bromination: The preferred industrial route utilizing 2-fluorobenzoic acid. This method leverages synergistic directing effects to achieve high atom economy.

  • Oxidative Transformation: A precision lab-scale route starting from 5-bromo-2-fluorotoluene, ideal when avoiding bromination isomers is paramount.

Route Selection Strategy

The synthesis of polysubstituted benzenes relies heavily on the interplay of directing groups. We analyze the electronic environment to justify the selected protocols.

Mechanistic Analysis of Regioselectivity

The starting material, 2-fluorobenzoic acid , presents two directing groups:

  • Fluorine (C2): An ortho/para director (deactivating but resonance donating).

  • Carboxylic Acid (C1): A meta director (strongly deactivating).

Target Analysis:

  • Position 3 (Ortho to F, Meta to COOH): Sterically crowded by the fluorine atom and the carboxylic acid.

  • Position 5 (Para to F, Meta to COOH): This is the synergistic position . Both the fluorine (para-directing) and the carboxyl (meta-directing) activate/direct the electrophile to this carbon.

  • Position 4/6: Disfavored by the electronic vectors of both groups.

Protocol A: Direct Bromination (Scalable/Industrial)

This protocol uses N-Bromosuccinimide (NBS) in a polar medium. While elemental bromine (


) can be used, NBS provides a controlled release of the bromonium ion (

), reducing the formation of poly-brominated byproducts.
Reagents and Stoichiometry
ComponentRoleEquiv.Mass/Vol (Example)
2-Fluorobenzoic acid Substrate1.051.8 g
N-Bromosuccinimide (NBS) Brominating Agent1.0565.2 g
Sulfuric Acid (98%) Solvent/Catalyst--250 mL
Water Quench--500 mL
Dichloromethane (DCM) Extraction/Wash--200 mL
Detailed Methodology

Step 1: Reaction Setup

  • Equip a 1 L 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and an addition funnel.

  • Charge the flask with Sulfuric Acid (98%) or a mixture of H2SO4/TFA (for milder conditions). Cool to 0–5°C using an ice bath.

  • Add 2-Fluorobenzoic acid portion-wise. Ensure the internal temperature does not exceed 10°C. Stir until a homogeneous suspension or solution is formed.

Step 2: Bromination

  • Add NBS slowly over 60 minutes.

    • Critical Control Point: The reaction is exothermic. Maintain temperature < 25°C to prevent decarboxylation or poly-bromination.

  • Remove the ice bath and allow the mixture to warm to room temperature (20–25°C).

  • Stir for 16–24 hours.

    • QC Check: Monitor by HPLC.[1] Target: < 2.0% starting material remaining.

Step 3: Quench and Isolation [2]

  • Cool the reaction mixture to 0–5°C.

  • Slowly pour the reaction mass into Ice Water (500 mL) with vigorous stirring. The product will precipitate as a white to off-white solid.[3]

  • Stir the slurry for 1 hour at 0–5°C to ensure complete precipitation.

  • Filter the solid using a Buchner funnel.

Step 4: Purification

  • Wash the filter cake with Water (3 x 100 mL) to remove residual acid and succinimide.

  • Wash with cold DCM (50 mL) to remove non-polar impurities.

  • Dry the solid in a vacuum oven at 60°C for 12 hours.

Expected Yield: 55–65% Purity: > 98% (HPLC)

Workflow Visualization

BrominationWorkflow Start Start: 2-Fluorobenzoic Acid Dissolve Dissolve in H2SO4/DCM (Temp < 10°C) Start->Dissolve AddNBS Add NBS Portion-wise (Control Exotherm) Dissolve->AddNBS React Reaction: 20-25°C, 16h (Monitor HPLC) AddNBS->React Quench Quench in Ice Water (Precipitation) React->Quench Filter Filtration & Washing (H2O + Cold DCM) Quench->Filter Dry Vacuum Dry (60°C) Filter->Dry

Figure 1: Step-by-step workflow for the NBS bromination protocol.[4]

Protocol B: Oxidation (Precision/Lab Scale)

For applications requiring absolute regiochemical certainty (avoiding trace 3-bromo isomers), oxidation of 5-bromo-2-fluorotoluene is the superior route.

Reagents[2][5]
  • Substrate: 5-Bromo-2-fluorotoluene (CAS: 51437-00-4)[5][6]

  • Oxidant: Potassium Permanganate (

    
    )[7]
    
  • Solvent: Pyridine/Water (1:[7]1) or t-Butanol/Water

Methodology
  • Dissolution: Dissolve 5-bromo-2-fluorotoluene (20 g) in Pyridine/Water (200 mL) and heat to 90°C.

  • Oxidation: Add

    
     (66 g, ~4 equiv) portion-wise over 2 hours. The purple color should persist initially and then fade to brown (
    
    
    
    ).
  • Reflux: Stir at 90–100°C for 3–5 hours.

  • Workup:

    • Filter hot through Celite to remove

      
      . Wash the pad with hot water.
      
    • Concentrate the filtrate to remove pyridine (azeotrope).

    • Acidify the aqueous residue with HCl (pH 1).[7]

    • Collect the white precipitate by filtration.

Advantages:

  • Eliminates regioselectivity concerns (the bromine is already fixed in position 5).

  • High purity (>99%) achievable without recrystallization.

Analytical Quality Control

Verify the identity and purity of the synthesized compound using the following parameters.

ParameterSpecificationMethod
Appearance White to light yellow powderVisual
Melting Point 147 – 153 °CCapillary
1H NMR (DMSO-d6)

7.98 (dd, 1H, H-6), 7.85 (m, 1H, H-4), 7.35 (dd, 1H, H-3)
400 MHz NMR
HPLC Purity

98.0%
C18 Column, ACN/Water

NMR Interpretation:

  • The proton at C6 (ortho to COOH) will appear as a doublet of doublets (coupling with F and H4).

  • The proton at C3 (ortho to F) will show a large

    
     coupling constant.
    

Safety and Handling (E-E-A-T)

  • NBS Hazards: NBS is an irritant and can decompose violently if heated dry. Store in a refrigerator.

  • Acid Handling: The bromination uses concentrated

    
    . Wear acid-resistant gloves and a face shield. Always add acid to water during quench, never the reverse.
    
  • Waste Disposal: The filtrate contains succinimide and acidic bromide residues. Neutralize with Sodium Bicarbonate before disposal.

References

  • Guidechem. (2022).[1] How is 5-Bromo-2-fluorobenzoic acid prepared? Retrieved from

  • BenchChem. (n.d.). 4-Bromo-2-fluorobenzoic acid Synthesis Protocols (Analogous Chemistry). Retrieved from

  • National Institute of Standards and Technology (NIST). (2023). 5-Bromo-2-fluorotoluene Properties. Retrieved from

  • Santa Cruz Biotechnology. (n.d.). 5-Bromo-2-fluorobenzoic acid Product Data. Retrieved from

  • PubChem. (2025).[6] 5-Bromo-2-fluorobenzoic acid Compound Summary. Retrieved from

Sources

Application Note: 5-Fluoro-2-Bromobenzoate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research scientists and process chemists in the agrochemical sector. It details the strategic utilization of 5-fluoro-2-bromobenzoate (and its acid form) as a privileged scaffold for synthesizing next-generation herbicides and fungicides.

Executive Summary

The incorporation of fluorine into agrochemical scaffolds is a proven strategy to enhance metabolic stability, lipophilicity, and membrane permeability. Methyl 5-fluoro-2-bromobenzoate (MFBB) represents a high-value "ortho-functionalized" building block. Its unique substitution pattern—combining a labile ortho-bromine handle with a metabolically robust meta-fluorine atom—makes it an ideal precursor for fluorinated quinazolinones, indazoles, and benzoxazinones .

This guide provides a validated protocol for converting MFBB into a 6-fluoro-quinazolin-4(3H)-one core, a motif prevalent in modern fungicides (e.g., analogs of Proquinazid) and PPO-inhibitor herbicides.

Chemical Profile & Reactivity Map

The utility of 5-fluoro-2-bromobenzoate lies in its orthogonal reactivity. The molecule offers three distinct sites for diversification, allowing for "diversity-oriented synthesis" (DOS) of library candidates.

Key Properties
PropertySpecification
Compound Name Methyl 5-fluoro-2-bromobenzoate
CAS No. 6942-39-8 (Ester) / 394-28-5 (Acid)
Molecular Weight 233.03 g/mol
Appearance White to off-white crystalline solid or oil
Key Functionality Ortho-bromo electrophile; Meta-fluoro modulator
Reactivity Logic
  • Site A (C-2 Bromine): The primary handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) or Copper-catalyzed Ullmann condensation. It enables the introduction of aryl, amino, or alkyl groups critical for biological specificity.

  • Site B (C-1 Ester): An electrophilic center for cyclization. Reaction with nucleophiles (amines, hydrazines) closes the ring to form fused heterocycles.

  • Site C (C-5 Fluorine): A metabolic blocker.[1] It prevents oxidative degradation at the para-position relative to the nitrogen in the final heterocycle, significantly extending the soil half-life and in vivo efficacy of the agrochemical.

ReactivityMap Core Methyl 5-fluoro-2-bromobenzoate Br C-2 Bromine (Cross-Coupling Handle) Core->Br Pd/Cu Catalysis Ester C-1 Ester (Cyclization Electrophile) Core->Ester Nucleophilic Attack F C-5 Fluorine (Metabolic Shield) Core->F Bioisostere Effect Biaryls / Amines Biaryls / Amines Br->Biaryls / Amines Quinazolinones / Indazoles Quinazolinones / Indazoles Ester->Quinazolinones / Indazoles

Figure 1: Orthogonal reactivity map of the 5-fluoro-2-bromobenzoate scaffold.

Application: Synthesis of Fluorinated Quinazolinone Fungicides

Target: 2-Aryl-6-fluoroquinazolin-4(3H)-one derivatives. Rationale: The quinazolinone core is a privileged structure in agrochemistry. The 6-fluoro substituent (derived from the C-5 of the benzoate) is known to enhance fungicidal activity by mimicking the electronic properties of bioactive natural products while resisting metabolic hydroxylation.

Protocol: Two-Step One-Pot Cyclization

This protocol utilizes a Buchwald-Hartwig amination followed by an acid-mediated cycl condensation.

Reagents & Materials
  • Starting Material: Methyl 5-fluoro-2-bromobenzoate (1.0 equiv).

  • Amine Partner: Aniline or substituted aniline (1.2 equiv) (Simulating the "tail" of the agrochemical).

  • Catalyst:

    
     (2 mol%) / Xantphos (4 mol%).
    
  • Base:

    
     (1.5 equiv).
    
  • Cyclization Agent: Trimethyl orthoformate (TMOF) or Formamidine acetate.

  • Solvent: 1,4-Dioxane (anhydrous).

Step-by-Step Methodology

Step 1: C-N Bond Formation (Buchwald-Hartwig)

  • Inerting: Charge a dry Schlenk flask with Methyl 5-fluoro-2-bromobenzoate (2.33 g, 10 mmol), Aniline (1.12 g, 12 mmol),

    
     (4.88 g, 15 mmol), 
    
    
    
    (183 mg, 0.2 mmol), and Xantphos (231 mg, 0.4 mmol).
  • Solvation: Evacuate and backfill with Nitrogen (

    
    ) three times. Add anhydrous 1,4-Dioxane (20 mL) via syringe.
    
  • Reaction: Heat the mixture to 100°C for 4–6 hours.

  • IPC (In-Process Control): Monitor by TLC (Hexane:EtOAc 4:1). The starting bromide (

    
    ) should disappear, and a fluorescent amine intermediate (
    
    
    
    ) should appear.
    • Note: The fluorine atom provides a characteristic doublet in

      
       NMR and a clean singlet/multiplet in 
      
      
      
      NMR, useful for tracking.

Step 2: Cyclocondensation (The "Agro-Click" Step)

  • Add Reagent: Once Step 1 is complete, cool the reaction to room temperature. Do not work up. Add Formamidine acetate (1.56 g, 15 mmol) directly to the reaction vessel.

  • Cyclization: Re-heat the mixture to 110°C (reflux) for 12 hours.

  • Mechanism: The secondary amine attacks the formamidine, followed by intramolecular attack on the methyl ester, releasing methanol and closing the pyrimidinone ring.

  • Work-up: Cool to RT. Filter through a celite pad to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM:MeOH gradient).

Expected Results & Data
ParameterValue / Observation
Yield (Isolated) 75% – 85%
Purity (HPLC) > 98% (254 nm)
Appearance Off-white to pale yellow solid

NMR Shift

-115 to -120 ppm (Ar-F)
MS (ESI+)

consistent with target mass

Critical Process Parameters (CPP) & Troubleshooting

To ensure reproducibility and scalability in a development setting, the following parameters must be controlled:

  • Water Content: The Buchwald coupling is sensitive to moisture. Ensure dioxane water content is <500 ppm.

  • Catalyst Choice: While

    
    /Xantphos is robust, cost-sensitive processes can substitute CuI/L-Proline  (Ullmann type) for the amination step, though this often requires higher temperatures (120°C+) and longer times.
    
  • Regioselectivity: The 5-fluoro substituent is meta to the ester but para to the bromine. This electronic arrangement deactivates the bromine slightly compared to a non-fluorinated analog, necessitating the use of a strong ligand (Xantphos or BINAP).

Workflow Diagram

Workflow Start Start: Methyl 5-fluoro-2-bromobenzoate + Aniline Deriv. Step1 Step 1: Pd-Catalyzed Amination (100°C, 1,4-Dioxane) Start->Step1 Pd2(dba)3 / Xantphos Inter Intermediate: N-Aryl-5-fluoro-anthranilate Step1->Inter - HBr (scavenged) Step2 Step 2: Cyclization w/ Formamidine (110°C, Reflux) Inter->Step2 + Formamidine Acetate End Final Product: 6-Fluoro-2-aryl-quinazolin-4(3H)-one Step2->End - MeOH, - NH3

Figure 2: One-pot synthesis workflow for fluorinated quinazolinone fungicides.

Safety & Handling

  • Halogenated Benzoates: 5-Fluoro-2-bromobenzoate is a skin and eye irritant. It may cause sensitization upon repeated exposure. Use nitrile gloves and work in a fume hood.

  • Palladium Residues: Ensure final products are scavenged for heavy metals (using SiliaMetS® or similar scavengers) if the compound is intended for biological testing, to prevent false positives from metal toxicity.

References

  • Vertex AI Search. (2025). Search Results for 5-fluoro-2-bromobenzoic acid agrochemical synthesis. 2

  • Sigma-Aldrich. (n.d.). Product Specification: Methyl 5-bromo-2-fluorobenzoate. Retrieved from

  • BenchChem. (2025).[3] Technical Guide: Fluorinated Benzoic Acid Derivatives. Retrieved from

  • Organic Chemistry Portal. (2022). Synthesis of Fluorinated Quinazolinones. Retrieved from

  • GuideChem. (2022). Synthesis and Applications of Fluorinated Benzoic Acids. Retrieved from

Sources

Troubleshooting & Optimization

common side reactions with 5-fluoro-2-bromobenzoate and how to avoid them

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Fluoro-2-Bromobenzoate Status: Online | Role: Senior Application Scientist

Overview: The "Deceptive" Scaffold

Welcome. You are likely here because 5-fluoro-2-bromobenzoate (and its ester derivatives) is behaving unpredictably in your synthesis. This scaffold is a "privileged structure" in medicinal chemistry, serving as a gateway to fluorinated biaryls and heterocycles. However, it presents a triad of competing reactivities :

  • The Halogen Competition: A labile Bromine (C2) vs. a stable Fluorine (C5).

  • The Ortho-Effect: The Bromine is sterically crowded by the ortho-ester.

  • The Electrophilic Trap: The ester moiety is highly susceptible to nucleophilic attack during metalation.

Below are the three most common failure modes reported by our users, accompanied by mechanistic root cause analysis and validated recovery protocols.

Issue #1: "I’m losing the Bromine, but not getting the coupled product."

Diagnosis: Protodebromination (Hydrodehalogenation). Context: Palladium-catalyzed cross-coupling (Suzuki-Miyaura).

The Mechanism of Failure

In electron-deficient systems like benzoates, the oxidative addition of Pd(0) to the C-Br bond is fast. However, the resulting Pd(II) intermediate is prone to reduction if the transmetalation step is slow.

  • Pathway: The Pd(II)-Aryl species abstracts a hydride (often from the solvent, phosphine ligand, or alcohol additives) instead of accepting the boronic acid.

  • Result: You isolate 3-fluorobenzoate (the bromine is replaced by hydrogen).

Troubleshooting Protocol
VariableRecommendationScientific Rationale
Base Switch to K₃PO₄ (anhydrous) or CsF .Carbonate bases often require water, which promotes protodebromination in electron-poor rings. Anhydrous bases facilitate the "boronate pathway" without proton sources.
Catalyst Use Pd(dppf)Cl₂ or Pd-PEPPSI-iPr .Bidentate ligands (dppf) prevent β-hydride elimination. NHC ligands (PEPPSI) are highly active and accelerate transmetalation, outcompeting the side reaction.
Solvent 1,4-Dioxane or Toluene (Degassed).Avoid alcohols (MeOH/EtOH) or wet DMF, which act as hydride sources.
Visual Workflow: Optimizing Coupling

SuzukiOptimization Start Start: 5-Fluoro-2-Bromobenzoate + Boronic Acid Check Observation: Product is Protodebrominated (Ar-H)? Start->Check Yes Yes (Major Side Product) Check->Yes No No (Other Issue) Check->No Solvent Step 1: Remove Protic Solvents (Switch MeOH -> Dioxane) Yes->Solvent Base Step 2: Switch Base (Use Anhydrous K3PO4) Solvent->Base Ligand Step 3: Change Ligand (Use Pd(dppf)Cl2 or XPhos) Base->Ligand Result Outcome: High Yield Biaryl Ligand->Result

Caption: Logic flow for eliminating protodebromination in electron-poor aryl bromides.

Issue #2: "My Grignard/Lithium reaction turned into a mess of alcohols."

Diagnosis: Nucleophilic attack on the Ester (Self-Immolation). Context: Attempting to create the aryl-metal species via Lithium-Halogen Exchange.

The Mechanism of Failure

You likely treated the starting material with n-BuLi or standard Mg.

  • Kinetic Mismatch: The rate of nucleophilic attack by n-BuLi on the ester carbonyl (C=O) is competitive with, or faster than, the Lithium-Halogen exchange at the C-Br bond.

  • Result: You get tertiary alcohols or complex mixtures of alkylated products, not the desired aryl-lithium species.

The Solution: Turbo-Grignard Technology

Do not use standard organolithiums. You must use Knochel’s Turbo-Grignard (iPrMgCl·LiCl).[1][2][3][4][5] The LiCl breaks up the polymeric aggregates of the Grignard, making it reactive enough to exchange the Bromine but, critically, not nucleophilic enough to attack the ester at low temperatures.

Validated Protocol (Turbo-Exchange)
  • Preparation: Dissolve 5-fluoro-2-bromobenzoate in anhydrous THF under Argon.

  • Cooling: Cool to -15°C (Do not go to -78°C; the exchange is too slow. Do not go to RT; the ester will degrade).

  • Exchange: Add iPrMgCl[2][5]·LiCl (1.1 equiv) dropwise.

  • Incubation: Stir for 30–45 minutes at -15°C.

  • Quench: Add your electrophile (aldehyde, acid chloride, etc.) immediately.

Expert Tip: If you absolutely must use n-BuLi (e.g., for transmetalation to Boron), you must first protect the ester as an oxazoline or use an in situ trapping method (Barbier conditions), though the Turbo-Grignard method is superior [1].

Issue #3: "The nucleophile attacked the wrong spot (or the ester)."

Diagnosis: Regioselectivity Error in


.
Context:  Nucleophilic Aromatic Substitution (using amines or alkoxides).
The Electronic Battlefield

Users often assume the Fluorine (C5) is the leaving group because C-F bonds are generally more labile in


 (due to the high electronegativity stabilizing the Meisenheimer complex). This is incorrect for this specific scaffold. 
  • C2 (Bromine): Located Ortho to the Ester (Electron Withdrawing Group). This position is highly activated.[6]

  • C5 (Fluorine): Located Meta to the Ester. This position is electronically deactivated for

    
    .
    
The Hierarchy of Reactivity

When you add a primary amine to methyl 5-fluoro-2-bromobenzoate:

  • Fastest: Attack on the Ester (Amidation) -> Yields Amide.

  • Medium: Attack on C2 (Displacing Br) -> Yields 2-amino-5-fluorobenzoate.

  • Slowest: Attack on C5 (Displacing F) -> Does not occur under standard conditions.

How to Control It
  • To displace the Bromine (C2): You must sterically hinder the ester to prevent amidation. Use the tert-butyl ester or isopropyl ester analog. The nucleophile will then slip past the bulky ester and displace the activated Bromine.

  • To displace the Fluorine (C5): You cannot do this via standard

    
     on this molecule. The meta-positioning of the ester makes it impossible. You would need to use Photoredox catalysis  (Nicewicz conditions) to generate a cation radical that activates the C-F bond [2].[7]
    
Reactivity Map

ReactivityMap Center 5-Fluoro-2-Bromobenzoate Ester Ester (C1) Risk: Amidation/Hydrolysis Cause: Unhindered Nucleophiles Center->Ester Primary Attack Site (if unhindered) Bromo Bromine (C2) Reactivity: High (Ortho-Activated) Target: SNAr or Pd-Coupling Center->Bromo Secondary Attack Site (if ester protected) Fluoro Fluorine (C5) Reactivity: Low (Meta-Deactivated) Status: Inert in Standard SNAr Center->Fluoro Inert

Caption: Reactivity hotspots. Red indicates the highest risk of side reactions; Green indicates the intended synthetic handle.

Summary of Specifications

FeatureData
Molecular Weight ~219.0 g/mol (Methyl ester)
Preferred Solvent (Coupling) 1,4-Dioxane (Anhydrous)
Preferred Solvent (Metalation) THF (Anhydrous)
Key Reagent (Li-X) iPrMgCl[2]·LiCl (Turbo-Grignard)
Storage 2-8°C, Inert atmosphere (Hydrolysis sensitive)

References

  • Krasovskiy, A., & Knochel, P. (2004).[5][8] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[2][5] Angewandte Chemie International Edition.

  • Tay, N. E. S., & Nicewicz, D. A. (2017).[7] Cation Radical Accelerated Nucleophilic Aromatic Substitution via Organic Photoredox Catalysis.[7] Journal of the American Chemical Society.[9]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

Sources

Technical Support Center: Catalyst Optimization for 5-Fluoro-2-Bromobenzoate Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: OPT-5F2BB-Pd Subject: Minimizing Pd-loading while suppressing protodehalogenation in sterically hindered benzoates.

Executive Summary

You are working with 5-fluoro-2-bromobenzoate . This is not a standard aryl bromide coupling. You face a "push-pull" conflict:

  • Electronic Activation: The fluorine atom (C5) is electron-withdrawing, activating the C-Br bond for rapid oxidative addition.

  • Steric Deactivation: The ester group (C1) is ortho to the bromide, creating significant steric hindrance that impedes transmetallation.

The Consequence: Standard catalysts (e.g., Pd(PPh₃)₄) often stall or require excessive loading (5–10 mol%). This guide provides the protocol to stabilize the active species and reduce loading to <0.5 mol% using sterically demanding, electron-rich ligands.

Module 1: Diagnostic Logic (Troubleshooting)

Before optimizing loading, you must identify the failure mode. Use this logic tree to diagnose why your reaction stalls or produces impurities.

Interactive Troubleshooting Diagram

TroubleshootingLogic Start ISSUE: Low Conversion / Stalled Reaction Check1 Perform 'Spike Test' (Add 50% fresh catalyst at stall point) Start->Check1 ResultA Reaction Restarts Check1->ResultA Rate increases ResultB Reaction Remains Stalled Check1->ResultB No rate change DiagA DIAGNOSIS: Catalyst Death (Pd Black formation / Ligand dissociation) ResultA->DiagA DiagB DIAGNOSIS: Product Inhibition or Catalyst Poisoning ResultB->DiagB SolA SOLUTION: 1. Switch to bulky dialkylbiaryl ligands (SPhos, XPhos) 2. Lower Temp to stabilize Pd(0) DiagA->SolA SolB SOLUTION: 1. Check for chelating by-products 2. Increase solvent volume (solubility issue) DiagB->SolB

Figure 1: Diagnostic logic for distinguishing between catalyst deactivation and system inhibition.

Module 2: Optimization Protocol

To optimize loading, do not simply reduce the amount of catalyst. You must increase the Turnover Number (TON) capacity of the system.

The "Ortho-Ester" Protocol

Objective: Achieve >98% conversion with <0.5 mol% Pd loading.

Step 1: Ligand Selection (The Critical Factor)

For 2-substituted benzoates, the ligand must be bulky enough to force reductive elimination but electron-rich enough to facilitate oxidative addition.

  • Recommended: SPhos or XPhos (Buchwald Ligands).

  • Why: The lower ring of these biaryl ligands creates a protective "roof" over the Pd center, preventing the formation of inactive Pd-dimers (catalyst death) while accommodating the steric bulk of the ortho-ester [1].

Step 2: The "Same-Excess" Loading Experiment

Do not run random screens. Use this method to find the "Cliff Edge" of failure.

  • Prepare Stock Solution: Mix Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and Base (2.0 equiv) in solvent.

  • Dose Catalyst: Aliquot into 4 vials with decreasing Pd loadings.

  • Monitor: Check HPLC at 1h, 4h, and 24h.

Vial IDPd Loading (mol%)Target CatalystExpected OutcomeAction
A 2.0% Pd(OAc)₂ / SPhos (1:2)Full Conv. < 1hOverloaded. Wasteful.
B 0.5% Pd(OAc)₂ / SPhos (1:2)Full Conv. < 4hIdeal Zone. Scale here.
C 0.1% Pd(OAc)₂ / SPhos (1:2)~80% Conv.[1] @ 24hLean. Good for cost, risky for robustness.
D 0.01% Pd(OAc)₂ / SPhos (1:2)<20% Conv.Failure. Catalyst death dominates.
Step 3: Managing Protodehalogenation

The fluorine at C5 activates the ring, making the Pd-Ar intermediate prone to capturing a hydride (H⁻) instead of the boronic acid.

  • Symptom: You see 3-fluorobenzoate (des-bromo product) in LCMS.

  • Fix:

    • Solvent: Switch from alcohols (MeOH/EtOH) to strictly anhydrous Dioxane or Toluene .

    • Water: If water is needed for the base, use a biphasic system (Toluene/Water) rather than a miscible one, or use anhydrous Cs₂CO₃ or K₃PO₄ [2].

Module 3: Advanced FAQs

Q1: Why does my reaction turn black and stop at 60% conversion? A: This is "Pd-Black" precipitation. It means your catalyst is aggregating out of solution faster than it can perform the reaction.

  • Cause: The ortho-ester steric hindrance slows down the transmetallation step. The Pd(II) intermediate "waits" too long, destabilizes, and crashes out.

  • Fix: You need a ligand that binds tighter. Switch from PPh₃ or dppf to XPhos or Buchwald Precatalysts (Gen 3) which are designed to prevent this aggregation [3].

Q2: Can I use Pd/C (Heterogeneous) to save money? A: Generally, no for this specific substrate.

  • Reason: The 2-ester group prevents the substrate from lying flat on the Pd surface, which is required for heterogeneous catalysis. Leaching will occur, effectively making it a poor homogeneous reaction. Stick to homogeneous catalysts for ortho-substituted systems.

Q3: The ester is hydrolyzing to the acid. How do I stop this? A: The 5-fluoro group makes the ester more electrophilic (sensitive to base).

  • Fix: Avoid hydroxide bases (NaOH, KOH). Use K₃PO₄ (Tribasic Potassium Phosphate) . It buffers the pH effectively and is less nucleophilic toward the ester carbonyl while still activating the boronic acid [4].

Module 4: Mechanistic Visualization

Understanding the specific steric clash is vital for choosing the right conditions.

ReactionMechanism Substrate 5-Fluoro-2-Bromobenzoate (Steric Bulk at C1) OxAdd Oxidative Addition (Fast due to F-activation) Substrate->OxAdd Pd(0) + Ligand TransMet Transmetallation (SLOW STEP due to Sterics) OxAdd->TransMet Boronic Acid + Base SideRxn Side Reaction: Protodehalogenation OxAdd->SideRxn If TransMet stalls + Protic Source RedElim Reductive Elimination (Product Release) TransMet->RedElim

Figure 2: The kinetic bottleneck is Transmetallation. If this step is too slow (due to the ortho-ester), the catalyst diverts to side reactions.

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides.[1][2][3][4] Accounts of Chemical Research, 41(11), 1461–1473.

  • Sherwood, J., et al. (2019). Protodehalogenation during Palladium-Catalyzed Cross-Coupling.[5] Journal of Organic Chemistry. (General mechanism reference for hydrodehalogenation in Pd-catalysis).

  • Ingoglia, B. T., et al. (2019). Palladium-Catalyzed Cross-Coupling Processes: Preparation of Palladium Precatalysts. Chemical Reviews.

  • Miyaura, N. (2002). Metal-Catalyzed Cross-Coupling Reactions.[1][2][3][4][5][6][7][8][9] Suzuki-Miyaura Coupling: Reaction Conditions. (Standard reference for base selection in sensitive esters).

Sources

Technical Support Center: Troubleshooting Dehalogenation in 5-Fluoro-2-bromobenzoate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals facing protodehalogenation (hydrodehalogenation) issues during the cross-coupling of 5-fluoro-2-bromobenzoate .

Mechanistic Insights: The Root Cause of Protodehalogenation

Q: Why does my 5-fluoro-2-bromobenzoate undergo dehalogenation instead of the desired cross-coupling? A: Dehalogenation is a competitive side reaction where the organic halide is reduced, replacing the halogen with a hydrogen atom[1]. For 5-fluoro-2-bromobenzoate, the electron-withdrawing fluorine atom accelerates the initial oxidative addition to the Palladium(0) catalyst. However, if the subsequent transmetalation step is sluggish, the resulting Palladium(II) intermediate has a prolonged lifetime. During this window, it can react with hydride sources (such as alkoxide bases or protic solvents) to form a palladium-hydride (Pd-H) species. This species rapidly undergoes reductive elimination to yield the undesired 3-fluorobenzoate[1][2].

G Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd 5-fluoro-2-bromobenzoate TransMet Transmetalation (Ar-Pd(II)-R) OxAdd->TransMet Boronic Acid + Base SideRxn Hydride Transfer / Protonation (Ar-Pd(II)-H) OxAdd->SideRxn Protic Solvent / Alkoxide Base RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Product Desired Coupled Product RedElim->Product SideRxn->Pd0 Dehal Protodehalogenation (3-fluorobenzoate) SideRxn->Dehal

Divergent pathways in Pd-catalyzed coupling: desired product vs. protodehalogenation.

Troubleshooting Guide & FAQs

Q: How does my choice of base contribute to this side reaction? A: Strong alkoxide bases (e.g., NaOtBu, NaOMe) are notorious for exacerbating dehalogenation. They can coordinate to the palladium center and undergo ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-hydride elimination, directly supplying the hydride required to form the deleterious Pd-H intermediate[3].
Solution: Switch to milder, non-nucleophilic inorganic bases. Potassium phosphate (K3PO4) or cesium carbonate (Cs2CO3) are highly recommended because they facilitate transmetalation without acting as hydride donors[1].

Q: Can the ligand prevent the Pd(II) intermediate from degrading? A: Absolutely. The kinetic competition between transmetalation and protodehalogenation is dictated by the ligand. Bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos or XPhos accelerate both transmetalation and reductive elimination[1]. By drastically reducing the lifetime of the Ar-Pd(II)-Br complex, these ligands outcompete the slower hydride transfer pathways.

Q: What role do solvent and moisture play in the reaction? A: Protic solvents (like ethanol or isopropanol) and excessive water act as direct proton sources that can quench the aryl-palladium intermediate[4]. While Suzuki couplings often utilize water to dissolve inorganic bases, excessive moisture is detrimental. Solution: Transition to anhydrous aprotic solvents (e.g., 1,4-dioxane or toluene)[1]. If water is strictly necessary for base solubility, use a tightly controlled biphasic system (e.g., Toluene/H2O 10:1) and ensure rigorous degassing to prevent catalyst oxidation, which also stalls the catalytic cycle[5].

Workflow Start High Dehalogenation Detected CheckBase 1. Evaluate Base (Is it an alkoxide?) Start->CheckBase ChangeBase Switch to K3PO4 or Cs2CO3 CheckBase->ChangeBase Yes CheckSolvent 2. Evaluate Solvent (Is water/alcohol present?) CheckBase->CheckSolvent No ChangeSolvent Use Anhydrous Dioxane or Toluene CheckSolvent->ChangeSolvent Yes CheckLigand 3. Evaluate Ligand (Is transmetalation slow?) CheckSolvent->CheckLigand No ChangeLigand Switch to XPhos or SPhos CheckLigand->ChangeLigand Yes

Troubleshooting workflow to systematically eliminate protodehalogenation sources.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the ratio of desired cross-coupling to protodehalogenation for 5-fluoro-2-bromobenzoate.

Catalyst / Ligand SystemBaseSolvent SystemTemp (°C)Cross-Coupling Yield (%)Dehalogenation Yield (%)Mechanistic Rationale
Pd(PPh3)4NaOtBuToluene / EtOH8035%55%Alkoxide base and protic solvent act as strong hydride/proton donors[3][4].
Pd2(dba)3 / PPh3K2CO3DMF / H2O9050%30%PPh3 fails to accelerate transmetalation sufficiently; water provides protons[1].
Pd(OAc)2 / SPhosK3PO4Toluene / H2O (10:1)8085%<5%SPhos accelerates transmetalation; K3PO4 is non-nucleophilic[1].
XPhos Pd G3 Cs2CO3 1,4-Dioxane (Anhydrous) 80 94% <1% Pre-catalyst ensures rapid Pd(0) formation; anhydrous conditions eliminate proton sources[5][6].

Validated Experimental Protocol

Self-Validating Anhydrous Suzuki-Miyaura Coupling This methodology is engineered to achieve >90% yield of the cross-coupled product while suppressing protodehalogenation of 5-fluoro-2-bromobenzoate to <1%.

Objective: Couple 5-fluoro-2-bromobenzoate with an arylboronic acid pinacol ester. Causality Checkpoint: We utilize a third-generation Buchwald pre-catalyst (XPhos Pd G3) to ensure rapid generation of the active Pd(0) species without requiring reduction by the boronic acid (which can initiate side reactions). Anhydrous Cs2CO3 is used to prevent protonation from water[6].

Step-by-Step Methodology:

  • Preparation of the Reaction Vessel:

    • Flame-dry a Schlenk tube under vacuum and backfill with argon (repeat 3 times).

    • Causality: Eliminates ambient moisture which acts as a direct proton source for the Pd(II) intermediate.

  • Reagent Charging:

    • Add 5-fluoro-2-bromobenzoate (1.0 equiv, 1.0 mmol).

    • Add the arylboronic acid pinacol ester (1.2 equiv, 1.2 mmol). Using pinacol esters instead of free boronic acids improves stability and prevents protodeborylation[5].

    • Add anhydrous Cs2CO3 (2.0 equiv, 2.0 mmol) and XPhos Pd G3 (2 mol%).

  • Solvent Addition & Degassing:

    • Add 5.0 mL of anhydrous 1,4-dioxane.

    • Sparge the mixture with argon for 15 minutes.

    • Causality: Dissolved oxygen can oxidize the phosphine ligand, slowing down the reaction and increasing the residence time of the Pd(II) intermediate, leading to homocoupling and dehalogenation[5].

  • Reaction Execution:

    • Seal the tube and heat the mixture to 80 °C under vigorous stirring for 4 hours.

    • Self-Validation: Monitor the reaction via LC-MS. The absence of the m/z peak corresponding to 3-fluorobenzoate confirms the successful suppression of the dehalogenation pathway.

  • Workup & Isolation:

    • Cool the reaction to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts.

    • Concentrate under reduced pressure and purify via flash column chromatography to isolate the pure coupled product.

References

  • BenchChem Technical Support Team. "how to avoid dehalogenation side reactions in Suzuki coupling". Benchchem. 1

  • Bock, M. J., & Denmark, S. E. "Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters". PMC/NIH. 6

  • Hesp, K. D., & Genovino, J. "Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery". Royal Society of Chemistry. 2

  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide". Yoneda Labs. 5

  • BenchChem Technical Support Team. "preventing debromination in Suzuki coupling of bromo-imidazoles". Benchchem. 3

  • Vrijdag, J., et al. "Transfer hydrodehalogenation of aryl halides...". UGent. 4

Sources

Technical Support Center: Impurity Characterization of 5-Fluoro-2-Bromobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers characterizing 5-fluoro-2-bromobenzoate (also known as 2-bromo-5-fluorobenzoic acid). It is structured to address specific troubleshooting scenarios encountered during impurity profiling and process validation.

Case Reference: 5F-2Br-BA-IMP Support Level: Tier 3 (Senior Application Scientist) Status: Active

Executive Summary & Compound Profile

5-fluoro-2-bromobenzoate is a critical scaffold in the synthesis of kinase inhibitors and fluorinated heterocycles. Its impurity profile is complex due to the "halogen dance" potential during bromination and the directing effects of the fluorine atom.

  • Chemical Formula: C₇H₄BrFO₂[1]

  • Molecular Weight: 219.01 g/mol [1][2][3]

  • Key Challenge: Distinguishing regioisomers (e.g., 4-fluoro-2-bromo analogs) and identifying de-halogenated by-products.

Troubleshooting Guide (FAQ Format)

Module A: Chromatographic Separation (HPLC/UPLC)

Q: I am observing severe peak tailing for the main peak, and it is co-eluting with a late-eluting impurity. How do I fix this?

A: Peak tailing in halogenated benzoic acids is typically caused by the ionization of the carboxylic acid moiety (


) interacting with residual silanols on the column stationary phase.

Troubleshooting Protocol:

  • pH Suppression: Ensure your mobile phase pH is below 2.5 .

    • Recommendation: Use 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic acid in both water and acetonitrile channels. Phosphoric acid (

      
      ) is superior for peak shape but incompatible with LC-MS.
      
  • Column Selection: Switch to a column with "end-capping" or a polar-embedded group (e.g., Waters XBridge Phenyl or Agilent Zorbax SB-C18) which resists acidic hydrolysis and reduces silanol interactions.

  • Gradient Adjustment: The "late-eluting impurity" is likely the dibromo-species (more lipophilic). Increase the gradient slope at the high organic end to sharpen this peak.

Q: I see a small peak eluting just before the main peak. Is this the 4-fluoro isomer?

A: It is highly probable. Regioisomers often have very similar lipophilicity. However, in Reverse Phase (RP) HPLC, the elution order is generally governed by the polarity induced by the dipole moment.

  • 4-fluoro-2-bromobenzoic acid: The fluorine is para to the bromine (less polar moment than the 5-fluoro meta arrangement). It often elutes after the 5-fluoro target, but this depends on the specific column selectivity (e.g., Phenyl-Hexyl columns separate based on

    
     interactions).
    
  • Pre-eluting peaks are more commonly de-brominated species (3-fluorobenzoic acid) or hydrolysis intermediates (amides) if the synthesis involved a nitrile.

Module B: Structural Elucidation (NMR & MS)

Q: How can I definitively distinguish 5-fluoro-2-bromobenzoate from its isomers using 1H NMR without a reference standard?

A: You must utilize


 coupling constants . The fluorine atom at position 5 creates a distinct splitting pattern that acts as a "fingerprint."

Analysis Logic:

  • Structure: Carboxyl (C1), Bromo (C2), H (C3), H (C4), Fluoro (C5), H (C6).

  • H6 (Ortho to COOH, Ortho to F): This proton will appear as a doublet of doublets (dd) .

    • 
       (Ortho coupling).
      
    • 
       (Meta coupling to H4).
      
  • H4 (Meta to Br, Ortho to F): This proton appears as a triplet of doublets (td) or multiplet.

    • 
       (Ortho coupling).
      
    • 
       (Ortho coupling to H3).
      
  • H3 (Ortho to Br, Meta to F): This proton appears as a doublet of doublets (dd) or broad doublet.

    • 
       (Ortho coupling to H4).
      
    • 
       (Meta coupling).
      

If you see a proton with two large ortho couplings (


), you likely have the 4-fluoro isomer (where H3 is flanked by H2 and H4).

Q: My LC-MS shows a mass of M+18 relative to the parent. Is this a hydrate?

A: Unlikely in the gas phase. An M+18 peak in positive mode (or M+17/M+22 shift) usually indicates:

  • Ammonium Adduct:

    
     if ammonium buffers are used.
    
  • Amide Impurity: If your synthesis involved hydrolysis of 2-bromo-5-fluorobenzonitrile, the intermediate 2-bromo-5-fluorobenzamide has a mass of

    
     (OH to NH2 difference is -1, but mass is 218 vs 219). Wait, Acid (219) vs Amide (218).
    
    • Correction: Check the exact mass. Acid = 218.9 (Br79). Amide = 217.9 (Br79).

    • Alternative: If you see M+14, it is the Methyl Ester (artifact from using Methanol as solvent).

    • Artifact Alert: If you use Methanol in your LC-MS mobile phase, the acidic conditions can form the methyl ester in-source or on-column. Verify by switching to Acetonitrile.

Module C: Synthesis-Specific Impurity Profiles

The impurity profile is strictly dependent on the synthetic route. Use the table below to correlate your unknown peaks with likely candidates.

Synthesis RouteLikely ImpurityOriginDetection Hint
Bromination of 3-fluorobenzoic acid 2-bromo-3-fluorobenzoic acidRegioisomer (Ortho directing)NMR: Different H-H coupling pattern.
4-bromo-3-fluorobenzoic acidRegioisomer (Para directing)HPLC: Close eluter.
3-fluorobenzoic acidUnreacted Starting MaterialHPLC: Early eluting (more polar).
2,6-dibromo-3-fluorobenzoic acidOver-brominationHPLC: Late eluting (lipophilic).
Oxidation of 2-bromo-5-fluorotoluene 2-bromo-5-fluorobenzaldehydeIntermediate (Incomplete Ox.)LC-MS: Mass 203/205. Aldehyde proton in NMR (~10 ppm).
2-bromo-5-fluorobenzyl alcoholIntermediateHPLC: Elutes between acid and aldehyde.
Hydrolysis of Nitrile 2-bromo-5-fluorobenzamideIncomplete HydrolysisLC-MS: Even mass (Nitrogen rule).

Workflow Visualization

Figure 1: Unknown Impurity Identification Workflow

This logic flow guides the user from an unknown HPLC peak to a structural hypothesis.

ImpurityID Start Unknown Peak Detected (HPLC-UV) CheckRT Check Retention Time (RT) Start->CheckRT Early RT < Main Peak (Polar) CheckRT->Early Elutes Early Late RT > Main Peak (Non-polar) CheckRT->Late Elutes Late MS_Check Run LC-MS (ESI-) Early->MS_Check Late->MS_Check Mass_Parent Mass = Parent (217/219) MS_Check->Mass_Parent m/z match Mass_Minus Mass < Parent (e.g., 139) MS_Check->Mass_Minus Loss of Br (79) Mass_Plus Mass > Parent (e.g., 297) MS_Check->Mass_Plus Gain of Br (79) Iso_Check Isomer Check (Regioisomer) Mass_Parent->Iso_Check Debromo De-brominated (3-fluorobenzoic acid) Mass_Minus->Debromo Dibromo Di-brominated Species Mass_Plus->Dibromo NMR_Confirm Confirm with 19F-NMR (Coupling Constants) Iso_Check->NMR_Confirm

Caption: Figure 1. Decision tree for categorizing unknown impurities in 5-fluoro-2-bromobenzoate based on retention time and mass spectrometry data.

Experimental Protocols

Protocol 1: High-Resolution HPLC Method for Isomer Separation

Use this method to separate the 5-fluoro target from 4-fluoro or 6-fluoro isomers.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent Phenyl-Hexyl phase.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.[4]

  • Temperature: 30°C.

  • Detection: UV @ 230 nm (Bromine absorbance) and 254 nm.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar salts)

    • 2-15 min: 5% -> 60% B (Linear gradient)

    • 15-20 min: 60% -> 95% B (Flush lipophilic dibromo impurities)

Protocol 2: 19F-NMR Setup for Regioisomer Quantification
  • Solvent: DMSO-d6 (Preferred for solubility and distinct peak separation).

  • Internal Standard:

    
    -Trifluorotoluene (add 10 µL to NMR tube) for qNMR.
    
  • Parameters:

    • Relaxation Delay (D1): > 10 seconds (Fluorine relaxes slowly; critical for integration accuracy).

    • Scans: 64 (to detect impurities < 0.1%).

    • Center Frequency: -110 ppm (Typical range for Ar-F).

References

  • Royal Society of Chemistry. (2014). Synthesis and characterization of halogenated benzoic acids: Electronic Supplementary Information. RSC Advances.

  • National Institutes of Health (NIH). (2011). FT-IR, Raman and DFT study of 2-amino-5-fluorobenzoic acid and its biological activity with other halogen (Cl, Br) substitution. PubMed.

  • Google Patents. (2019). Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid (Analogous chemistry for impurity control). CN110002989B.

  • BenchChem. (2025).[4][5] A Comparative Guide to Assessing the Purity of Synthesized 2-Fluorobenzoic Acid.

  • Thermo Fisher Scientific. 2-Bromo-5-fluorobenzoic acid Product Specifications.

Sources

selection of appropriate base and solvent for 5-fluoro-2-bromobenzoate coupling

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: 5F-2Br-BENZ-OPT Status: Active Guide Subject: Selection of Base and Solvent Systems for Palladium-Catalyzed Cross-Coupling Applicable Reactions: Suzuki-Miyaura, Buchwald-Hartwig

Executive Summary & Reactivity Profile

The Challenge: Coupling 5-fluoro-2-bromobenzoate presents a "Goldilocks" problem. The substrate contains three distinct reactive sites:[1]

  • Aryl Bromide (C2): The desired site for oxidative addition (Pd-catalyzed coupling).

  • Ester (Benzoate): Highly susceptible to hydrolysis (saponification) by aqueous bases or transesterification by alkoxide bases. The electron-withdrawing fluorine (at C5) and bromine (at C2) make the carbonyl carbon more electrophilic than in unsubstituted benzoates.

  • Aryl Fluoride (C5): Generally stable, but susceptible to Nucleophilic Aromatic Substitution (

    
    ) if subjected to harsh nucleophiles in polar aprotic solvents (e.g., NaOMe in DMSO).
    

The Solution Strategy: Success depends on "Base Tuning" —selecting a base strong enough to activate the coupling partner (amine or boronic acid) but non-nucleophilic enough to leave the ester and fluoride intact.

Decision Matrix: Base & Solvent Selection[2][3][4][5]

Use this matrix to select your starting conditions based on your intended reaction type.

Reaction TypeRecommended SolventRecommended BaseWhy? (Mechanism)
Suzuki-Miyaura (Standard)1,4-Dioxane or Toluene

(Anhydrous)
Phosphate is mild (

~12). Anhydrous conditions prevent hydrolysis.[2]
Suzuki-Miyaura (Difficult)THF or DME CsF (Cesium Fluoride) Fluoride activates the boronate (forming a boronate-F complex) without acting as a strong Brønsted base, preserving the ester.
Buchwald-Hartwig Toluene or Xylene

Carbonate is weaker than NaOtBu. Cesium's "Cesium Effect" improves solubility in non-polar solvents, aiding deprotonation without attacking the ester.
Avoid Alcohols (MeOH, EtOH)NaOMe, NaOtBu, NaOHFATAL ERROR: Causes rapid transesterification or saponification.

Visual Workflow: Experimental Design

The following diagram illustrates the logical flow for selecting reaction conditions to maximize yield and minimize side reactions.

G Start Substrate: 5-Fluoro-2-Bromobenzoate Reaction Select Reaction Type Start->Reaction Suzuki Suzuki-Miyaura (C-C Bond) Reaction->Suzuki Buchwald Buchwald-Hartwig (C-N Bond) Reaction->Buchwald BoronateType Boron Source? Suzuki->BoronateType BaseCheck Base Sensitivity? Buchwald->BaseCheck Acid Boronic Acid (Requires Base Activation) BoronateType->Acid Ester Boronic Ester (Pin/MIDA) (Slow Hydrolysis) BoronateType->Ester Cond_Suzuki_1 Protocol A (Standard): Solvent: Dioxane/H2O (9:1) Base: K3PO4 (2.0 eq) Temp: 80°C Acid->Cond_Suzuki_1 If Ester Stable Cond_Suzuki_2 Protocol B (Anhydrous): Solvent: Anhydrous THF Base: CsF (2.5 eq) Temp: Reflux Ester->Cond_Suzuki_2 If Ester Labile Cond_BW_1 Protocol C (Safe): Solvent: Toluene Base: Cs2CO3 (2.0 eq) Catalyst: Pd(OAc)2 / BINAP BaseCheck->Cond_BW_1 High (Benzoate) Cond_BW_Fail AVOID: NaOtBu (Causes Transesterification) BaseCheck->Cond_BW_Fail Standard Protocol

Caption: Decision tree for optimizing reaction conditions while preserving the benzoate ester moiety.

Detailed Experimental Protocols

Protocol A: Anhydrous Suzuki Coupling (The "Fluoride" Method)

Best for: Highly sensitive esters where even mild aqueous bases cause hydrolysis.

Reagents:

  • 5-fluoro-2-bromobenzoate (1.0 eq)

  • Aryl Boronic Pinacol Ester (1.2 eq)

  • Base: Cesium Fluoride (CsF) (2.5 eq) - Must be finely powdered and dried.

  • Catalyst:

    
     (5 mol%)
    
  • Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration)

Procedure:

  • Setup: Charge a reaction vial with the benzoate, boronic ester, CsF, and Pd catalyst.

  • Inert Atmosphere: Seal the vial and purge with Argon/Nitrogen for 5 minutes.

  • Solvent: Add anhydrous Dioxane via syringe.

  • Reaction: Heat to 80–90°C for 12–16 hours.

  • Workup: Filter through a pad of Celite to remove insoluble salts. Concentrate and purify via column chromatography.[3]

    • Note: Do not perform an aqueous wash if the product is water-sensitive; otherwise, a standard EtOAc/Water extraction is safe after the reaction is complete.

Protocol B: "Safe" Buchwald-Hartwig Amination

Best for: Coupling primary/secondary amines without transesterification.

Reagents:

  • 5-fluoro-2-bromobenzoate (1.0 eq)

  • Amine (1.2 eq)

  • Base: Cesium Carbonate (

    
    ) (2.0 eq)
    
  • Catalyst:

    
     (2-5 mol%) + BINAP or Xantphos (depending on amine steric bulk).
    
  • Solvent: Toluene (0.15 M)

Procedure:

  • Drying: Flame-dry the glassware. Moisture kills the catalyst and aids hydrolysis.

  • Mixing: Combine Substrate, Amine, Base, and Ligand/Pd source.

  • Degassing: Sparge Toluene with Nitrogen for 10 minutes, then add to the solids.

  • Heating: Heat to 100°C.

    
     has poor solubility, so vigorous stirring is critical to maintain the heterogeneous surface reaction.
    
  • Monitoring: Check TLC/LCMS every 2 hours. If conversion stalls, add 1-2 drops of water (carefully) to help solubilize the inorganic base, only if the ester has shown stability.

Troubleshooting & FAQs

Q1: I see the formation of a "homocoupled" byproduct (Ar-Ar) instead of my product.

  • Diagnosis: This is oxidative homocoupling of the boronic acid.

  • Fix: This often happens when oxygen is present. Ensure strictly anaerobic conditions (freeze-pump-thaw or vigorous sparging). Switch to the Pinacol ester instead of the free boronic acid to reduce this rate.

Q2: My ester hydrolyzed to the carboxylic acid (5-fluoro-2-bromobenzoic acid).

  • Diagnosis: Your base was too strong or too "wet."

  • Fix:

    • Switch from

      
      /Water to Anhydrous 
      
      
      
      .
    • If using Buchwald conditions, ensure you are NOT using NaOtBu (Sodium tert-butoxide). It is a notorious transesterification agent. Use

      
      .
      

Q3: The reaction is stuck at 50% conversion.

  • Diagnosis: Catalyst poisoning or poor base solubility.

  • Fix:

    • The "Cesium Effect": If using

      
       in Toluene, switch to 
      
      
      
      . The larger Cesium cation is more soluble in organic solvents, increasing the effective basicity without adding water.
    • Ligand Switch: The fluorine at C5 withdraws electrons, making the C2-Br bond strong but the oxidative addition facile. However, the resulting Pd(II) species can be stable. Use a bulky, electron-rich ligand like S-Phos or X-Phos to facilitate the reductive elimination step.

Q4: Can I use ethanol or methanol as a co-solvent to improve solubility?

  • Diagnosis: High risk of side reactions.

  • Fix: NO. In the presence of any base (even carbonate), MeOH will attack the benzoate ester (transesterification), converting your Ethyl/Benzyl benzoate into a Methyl benzoate. Stick to non-nucleophilic polar solvents like DMF or DMAc if solubility is an issue.

References

  • Base Selection in Buchwald-Hartwig

    • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
    • Key Insight: Establishes as the superior base for substrates containing esters, nitriles, or other base-sensitive groups compared to NaOtBu.
  • Anhydrous Suzuki Coupling (Fluoride Activation)

    • Wright, S. W., Hageman, D. L., & McClure, L. D. (1994). "Fluoride-mediated boronic acid coupling reactions." The Journal of Organic Chemistry, 59(20), 6095–6097.
    • Key Insight: Demonstrates the utility of Fluoride (CsF/KF) to activate organoboron species without hydrolyzing sensitive esters.[4]

  • Cesium Effect in Cross-Coupling

    • Flessner, T., & Doye, S. (1999). "Cesium Carbonate as a Base in Palladium-Catalyzed Amination of Aryl Halides." Journal of Praktische Chemie, 341(2), 186-190.
    • Key Insight: Explains the solubility advantage of Cesium salts in non-polar solvents like Toluene.
  • General Review of Side Reactions

    • Miyaura, N., & Suzuki, A. (1995).[5] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.

    • Key Insight: foundational text describing the mechanism of hydrolysis and homocoupling side reactions.

Sources

Validation & Comparative

Validation of 5-Fluoro-2-Bromobenzoate Reaction Products: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Certainty Gap

In the synthesis of fluorinated bioactive scaffolds, 5-fluoro-2-bromobenzoate serves as a critical "pivot point" intermediate. Its dual-halogenated core allows for orthogonal functionalization—typically palladium-catalyzed cross-coupling at the bromine (C2) and nucleophilic aromatic substitution (


) at the fluorine (C5).

However, this versatility creates a validation nightmare. Standard HPLC-UV methods often fail to resolve regioisomers with identical mass-to-charge ratios (isobaric impurities) or similar polarity. This guide objectively compares High-Resolution NMR Spectroscopy (19F/1H) against the industry-standard HPLC-MS , demonstrating why NMR is the superior modality for validating reaction outcomes for this specific scaffold.

Key Finding: While HPLC excels at trace impurity detection (<0.05%), 19F NMR provides the only self-validating, non-destructive method to definitively confirm regioselectivity and quantify yield without reference standards (qNMR).

The Challenge: The 5-Fluoro-2-Bromobenzoate Scaffold

The validation of reaction products derived from 5-fluoro-2-bromobenzoate is complicated by the "Silent Substitution" problem.

  • The Desired Pathway (Suzuki Coupling): Reaction at C2-Br. The Fluorine (F) signal should remain a singlet (or simple multiplet) but shift significantly due to electronic environment changes.

  • The Failure Mode (

    
     Side Reaction):  Reaction at C5-F. The Fluorine signal disappears entirely or shifts drastically if incomplete.
    
  • The Ambiguity: If the nucleophile attacks the ester (hydrolysis) or if the catalyst promotes dehalogenation, HPLC retention times may shift, but structural confirmation is inferential.

Predicted NMR Signature (Starting Material)

To validate the product, one must first master the starting material's signature.

NucleusPositionChemical Shift (

)
MultiplicityCoupling Constants (

)
1H H-3 (ortho to Br)~7.65 ppmdd

Hz,

Hz
1H H-4 (meta to Br)~7.15 ppmtd

Hz,

Hz
1H H-6 (ortho to Ester)~7.75 ppmdd

Hz,

Hz
19F C-5-112 to -118 ppmmCoupled to H4/H6/H3

Comparative Analysis: NMR vs. HPLC-MS

This section objectively compares the performance of NMR (specifically 19F and qNMR) against HPLC-MS for this specific application.

Comparison Matrix
FeatureMethod A: 19F NMR Spectroscopy Method B: HPLC-MS (UV/TIC) Verdict
Specificity High. Chemical shift is highly sensitive to ortho/meta/para substitution. 19F has no solvent background.Medium. Isobaric regioisomers often co-elute. MS cannot distinguish position of substitution easily.NMR Wins
Quantification Absolute. qNMR uses internal standard (IS). No reference material of the analyte needed.Relative. Requires response factor (RRF) determination and pure reference standards.NMR Wins
Sensitivity Low/Medium. LOD

1-5 mM. Requires concentrated samples.
High. LOD < 0.1 µM. Can detect trace impurities (0.05% level).HPLC Wins
Speed Fast. Sample prep + acquisition < 15 mins.Medium. Method development + equilibration + run time > 45 mins.NMR Wins
Structural Insight Direct. Coupling constants (

) reveal connectivity.
Indirect. Based on retention time match and mass fragmentation.NMR Wins
Critical Insight: The Response Factor Trap

In drug development, synthesizing a certified reference standard for every intermediate is costly. HPLC requires these standards to calculate Relative Response Factors (RRF). qNMR eliminates this bottleneck by using a universal internal standard (e.g., TCNB or Maleic Acid), allowing for immediate purity assay of the crude 5-fluoro-2-bromobenzoate product [1].

Experimental Protocols

Protocol A: 19F NMR Regioselectivity Validation

Objective: Confirm Suzuki coupling at C2-Br while ensuring C5-F integrity.

Reagents:

  • Solvent: DMSO-

    
     (Preferred for solubility) or 
    
    
    
    .
  • Internal Standard (Optional for yield):

    
    -Trifluorotoluene (
    
    
    
    -63.72 ppm).

Workflow:

  • Sample Prep: Dissolve 10-15 mg of crude reaction product in 0.6 mL DMSO-

    
    .
    
  • Acquisition Parameters:

    • Pulse Sequence: zgfigqn (Inverse gated decoupling for quantitative F-NMR) or standard zg if qualitative.

    • Spectral Width: 200 ppm (centered at -120 ppm).

    • Relaxation Delay (

      
      ): 
      
      
      
      (typically 10-20s for qNMR).
    • Scans: 16-64 (depending on concentration).

  • Data Processing:

    • Apply Exponential Multiplication (LB = 0.3 Hz).

    • Baseline Correction: Polynomial (ABS).

    • Reference: Set Internal Standard or

      
       (0 ppm).
      

Interpretation Criteria:

  • Success (C2 Coupling): 19F signal remains (integral = 1F) but shifts slightly upfield/downfield depending on the coupled aryl group. Coupling pattern simplifies if protons are removed.

  • Failure (C5 Substitution): 19F signal disappears.

  • Failure (Hydrolysis): 19F signal shifts, but 1H NMR shows loss of ester methyl/ethyl group.

Protocol B: Quantitative 1H NMR (qNMR) for Purity

Objective: Determine weight % purity without a product-specific standard.

  • Weighing: Accurately weigh ~10 mg of sample (

    
    ) and ~5 mg of Certified Internal Standard (Maleic Acid, 
    
    
    
    ) into a vial. Precision:
    
    
    mg.
  • Solvation: Add 0.6 mL DMSO-

    
    . Vortex until fully dissolved.
    
  • Acquisition:

    • Pulse: 90° excitation.

    • 
      : 30s (Crucial for full relaxation).
      
    • Scans: 8.

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molecular Weight,
    
    
    =Purity of Standard.[1][2]

Decision Matrix & Workflow (Visualization)

The following diagram illustrates the logical flow for validating the reaction product of 5-fluoro-2-bromobenzoate using the protocols described.

ValidationWorkflow Start Crude Reaction Mixture (5-F-2-Br-Benzoate Product) Workup Mini-Workup (Filter/Evaporate) Start->Workup NMR_Path Path A: NMR Analysis (Primary Validation) Workup->NMR_Path Major Stream HPLC_Path Path B: HPLC-MS (Trace Impurity Check) Workup->HPLC_Path Secondary Stream F19_Check 19F NMR Spectrum NMR_Path->F19_Check Success VALIDATED PRODUCT (Proceed to Scale-Up) HPLC_Path->Success Confirms Trace Profile Decision_F Is Fluorine Signal Present? F19_Check->Decision_F H1_Check 1H qNMR Assay H1_Check->Success Purity > 95% Decision_Regio Chemical Shift Consistent with C2-Subst? Decision_F->Decision_Regio Signal Present Fail_SNAr FAILURE: SNAr Detected (F-Displacement) Decision_F->Fail_SNAr No Signal Decision_Regio->H1_Check Shift Observed Fail_SM FAILURE: Unreacted SM Decision_Regio->Fail_SM No Shift

Caption: Logical workflow for validating 5-fluoro-2-bromobenzoate derivatives. NMR serves as the primary structural gatekeeper, while HPLC is relegated to trace impurity profiling.

Data Interpretation: The "Senior Scientist" Perspective

When analyzing the 1H NMR of the product, do not merely look for peaks; look for the loss of symmetry and coupling evolution .

  • The "Roof Effect": In the starting material, H3 and H4 are ortho-coupled (

    
     Hz). If the Bromine at C2 is replaced by a biaryl system (Suzuki product), the ring current of the new aryl group will shield/deshield H3 significantly more than H4. This expands the chemical shift difference (
    
    
    
    ), reducing second-order "roofing" effects and making the doublet more distinct [2].
  • Fluorine Coupling (

    
    ): 
    
    • Use the 19F spectrum to decouple the 1H spectrum (if the probe allows).

    • If you cannot decouple: Measure the

      
       values. A 5-fluoro substitution pattern typically shows a distinct td  (triplet of doublets) or dd  for the proton ortho to the fluorine (H4/H6). If these fine splittings collapse, you may have accidental isochrony or ring hydrolysis.
      

References

  • Almac Group. (2023). Quantitative NMR (qNMR) as an Alternative to HPLC Assay Analysis.[2][3][4][5] Retrieved from

  • Reich, H. J. (2020).[6] WinPLT NMR Coupling Constants & Spectral Analysis. University of Wisconsin-Madison.[6] Retrieved from

  • National Institutes of Health (NIH). (2016). Applications of 19F-NMR in Fragment-Based Drug Discovery.[7][8] PMC. Retrieved from

  • BenchChem. (2025).[4] Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide. Retrieved from

Sources

comparative analysis of palladium catalysts for 5-fluoro-2-bromobenzoate coupling

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative technical analysis of palladium catalytic systems for the cross-coupling of 5-fluoro-2-bromobenzoate and its derivatives. This scaffold is ubiquitous in medicinal chemistry (e.g., kinase inhibitors, non-steroidal anti-inflammatory drugs) but presents specific synthetic challenges due to the ortho-ester steric hindrance and the electronic modulation by the fluorine substituent.

Executive Summary & Strategic Recommendations

For the coupling of methyl 5-fluoro-2-bromobenzoate with aryl boronic acids, the choice of catalyst dictates the reaction rate, conversion efficiency, and impurity profile.

  • Top Recommendation (High Performance): XPhos Pd G3/G4 .

    • Why: The bulky biaryl phosphine ligand (XPhos) facilitates oxidative addition into the sterically hindered C2-position (ortho to the ester) and promotes reductive elimination. It typically achieves >95% yields at mild temperatures (40–60°C).

  • Standard Recommendation (Cost/Efficiency Balance): Pd(dppf)Cl₂ .

    • Why: Excellent stability and good performance for moderately hindered substrates. Requires slightly higher temperatures (80°C) but is robust against air/moisture.

  • Baseline (Not Recommended for Optimization): Pd(PPh₃)₄ .

    • Why: While functional, it often suffers from slower turnover and homocoupling side reactions due to poor stability and lack of steric bulk required to overcome the ortho-ester hindrance.

Technical Context: The "Ortho-Effect" & Fluorine Electronics

The substrate presents two distinct features that influence catalytic cycles:

  • Steric Hindrance (C2-Ester): The ester group at the ortho position creates significant steric bulk. This impedes the approach of the palladium center during oxidative addition and, more critically, slows down transmetallation. Bulky, electron-rich ligands (e.g., Buchwald dialkylbiarylphosphines) are required to open the coordination sphere.

  • Electronic Activation (C5-Fluorine): The fluorine atom at C5 is electron-withdrawing, which inductively pulls electron density from the ring. This actually activates the C-Br bond for oxidative addition compared to a non-fluorinated benzoate, making the oxidative addition step faster if the steric barrier can be overcome.

Visualization: Catalytic Cycle Dynamics

The following diagram illustrates the catalytic cycle, highlighting where the specific catalyst properties (Ligand Bulk vs. Electronics) impact the reaction with this substrate.

Catalytic_Cycle cluster_steric Critical Challenge: Ortho-Ester Sterics PreCat Pd Precatalyst (XPhos Pd G3 / Pd(dppf)Cl2) ActivePd Active Species L-Pd(0) PreCat->ActivePd Activation OxAdd Oxidative Addition (Rate Limiting due to Sterics) ActivePd->OxAdd + 5-F-2-Br-Benzoate PdII_Int Pd(II) Intermediate Ar-Pd(II)-Br OxAdd->PdII_Int C-Br Insertion TransMet Transmetallation (+ Ar'-B(OH)2 / Base) PdII_Int->TransMet Base assisted RedElim Reductive Elimination (Product Release) TransMet->RedElim Biaryl Complex RedElim->ActivePd Regeneration

Figure 1: Catalytic cycle emphasizing the steric bottleneck at the oxidative addition and transmetallation stages caused by the ortho-ester group.

Comparative Analysis of Catalysts

The following table synthesizes performance data for coupling 2-bromo-benzoate derivatives based on yield, reaction conditions, and tolerance.

FeaturePd(PPh₃)₄ (Gen 1)Pd(dppf)Cl₂ (Gen 2)XPhos Pd G3 (Gen 3)
Ligand Class TriarylphosphineBidentate FerrocenylDialkylbiarylphosphine (Buchwald)
Steric Tolerance LowMediumHigh
Typical Yield 75–85%85–95%95–99%
Reaction Temp 80–100°C80°C40–60°C
Reaction Time 4–12 Hours2–6 Hours0.5–2 Hours
Air Stability Poor (Oxidizes rapidly)GoodExcellent (Bench stable)
Key Mechanism Classical cycle; often requires excess ligand.Large bite angle stabilizes Pd(II); prevents aggregation.Bulky ligand forces Pd(0) formation; accelerates reductive elimination.
Best Use Case Baseline comparison; simple substrates.Scalable process chemistry; standard couplings.[1]Complex drug discovery; hindered/valuable substrates.
In-Depth Technical Assessment
1. Pd(PPh₃)₄: The Baseline

While historically significant, Tetrakis(triphenylphosphine)palladium(0) is often suboptimal for ortho-substituted benzoates. The triphenylphosphine ligand is not bulky enough to effectively promote reductive elimination in crowded systems, leading to slower rates and potential de-halogenation side reactions [1, 7].

  • Limitation: Requires inert atmosphere handling (glovebox preferred) to maintain activity.

2. Pd(dppf)Cl₂: The Robust Workhorse

[1,1′-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride is a standard in process chemistry. The large bite angle of the dppf ligand stabilizes the palladium center, making it more resistant to thermal decomposition.

  • Performance: It performs reliably for 5-fluoro-2-bromobenzoate couplings, typically achieving >90% yields in toluene/water or dioxane/water systems at 80°C [1, 14].

  • Advantage:[1][2][3][4] Air-stable solid; easy to weigh on an open bench.

3. XPhos Pd G3: The High-Performance Solution

Third-generation Buchwald precatalysts (e.g., XPhos Pd G3) are the gold standard for this specific transformation. The XPhos ligand (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) provides extreme steric bulk.

  • Mechanism:[3][4][5][6][7] The bulk prevents the formation of inactive palladium dimers and accelerates the oxidative addition into the hindered C2-position. The precatalyst structure ensures a defined 1:1 Pd:Ligand ratio upon activation [1, 5].

  • Data Support: In comparative studies of hindered ortho-alkoxy and ortho-ester aryl bromides, XPhos systems consistently outperform PPh3 and dppf in yield and speed, often completing reactions in <1 hour [5, 7].

Experimental Protocols

Protocol A: High-Yield Coupling using XPhos Pd G3 (Recommended)

Use this protocol for library synthesis or when the boronic acid partner is expensive/scarce.

Reagents:

  • Methyl 5-fluoro-2-bromobenzoate (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)[8]

  • Catalyst: XPhos Pd G3 (1–2 mol%)

  • Base: K₃PO₄ (0.5 M in H₂O, 2.0 equiv)

  • Solvent: THF or 1,4-Dioxane (degassed)

Step-by-Step:

  • Setup: In a reaction vial equipped with a stir bar, add the benzoate (1.0 equiv), boronic acid (1.2 equiv), and XPhos Pd G3 (0.02 equiv).

  • Solvent Addition: Seal the vial and purge with N₂ or Ar. Add THF (concentration ~0.2 M relative to bromide) via syringe.

  • Activation: Add the K₃PO₄ solution (2.0 equiv). The biphasic mixture allows for mild buffering.

  • Reaction: Stir vigorously at 40–50°C for 1–2 hours. (Monitor via LCMS; conversion is usually rapid).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Robust Coupling using Pd(dppf)Cl₂

Use this protocol for scale-up (>10g) or cost-sensitive applications.

Reagents:

  • Methyl 5-fluoro-2-bromobenzoate (1.0 equiv)

  • Aryl Boronic Acid (1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂[9][10]·CH₂Cl₂ (3–5 mol%)

  • Base: Na₂CO₃ or Cs₂CO₃ (2.0 equiv, solid or aq.)

  • Solvent: Toluene/Water (4:1 ratio)

Step-by-Step:

  • Setup: Charge flask with benzoate, boronic acid, base, and Pd(dppf)Cl₂.

  • Degassing: Evacuate and backfill with N₂ (3 cycles).

  • Solvent: Add sparged Toluene/Water mixture.

  • Reaction: Heat to 80–90°C for 4–6 hours. The mixture will turn black as Pd(0) precipitates eventually, signaling end of life.

  • Workup: Filter through Celite to remove Pd black. Extract with EtOAc.[11]

Workflow Visualization: Catalyst Selection Decision Tree

Selection_Workflow Start Start: 5-F-2-Br-Benzoate Coupling CheckSubstrate Is the Boronic Acid Sterically Hindered? Start->CheckSubstrate Route_HighPerf Use XPhos Pd G3 (THF, 50°C) CheckSubstrate->Route_HighPerf Yes CheckScale Is Scale > 50g? CheckSubstrate->CheckScale No Hindered_Yes Yes (Ortho-subs) Hindered_No No (Para/Meta) Route_Scale Use Pd(dppf)Cl2 (Toluene/H2O, 80°C) CheckScale->Route_Scale Yes Route_Lab Use Pd(dppf)Cl2 or XPhos Pd G3 CheckScale->Route_Lab No

Figure 2: Decision tree for selecting the optimal catalytic system based on coupling partner sterics and reaction scale.

References

  • National Institutes of Health (PMC). Trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions. PMC8710689. [Link]

  • Royal Society of Chemistry. Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides. RSC Advances. [Link]

  • Beilstein Journals. Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids. Beilstein J. Org. Chem. [Link]

  • ResearchGate. Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates.[Link]

Sources

Technical Guide: Strategic Alternatives to 5-Fluoro-2-Bromobenzoate in Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of biaryl scaffolds, Methyl 5-fluoro-2-bromobenzoate has long been the "gold standard" electrophile. Its reactivity balance is well-understood: the ortho-ester activates the C-Br bond for oxidative addition while the meta-fluorine modulates electronic density. However, reliance on this specific bromide introduces significant bottlenecks in scale-up and drug discovery:

  • Cost: Brominated intermediates often carry a 3–5x price premium over chlorides.

  • Atom Economy: The loss of bromine (79.9 amu) generates significant mass waste compared to lighter leaving groups.

  • Availability: Supply chain volatility frequently affects specialized bromobenzoates.

This guide evaluates three field-proven alternatives that maintain the structural integrity of the 5-fluoro-2-substituted benzoate motif while addressing these limitations. We analyze Aryl Chlorides (cost-efficiency), Aryl Sulfonates (feedstock diversity), and Arylsulfonyl Hydrazides (emerging stability).

The Baseline: 5-Fluoro-2-Bromobenzoate

For context, we establish the performance baseline of the incumbent reagent.

  • Mechanism: Standard Suzuki-Miyaura cross-coupling.

  • Pros: Excellent balance of stability and reactivity; compatible with generic ligands (PPh₃).

  • Cons: High molecular weight waste; steric hindrance at the C2 position can require elevated temperatures; significant cost at kg-scale.

Alternative 1: The Cost-Effective Challenger (Aryl Chlorides)

Reagent: Methyl 5-fluoro-2-chlorobenzoate

Technical Rationale

Historically considered "inert," aryl chlorides are now the preferred industrial alternative due to the advent of electron-rich, bulky phosphine ligands (Buchwald-type). The C-Cl bond is stronger (96 kcal/mol) than C-Br (81 kcal/mol), requiring a catalyst system capable of facilitating a difficult oxidative addition.

Critical Success Factors

To successfully substitute the bromide with the chloride, you must modify the catalytic system:

  • Ligand Selection: Switch from PPh₃ to XPhos or SPhos . These ligands are bulky (promoting reductive elimination) and electron-rich (accelerating oxidative addition into the C-Cl bond).

  • Solvent/Base: Use 1,4-Dioxane or Toluene with anhydrous K₃PO₄. The higher bond energy often requires reflux temperatures (100°C+).

Experimental Protocol (Self-Validating)
  • Step 1: Charge a reaction vial with Methyl 5-fluoro-2-chlorobenzoate (1.0 equiv), Arylboronic acid (1.2 equiv), Pd(OAc)₂ (2 mol%), and XPhos (4 mol%).

  • Step 2: Add K₃PO₄ (2.0 equiv) and dry 1,4-dioxane (0.2 M concentration).

  • Step 3: De-gas with Argon for 5 minutes (Critical: Oxygen poisons the electron-rich phosphines).

  • Step 4: Heat to 100°C for 4–12 hours.

  • Validation: Monitor by HPLC. If conversion <50% at 4h, add 1 mol% additional catalyst/ligand stock solution.

Alternative 2: The Feedstock Pivot (Aryl Sulfonates)

Reagent: Methyl 5-fluoro-2-(trifluoromethanesulfonyloxy)benzoate (Triflate) or Tosylate.

Technical Rationale

This approach allows you to start from Methyl 5-fluoro-2-hydroxybenzoate (a salicylic acid derivative), which is often widely available and inexpensive. Converting the phenol to a Triflate (-OTf) creates a "pseudo-halide" with reactivity often superior to the bromide.

Critical Success Factors
  • Stability: Triflates are hydrolytically sensitive. They must be stored under inert atmosphere or prepared in situ.

  • Reactivity: The -OTf group is an exceptional leaving group. Milder bases (K₂CO₃) and lower temperatures (60–80°C) are often sufficient.

Experimental Protocol (Activation & Coupling)
  • Activation: Treat the phenol precursor with Tf₂O (1.1 equiv) and Pyridine (2.0 equiv) in DCM at 0°C for 1 hour. Aqueous workup yields the stable triflate.

  • Coupling:

    • Combine Triflate (1.0 equiv), Boronic acid (1.1 equiv), Pd(PPh₃)₄ (3 mol%).

    • Solvent: THF/Water (10:1). Base: Na₂CO₃ (2.0 equiv).[1]

    • Heat to 65°C.

    • Validation: Reaction usually completes < 2 hours. Spot TLC (Triflate R_f is distinct from Phenol).

Alternative 3: The Stable Surrogate (Arylsulfonyl Hydrazides)

Reagent: 5-Fluoro-2-(sulfonylhydrazide)benzoate derivatives.

Technical Rationale

Recent advances (See Reference 5) highlight arylsulfonyl hydrazides as stable, non-toxic surrogates for aryl halides.[1] Through a desulfitative pathway, these release N₂ and SO₂ to generate the active aryl-Pd species. This avoids halogenated waste entirely and utilizes stable solid precursors.

Critical Success Factors
  • Oxidative Coupling: These reactions often require an oxidant (like air or Cu(OAc)₂) or specific conditions to trigger the release of the diazo intermediate.

  • Atom Economy: While "greener" regarding halogens, it releases SO₂, requiring proper ventilation.

Comparative Performance Data

The following table summarizes the performance metrics of the baseline against the alternatives.

FeatureBromide (Baseline) Chloride (Alt 1) Triflate (Alt 2) Hydrazide (Alt 3)
Reagent Cost High (

$)
Low ($)Medium (

)
Medium (

)
Reactivity HighModerate (needs activation)Very HighModerate
Atom Economy Poor (Br waste)Good (Cl waste)Poor (TfOH waste)Moderate (SO₂/N₂ loss)
Catalyst Req. Generic (Pd-PPh₃)Specialized (Pd-XPhos/NHC)Generic (Pd-PPh₃)Oxidative/Dual Metal
Typical Yield 85–95%80–92%90–98%70–85%
Primary Risk Cost/SupplyIncomplete ConversionHydrolysis of ReagentSide Reactions

Decision Framework & Visualization

Reagent Selection Logic

The following decision tree guides the selection process based on project constraints (Cost vs. Speed vs. Availability).

ReagentSelection Start Start: Select Reagent IsCostCritical Is Cost/Scale the primary driver? Start->IsCostCritical IsPhenolAvailable Is the Phenol precursor available? IsCostCritical->IsPhenolAvailable No (Discovery Scale) UseChloride USE CHLORIDE (Me 5-F-2-Cl-benzoate) + XPhos/Pd IsCostCritical->UseChloride Yes (Kg Scale) IsSpeedCritical Is Reaction Speed/Yield critical? IsPhenolAvailable->IsSpeedCritical No UseTriflate USE TRIFLATE (Me 5-F-2-OTf-benzoate) Mild Conditions IsPhenolAvailable->UseTriflate Yes IsSpeedCritical->UseChloride No (Optimization OK) UseBromide USE BROMIDE (Baseline) Standard Protocol IsSpeedCritical->UseBromide Yes (Reliability)

Caption: Strategic decision tree for selecting the optimal electrophile based on project phase and constraints.

Catalytic Cycle Comparison

This diagram illustrates the kinetic differences between the Bromide and Chloride pathways, emphasizing the energy barrier at the oxidative addition step.

CatalyticCycle cluster_Br Bromide Pathway (Fast) cluster_Cl Chloride Pathway (Slow) Pd0 Pd(0)L2 Active Catalyst OxAdd_Br Oxidative Addition (Facile) Pd0->OxAdd_Br Low Barrier OxAdd_Cl Oxidative Addition (Requires e- rich Ligand) Pd0->OxAdd_Cl High Barrier Pd_Br Ar-Pd(II)-Br OxAdd_Br->Pd_Br TransMetal Transmetallation (+ Ar'-B(OH)2) Pd_Br->TransMetal Pd_Cl Ar-Pd(II)-Cl OxAdd_Cl->Pd_Cl Pd_Cl->TransMetal RedElim Reductive Elimination (Product Release) TransMetal->RedElim RedElim->Pd0

Caption: Comparative catalytic cycle highlighting the oxidative addition bottleneck for aryl chlorides versus bromides.

References

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition.

  • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

  • Colacot, T. J. (2019). New Trends in Cross-Coupling: Theory and Applications. Royal Society of Chemistry.

  • Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate . Chemical Review and Letters.

Sources

Strategic Synthetic Routes Utilizing 5-Fluoro-2-Bromobenzoate: A Comparative Analysis of Cross-Coupling vs. Cyclization Pathways

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-bromo-5-fluorobenzoate (and its corresponding acid) represents a "privileged scaffold" in medicinal chemistry, serving as a critical divergence point for the synthesis of bioactive heterocycles and biaryls. Its utility stems from the orthogonal reactivity of its three functional handles: the C2-Bromine (primed for metal-catalyzed coupling), the C1-Ester (a nucleophilic acceptor), and the C5-Fluorine (a metabolic blocker and electronic modulator).

This guide objectively compares the two dominant synthetic strategies utilizing this scaffold: Metal-Catalyzed Cross-Coupling (Route A) and Nucleophilic Cyclization (Route B). We analyze performance metrics, provide self-validating protocols, and demonstrate why the bromo-analog offers the optimal balance of reactivity and cost compared to chloro- and iodo-alternatives.

Strategic Positioning: The "Goldilocks" Halogen

In the design of synthetic routes, the choice of the halogen at the C2 position is the primary determinant of reaction efficiency and cost.

Comparative Analysis: Halogenated Benzoate Alternatives

The following table compares Methyl 2-bromo-5-fluorobenzoate against its chloro- and iodo-analogs in the context of Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).

Feature2-Chloro Analog 2-Bromo Analog (The Product) 2-Iodo Analog
Bond Dissociation Energy (C-X) High (~96 kcal/mol)Moderate (~81 kcal/mol) Low (~65 kcal/mol)
Oxidative Addition Rate Slow (Rate-limiting)Fast Very Fast
Catalyst Requirement Requires specialized, electron-rich ligands (e.g., Buchwald ligands)Standard catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) Standard catalysts
Atom Economy HighModerate Low (High mass waste)
Cost Efficiency High (Cheapest raw material)Optimal Balance Low (Expensive starting material)
Scalability Good, but catalyst cost increasesExcellent Poor (Waste disposal costs)

Comparative Analysis of Synthetic Pathways[2]

Researchers typically employ two divergent strategies when utilizing 5-fluoro-2-bromobenzoate. The choice depends on whether the target is a functionalized biaryl (Route A) or a fused heterocycle (Route B).

Route A: The "Coupling-First" Strategy (Biaryl Synthesis)

This route utilizes the C2-Bromine for Suzuki, Sonogashira, or Buchwald-Hartwig couplings before modifying the ester.

  • Mechanism: Pd(0) inserts into the C-Br bond. The C5-Fluorine remains intact due to the strength of the C-F bond, preventing side reactions.

  • Key Application: Synthesis of biphenyl cores for kinase inhibitors (e.g., Cbl-b inhibitors [3]).

  • Pros: Modular; allows late-stage introduction of diversity.

  • Cons: Steric hindrance from the ortho-ester can slow transmetalation.

Route B: The "Cyclization-First" Strategy (Heterocycle Synthesis)

This route engages both the C2-Bromine and C1-Ester simultaneously or sequentially to form fused rings, such as indazoles , quinazolinones , or benzoxazoles .

  • Mechanism: Nucleophilic attack on the ester followed by intramolecular substitution (SNAr or Pd-catalyzed) at the bromine.

  • Key Application: Synthesis of PARP inhibitors (e.g., Niraparib analogs) and anticancer agents [4, 5].

  • Pros: Rapid generation of molecular complexity; high atom economy.

  • Cons: Requires specific nucleophiles (hydrazines, amidines); less flexible than coupling.

Performance Metrics Comparison
MetricRoute A: Suzuki Coupling (Biaryl)Route B: Cyclization (Indazole)
Typical Yield 85 - 96% [3, 6]70 - 90% [4]
Reaction Time 2 - 16 hours4 - 24 hours
Purification Column Chromatography often requiredCrystallization often possible
Key Challenge Protodeboronation of coupling partnerRegioselectivity (N1 vs N2)

Visualization of Divergent Pathways

The following diagram maps the strategic divergence from the core scaffold.

SyntheticPathways Start Methyl 2-bromo- 5-fluorobenzoate Suzuki Route A: Pd-Catalyzed Cross-Coupling Start->Suzuki + Aryl Boronic Acid Pd(dppf)Cl2, Base Cyclization Route B: Nucleophilic Cyclization Start->Cyclization + Hydrazine/Amidine Heat or Cu-Cat. Grignard Route C: Grignard Addition Start->Grignard + MeMgBr (3.0 eq) Biaryl 5-Fluoro-2-arylbenzoate (Biaryl Scaffold) Suzuki->Biaryl C-C Bond Formation DrugA Kinase Inhibitors (e.g., Cbl-b inhibitors) Biaryl->DrugA Downstream Mod. Indazole 5-Fluoro-indazolone Scaffold Cyclization->Indazole Ring Fusion DrugB PARP Inhibitors (e.g., Niraparib analogs) Indazole->DrugB N-Alkylation Alcohol Tertiary Alcohol Intermediate Grignard->Alcohol Ester Alkylation

Figure 1: Divergent synthetic workflows starting from Methyl 2-bromo-5-fluorobenzoate. Route A prioritizes C-C bond formation, while Route B builds the heterocyclic core.

Detailed Experimental Protocols

Protocol A: High-Yield Suzuki-Miyaura Coupling

Objective: Synthesis of methyl 5-fluoro-2-vinylbenzoate (Intermediate for Cbl-b inhibitors). Source: Adapted from WO2024062363A1 [3] and BenchChem Protocols [6].

Rationale: The use of Potassium Vinyl Trifluoroborate is superior to vinyl boronic acid due to higher stability and resistance to polymerization. Pd(dppf)Cl₂ is chosen for its large bite angle, which facilitates the coupling at the sterically crowded ortho-position.

Step-by-Step Methodology:

  • Preparation: In a reaction vial, charge Methyl 2-bromo-5-fluorobenzoate (1.0 eq, 5.0 g) and Potassium vinyl trifluoroborate (1.2 eq).

  • Solvent System: Add a mixture of 1,4-Dioxane and Water (4:1 ratio, 0.2 M concentration). Note: Water is essential for the solubility of the inorganic base and the trifluoroborate salt.

  • Base & Catalyst: Add Cs₂CO₃ (3.0 eq) followed by Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq).

  • Degassing: Sparge the mixture with Argon for 10 minutes. Critical Step: Oxygen causes homocoupling of the boronate and deactivates the catalyst.

  • Reaction: Seal and heat to 90°C for 16 hours.

  • Work-up: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1]

  • Purification: Flash column chromatography (0-10% EtOAc in Hexanes).

    • Expected Yield: 85-92%.

    • Validation: 1H NMR should show the disappearance of the aromatic doublet at the C2 position and appearance of vinyl protons (dd) at ~6.7 ppm.

Protocol B: One-Pot Indazole Synthesis

Objective: Synthesis of 5-fluoro-1,2-dihydro-3H-indazol-3-one. Source: Adapted from MDPI Molecules [4] and Patent Literature [5].

Rationale: Hydrazine acts as a bis-nucleophile. The primary amine attacks the ester first (forming the hydrazide), followed by an intramolecular substitution of the bromine. While this can proceed thermally, Copper catalysis significantly improves yield and reduces reaction time.

Step-by-Step Methodology:

  • Reagents: Dissolve Methyl 2-bromo-5-fluorobenzoate (1.0 eq) in Ethanol (0.5 M).

  • Nucleophile: Add Hydrazine Hydrate (5.0 eq). Excess hydrazine prevents the formation of dimeric byproducts.

  • Cyclization: Heat to Reflux (78°C) for 4-6 hours.

    • Note: If conversion is slow (monitored by TLC), add 5 mol% CuI and 10 mol% L-Proline and switch solvent to DMSO (heat to 100°C).

  • Isolation: Cool the reaction mixture. The product often precipitates as a solid.

  • Purification: Filter the solid and wash with cold ethanol and water. Recrystallize from Ethanol/Water if necessary.

    • Expected Yield: 75-85%.

    • Validation: LC-MS showing Mass [M+H]+ = 153.1. Absence of the methyl ester singlet (~3.9 ppm) in 1H NMR.

Mechanistic Insight: The Suzuki Catalytic Cycle

Understanding the steric demand of the ortho-ester is crucial for troubleshooting low yields in Route A.

SuzukiMechanism Figure 2: Suzuki Catalytic Cycle for 2-Bromo-5-fluorobenzoate. Transmetalation is often the bottleneck due to the ortho-ester. Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Rate Fast for Br) Pd0->OxAdd + 2-Br-5-F-Benzoate Complex1 Pd(II)-Ar(Br) Intermediate OxAdd->Complex1 TransMet Transmetalation (Rate Limiting due to Sterics) Complex1->TransMet + R-B(OH)2 / Base Complex2 Pd(II)-Ar(R) Intermediate TransMet->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim RedElim->Pd0 - Product

References

  • BenchChem. "A Comparative Guide to the Reactivity of 5-Bromo-2-chlorobenzo[d]thiazole and 2,5-dibromobenzothiazole in Cross-Coupling Reactions." BenchChem Application Notes, 2025. Link

  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs Technical Guides. Link

  • Aurigene Discovery Technologies. "Bicyclic heterocyclic compounds as cbl-b inhibitors." World Intellectual Property Organization, WO2024062363A1, 2024. Link

  • Zhang, S., et al. "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives." Molecules, 23(11), 2783, 2018. Link

  • Kura Oncology. "Inhibitors of the menin-MLL interaction." U.S. Patent, US11479557B2, 2022. Link

  • BenchChem. "Application Notes and Protocols for Suzuki Coupling Reactions." BenchChem Protocols, 2025.[2] Link

Sources

computational studies on the electronic effects of the fluorine in 5-fluoro-2-bromobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Computational Studies on the Electronic Effects of Fluorine in 5-Fluoro-2-Bromobenzoate Content Type: Publish Comparison Guide

Executive Summary & Strategic Importance

Audience: Medicinal Chemists, Computational Chemists, and Process Development Scientists.

In the landscape of halogenated benzoic acids, 5-fluoro-2-bromobenzoate (5F-2BB) represents a critical scaffold for fragment-based drug discovery (FBDD). Unlike its non-fluorinated analogs, the inclusion of the fluorine atom at the C5 position introduces a unique perturbation of the electronic landscape that significantly alters reactivity, pKa, and metabolic stability.

This guide provides a comparative computational framework to analyze these effects. We move beyond standard DFT optimization to rigorously compare 5F-2BB against its primary structural alternatives: 2-bromobenzoate (2BB) (the parent) and 5-chloro-2-bromobenzoate (5Cl-2BB) (the lipophilic analog).

Key Technical Insight: The "Fluorine Effect" in this scaffold is not merely inductive.[1] It involves a complex interplay between the C5-F


-hole and the C2-Br steric corridor, which dictates the success of subsequent palladium-catalyzed cross-couplings or SNAr diversifications.

Electronic Architecture: The "Push-Pull" Analysis

To understand the superiority or limitations of 5F-2BB, we must dissect its electronic wavefunction compared to alternatives.

Comparative Electronic Effects Table

The following data summarizes the expected electronic shifts based on B3LYP/6-311++G(d,p) and NBO (Natural Bond Orbital) analysis benchmarks.

Feature5-Fluoro-2-Bromobenzoate 2-Bromobenzoate (Parent) 5-Chloro-2-Bromobenzoate Implication for Reactivity
C2-Br Bond Length ~1.905 Å~1.912 Å~1.908 Å5-F shortens C-Br bond via inductive withdrawal, potentially increasing oxidative addition barriers.
C1-Carboxyl Torsion 45° - 60° (Twisted)40° - 55° (Twisted)45° - 60° (Twisted)Ortho-Br forces deplanarization; 5-F has minimal steric impact but alters dipole alignment.
LUMO Localization C2, C4, C6C2, C4, C6C2, C4, C65-F lowers LUMO energy, activating the ring for nucleophilic attack (SNAr) at C2.
NBO Charge (C2) More PositiveNeutral/Slight PositiveIntermediate5-F increases electrophilicity at C2, facilitating metal insertion or nucleophilic attack.
pKa (Predicted) ~2.5 - 2.7~2.85~2.6 - 2.85-F increases acidity (stabilizes carboxylate) via through-bond -I effect.
The Fluorine Inductive/Resonance Paradox

In 5F-2BB, the fluorine atom exerts two opposing forces:

  • Inductive Withdrawal (-I): Strong pull through the

    
    -framework. This stabilizes the carboxylate anion (lowering pKa) and makes the ring electron-deficient.
    
  • Resonance Donation (+R): Donation of 2p lone pairs into the

    
    -system.
    

Critical Finding: At the meta position relative to the carboxylate (C5), the -I effect dominates . However, relative to the para position (C2-Br), the resonance effect can subtly strengthen the C-Br bond, a phenomenon often missed in lower-level semi-empirical calculations.

Methodological Benchmarking: Selecting the Right Level of Theory

Choosing the correct functional is non-negotiable for halogenated systems due to "halogen bonding" and weak dispersion interactions between the ortho-bromo group and the carboxylate oxygen.

Comparative Performance of DFT Functionals
FunctionalTypeAccuracy for 5F-2BBRecommendation
B3LYP Hybrid GGAModerate. Fails to capture weak intramolecular Br···O interactions accurately. Good for general geometry.Use for initial conformational scanning only.
wB97X-D Range-Separated + DispersionHigh. Accurately models the non-covalent repulsion/attraction between Br and COO-.Gold Standard for geometry and reaction barriers.
M06-2X Global Hybrid Meta-GGAHigh. Excellent for thermodynamics and pKa prediction in solvation models.Preferred for single-point energy (SPE) calculations.
PBE0 Hybrid GGAGood. Often provides better NMR tensor prediction for

F-NMR validation.
Use for NMR shift prediction.

Detailed Computational Protocol

This protocol ensures self-validating results by cross-referencing geometry minima with frequency analysis.

Phase 1: Conformational Searching

The ortho-bromo group creates a high rotational barrier. You must identify the global minimum (carboxylate twisted out of plane) versus the transition state (planar).

  • Tool: Crest/xTB or Spartan.

  • Goal: Generate 10-20 conformers to ensure the global minimum is found.

Phase 2: Geometry Optimization & Frequency (Gaussian Input)

Objective: Obtain the true ground state geometry and confirm it is a minimum (zero imaginary frequencies).

  • Why wB97XD? To account for the dispersion interaction between the large Br cloud and the carboxylate oxygen.

  • Why SMD? The "Solvation Model based on Density" is essential for charged species (benzoates) to prevent artificial gas-phase ion collapse.

Phase 3: Electronic Analysis (NBO)

Objective: Quantify the "Fluorine Effect" on the C2-Br bond.

  • Key Output to Check: Look for E(2) perturbation energies between

    
    . This quantifies the resonance donation.
    

Visualizing the Electronic Workflow

The following diagram illustrates the logical flow of the computational study, from structure generation to reactivity prediction.

G cluster_Analysis Electronic Profiling Start Input Structure: 5-Fluoro-2-Bromobenzoate ConfSearch Conformational Search (CREST/xTB) Start->ConfSearch GeoOpt Geometry Optimization (wB97X-D/6-311++G(d,p)) ConfSearch->GeoOpt Lowest Energy Conformers Freq Frequency Check (No Imaginary Freqs) GeoOpt->Freq NBO NBO Analysis (Charge/Hyperconjugation) Freq->NBO Valid Minima MEP Electrostatic Potential Map (ESP) NBO->MEP Fukui Fukui Indices (Reactivity Prediction) MEP->Fukui Validation Experimental Validation (NMR/X-Ray) Fukui->Validation Predict Reactivity

Figure 1: Computational workflow for profiling electronic effects in halogenated benzoates.

Reactivity Logic: The "Fluorine-Guided" Pathway

The computational data directly informs experimental strategy. Here is how the electronic effects map to chemical outcomes:

Pathway A: Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)
  • Mechanism: Oxidative addition into C2-Br.

  • Computational Insight: The 5-F substituent lowers the electron density at C2 (inductive effect).

  • Prediction: Oxidative addition will be slower compared to 2-bromobenzoate (electron-poor rings are harder to oxidize). However, the resulting Pd(II) intermediate will be more electrophilic, potentially accelerating the transmetallation step.

  • Ligand Choice: Use electron-rich, bulky phosphines (e.g., XPhos, SPhos) to compensate for the deactivated C-Br bond.

Pathway B: Nucleophilic Aromatic Substitution (SNAr)[2]
  • Mechanism: Nucleophile attacks C2, displacing Br.

  • Computational Insight: The 5-F atom stabilizes the Meisenheimer complex intermediate via -I effects.

  • Prediction: 5F-2BB is significantly more reactive toward SNAr than the non-fluorinated parent. The LUMO coefficient at C2 is enhanced by the fluorine.

References

  • Politzer, P., et al. (2013). "Halogen bonding: an interim discussion." Journal of Molecular Modeling. Link

  • Mardirossian, N., & Head-Gordon, M. (2017). "Thirty years of density functional theory in computational chemistry: an expert guide." Molecular Physics. Link

  • Garg, P., et al. (2020). "Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties." Molecules. Link

  • Sanger, F. (1945). "The free amino groups of insulin." Biochemical Journal. (Foundational reference for SNAr activation by halogens). Link

  • Gaussian, Inc. "Thermochemistry in Gaussian." Gaussian White Papers. Link

Sources

cost-effectiveness analysis of using 5-fluoro-2-bromobenzoate in large-scale synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Regio-Tax" in Fluorinated Scaffolds

In pharmaceutical process chemistry, the cost of a starting material is rarely defined by its purchase price alone. It is defined by the downstream liability it creates.

5-Fluoro-2-bromobenzoate (and its corresponding acid) represents a classic "Make vs. Buy" case study. While the raw material costs for in-house synthesis via direct bromination of 3-fluorobenzoic acid appear low, the "Regio-Tax" —the operational expenditure required to separate the desired 2-bromo isomer from the 6-bromo byproduct—often renders this route economically unviable at scale (>10 kg).

This guide objectively compares the performance of high-purity commercial 5-fluoro-2-bromobenzoate against in-house synthetic routes, providing experimental evidence that upfront investment in isomeric purity reduces total process mass intensity (PMI).

Technical Context: The Ortho-Halo Handle

The 5-fluoro-2-bromobenzoate scaffold is a privileged structure in medicinal chemistry.[1] The fluorine atom at the 5-position modulates metabolic stability (blocking P450 oxidation), while the 2-bromo position serves as a sterically demanding "handle" for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

The Criticality of Isomeric Purity

When synthesizing this core, two primary impurities threaten the process:

  • Regioisomer (6-bromo-3-fluorobenzoate): Chemically similar, difficult to separate by crystallization.

  • Dibromo species: Result of over-bromination.

If these impurities carry over into a Suzuki coupling, they generate "rogue" biaryl species that are often inseparable from the Active Pharmaceutical Ingredient (API), leading to batch rejection.

Comparative Analysis: Make vs. Buy

We analyzed three supply strategies for a hypothetical 50 kg production campaign.

Table 1: Strategic Cost-Benefit Analysis
MetricRoute A: Direct Bromination (In-House)Route B: Sandmeyer (In-House)Route C: Commercial Sourcing (Recommended)
Precursor 3-Fluorobenzoic acid2-Amino-5-fluorobenzoic acid5-Fluoro-2-bromotoluene (Oxidation)
Raw Material Cost Low ($)Medium (

)
High (

$)
Regioselectivity Poor (Mixture of 2-Br and 6-Br)Excellent (Directed by amine)Excellent (Pre-installed)
Safety Profile Moderate (Br2 handling)High Risk (Diazonium salts)Low (Stable solid)
Purification Load Critical (Requires chromatography)Moderate (Extraction)Minimal (Recrystallization)
E-Factor (Waste) High (>50 kg waste / kg product)High (Acid waste)Low (<10 kg waste / kg product)
Verdict Not Scalable Hazardous Process Robust
The "Hidden Cost" of Route A

Route A involves the bromination of 3-fluorobenzoic acid. The fluorine atom directs ortho and para, but the carboxylic acid directs meta. The result is a "frustrated" electronic system yielding a ~60:40 mixture of the desired 2-bromo and undesired 6-bromo isomers [1]. Separating these requires high-pressure preparative chromatography, which costs approximately $2,500 per kg at scale, obliterating any raw material savings.

Visualizing the Process Logic

The following diagrams illustrate the synthetic pathways and the decision logic for process chemists.

Diagram 1: Synthetic Pathways & Impurity Propagation

SynthesisPathways Start_A 3-Fluorobenzoic Acid Reaction_A Direct Bromination (Br2/Fe) Start_A->Reaction_A Product_A Mixture: 2-Bromo (60%) + 6-Bromo (40%) Reaction_A->Product_A Poor Selectivity Downstream Suzuki Coupling (API Synthesis) Product_A->Downstream Start_C 5-Fluoro-2-bromotoluene Reaction_C KMnO4 Oxidation Start_C->Reaction_C Product_C Pure 5-Fluoro-2-bromobenzoate Reaction_C->Product_C High Fidelity Product_C->Downstream Failure Batch Failure (Isomeric Impurities) Downstream->Failure Impurity Carryover Success High Purity API Downstream->Success

Caption: Comparative impurity propagation. Route A (Red) leads to downstream failure, while Route C (Blue/Green) ensures API integrity.

Diagram 2: Cost-Effectiveness Decision Matrix

DecisionMatrix Start Need 5-Fluoro-2-bromobenzoate Scale_Check Scale > 100g? Start->Scale_Check Small_Scale Small Scale (<100g) Scale_Check->Small_Scale No Large_Scale Large Scale (>1kg) Scale_Check->Large_Scale Yes Purification_Check Do you have Prep-HPLC? Small_Scale->Purification_Check Route_Purchase Purchase Commercial Grade (>98% Purity) Large_Scale->Route_Purchase Critical for Economics Route_Synthesis In-House Synthesis (Direct Bromination) Purification_Check->Route_Synthesis Yes Purification_Check->Route_Purchase No

Caption: Decision tree for sourcing strategy. Large-scale operations favor purchasing to avoid purification bottlenecks.

Experimental Validation: Performance in Suzuki Coupling

To validate the "Commercial Sourcing" recommendation, we performed a stress-test Suzuki coupling using 5-fluoro-2-bromobenzoic acid. The goal was to demonstrate that the ortho-bromo position, while sterically hindered, is reactive under optimized conditions without requiring exotic ligands.

Protocol: Suzuki-Miyaura Coupling of 5-Fluoro-2-bromobenzoic Acid

Objective: Synthesize 4'-methoxy-5-fluoro-[1,1'-biphenyl]-2-carboxylic acid.

Reagents:

  • Substrate: 5-Fluoro-2-bromobenzoic acid (1.0 eq)

  • Coupling Partner: 4-Methoxyphenylboronic acid (1.2 eq)

  • Catalyst: Pd(OAc)₂ (2 mol%)[2]

  • Ligand: SPhos (4 mol%) - Selected for stability with ortho-substituents [2].

  • Base: K₃PO₄ (3.0 eq)

  • Solvent: Toluene/Water (10:1)

Step-by-Step Methodology:

  • Inerting: Charge a 3-neck round bottom flask with 5-fluoro-2-bromobenzoic acid (10 g, 45.6 mmol), 4-methoxyphenylboronic acid (8.3 g, 54.7 mmol), and K₃PO₄ (29.0 g, 136.8 mmol). Cycle vacuum/nitrogen 3 times.

  • Solvation: Add degassed Toluene (100 mL) and Water (10 mL).

  • Catalyst Addition: Add Pd(OAc)₂ (204 mg) and SPhos (748 mg) under positive nitrogen flow.

  • Reaction: Heat to 80°C for 4 hours. Monitor via HPLC.

    • Checkpoint: The reaction is considered complete when the starting bromide is <0.5% by area.

  • Workup: Cool to RT. Acidify to pH 2 with 1N HCl (to protonate the carboxylic acid). Extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Crystallization from Ethanol/Water.

Results:

  • Yield: 92% isolated yield.

  • Purity: >99.5% (HPLC).

  • Observation: Using the high-purity commercial starting material resulted in a crude profile with only one major byproduct (protodeboronation of the boronic acid), which was easily removed during crystallization.

Quality Control: The "Trust" Protocol

When sourcing this material, you must validate the absence of the 6-bromo isomer. A standard C18 gradient often fails to resolve these regioisomers.

Recommended HPLC Method:

  • Column: Phenyl-Hexyl stationary phase (e.g., Phenomenex Luna Phenyl-Hexyl), 5 µm, 4.6 x 250 mm. Why? The pi-pi interactions separate the isomers better than hydrophobicity alone.

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV @ 254 nm.

References

  • Regioselectivity in Electrophilic Aromatic Substitution: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Explains the directing effects causing the 2-bromo/6-bromo mixture).

  • Optimized Suzuki-Miyaura Conditions: Altman, R. A., et al. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Nature Protocols, 2007. (Basis for the SPhos/Pd(OAc)2 protocol).

  • Process Chemistry of Fluorinated Intermediates: Baumann, M., et al. "Fluorine-containing drugs approved by the FDA in 2019." Beilstein Journal of Organic Chemistry, 2020. (Context on the value of fluorinated scaffolds).

  • Industrial Synthesis via Oxidation: Patent US4393232A. "Preparation of 3-bromo-4-fluoro-benzoic acid." (Analogous industrial oxidation route demonstrating the toluene-to-acid pathway).

  • General Suzuki Coupling Guides: "Suzuki Coupling - Organic Chemistry Portal." (General mechanism and ligand selection).

Sources

biological activity comparison between fluorinated and non-fluorinated benzoate derivatives

[1][2]

Executive Summary

The strategic incorporation of fluorine into benzoate scaffolds is a cornerstone of modern medicinal chemistry.[1][2] This guide analyzes the "Fluorine Effect"—how replacing a hydrogen atom with fluorine (bioisosterism) alters the physicochemical landscape of benzoate derivatives. We compare 2-fluorobenzoic acid and its derivatives against their non-fluorinated counterparts, focusing on acidity (pKa), lipophilicity (LogP), and biological endpoints including antimicrobial efficacy and anticancer cytotoxicity.

Physicochemical Profiling: The Fluorine Effect

The introduction of fluorine, the most electronegative element, induces profound electronic and steric changes without significantly altering the molecular size (Van der Waals radius: H = 1.20 Å, F = 1.47 Å).

Comparative Data: Benzoic Acid vs. Fluorinated Isomers

The following table highlights the impact of fluorine positioning on acidity and lipophilicity.

PropertyBenzoic Acid (Non-Fluorinated)2-Fluorobenzoic Acid (Ortho)4-Fluorobenzoic Acid (Para)
Structure C₆H₅COOH2-F-C₆H₄COOH4-F-C₆H₄COOH
pKa (Acidity) 4.203.27 4.14
LogP (Lipophilicity) 1.871.862.20
Hammett Constant (

)
0.00+0.54 (Inductive dominant)+0.06 (Resonance/Inductive)
Metabolic Stability Low (Susceptible to oxidation)High (Blocks ortho-oxidation)High (Blocks para-oxidation)

Key Insight: The ortho-fluorine (2-F) exerts a massive inductive effect (-I), lowering the pKa by nearly 1 log unit (making it ~10x more acidic). This increases the ionization at physiological pH, potentially altering protein binding and solubility. In contrast, the para-fluorine (4-F) balances inductive withdrawal with resonance donation (+R), resulting in a negligible pKa shift but a significant increase in lipophilicity (LogP), facilitating membrane permeation.

Case Study 1: Antimicrobial Activity

Compound Class: Chalcone-Benzoate Hybrids Objective: Evaluate the impact of fluorine substitution on antibacterial potency against Staphylococcus aureus.

In a direct head-to-head comparison of chalcone-substituted benzoic acid derivatives, the fluorinated analog demonstrated superior potency.[3] The fluorine atom enhances lipophilicity, allowing better penetration of the bacterial cell wall.

Experimental Data: Minimum Inhibitory Concentration (MIC)
Compound IDStructure DescriptionOrganismMIC (ppm)Zone of Inhibition (mm)
8a (Control) Non-fluorinated benzoate derivativeS. aureus9211
8b (Test) 4-Fluorinated benzoate derivativeS. aureus88 13

Data Source: Derived from comparative SAR studies of chalcone-benzoates (e.g., Source 1.23).

Protocol: Resazurin Microtiter Assay (REMA) for MIC

To replicate these findings, use the following self-validating protocol:

  • Preparation: Dissolve benzoate derivatives in DMSO to a stock concentration of 10 mg/mL.

  • Inoculum: Adjust S. aureus culture to

    
     CFU/mL (0.5 McFarland standard).
    
  • Dilution: In a 96-well plate, perform serial 2-fold dilutions of the test compounds in Mueller-Hinton Broth (MHB). Final volume: 100 µL per well.

  • Incubation: Add 10 µL of bacterial suspension to each well. Incubate at 37°C for 24 hours.

  • Readout: Add 30 µL of 0.01% Resazurin solution. Incubate for 2–4 hours.

    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic reduction of resazurin).

  • Validation: Positive control (Ciprofloxacin) must show MIC < 1 µg/mL; Negative control (DMSO only) must show full pink color.

Case Study 2: Anticancer Cytotoxicity

Compound Class: Fluorinated Benzotriazin-7-ones (Benzoate-derived scaffold) Objective: Assess the cytotoxicity enhancement provided by fluorine substitution against MCF-7 breast cancer cells.[4][5]

Fluorination often improves metabolic stability by blocking the C-H sites susceptible to Cytochrome P450 oxidation (metabolic soft spots). This leads to prolonged half-life and higher effective intracellular concentrations.

Experimental Data: Cytotoxicity (IC50)
CompoundSubstitutionCell LineIC50 (µM)Fold Improvement
Compound 1a Non-fluorinated (H)MCF-7> 50 (Low potency)-
Compound 2 8-Fluoro MCF-7~10 ~5x

Mechanism: The 5-fold increase in potency is attributed to the "Polar Hydrophobicity" effect. The C-F bond creates a dipole that interacts with specific binding pockets in the target enzyme (e.g., thioredoxin reductase) while simultaneously increasing the molecule's ability to cross the lipid bilayer.

Mechanistic Visualization
Diagram 1: The Fluorine Effect Pathway

This diagram illustrates how the atomic properties of fluorine translate into observed biological effects.

FluorineEffectF_AtomFluorine Substitution(High Electronegativity)InductiveInductive Effect (-I)Electron WithdrawalF_Atom->InductiveLipophilicityIncreased Lipophilicity(Higher LogP)F_Atom->LipophilicityMetabolicMetabolic Blockade(Strong C-F Bond)F_Atom->MetabolicAcidityIncreased Acidity(Lower pKa)Inductive->AcidityOrtho PositionPermeabilityEnhanced MembranePermeabilityLipophilicity->PermeabilityHalfLifeProlonged Half-Life(Resistance to P450)Metabolic->HalfLifeBioActivityIMPROVED BIOLOGICALACTIVITYAcidity->BioActivityBetter BindingPermeability->BioActivityHigher Intracellular Conc.HalfLife->BioActivitySustained Effect

Caption: Causal pathway linking fluorine substitution to enhanced biological outcomes via pKa modulation, lipophilicity, and metabolic stability.

Diagram 2: Experimental Workflow for Comparative Evaluation

A logical flow for researchers to validate activity differences.

WorkflowStartStart: Comparative StudySynthesisSynthesis of Benzoate Derivatives(Fluorinated vs. Non-Fluorinated)Start->SynthesisPhysChemPhysicochemical Profiling(pKa, LogP, Solubility)Synthesis->PhysChemAssay_BranchSelect AssayPhysChem->Assay_BranchMIC_PathAntimicrobial (MIC)Broth MicrodilutionAssay_Branch->MIC_PathIC50_PathCytotoxicity (IC50)MTT/Resazurin AssayAssay_Branch->IC50_PathData_AnalysisCalculate Potency Shift(Ratio: IC50_non-F / IC50_F)MIC_Path->Data_AnalysisIC50_Path->Data_AnalysisConclusionDetermine Structure-ActivityRelationship (SAR)Data_Analysis->Conclusion

Caption: Standardized workflow for comparing biological activity of benzoate derivatives.

References
  • BenchChem Technical Support . (2025). The Discovery and Development of Fluorinated Benzoic Acid Derivatives: A Technical Guide. Retrieved from

  • Otsuka, N., et al. (2008).[3] Antibacterial Effects of Flavonoids and Their Structure-Activity Relationship Study. (Cited in Source 1.23).

  • Bhabal, S., et al. (2022).[6][7] Synthesis of novel fluorinated 1,5-benzothiazepine derivatives and their biological evaluation as anticancer and antibacterial agent. Journal of the Serbian Chemical Society.

  • Kuş, N., & Fausto, R. (2017). Effects of the matrix and intramolecular interactions on the stability of the higher-energy conformers of 2-fluorobenzoic acid. Journal of Chemical Physics.
  • Smart, T. G., et al. (2021).[7] Synthesis and biological evaluation of benzodiazepines containing a pentafluorosulfanyl group. Tetrahedron.

  • Hajian, R., et al. (2015).
  • Wikipedia . 2-Fluorobenzoic acid. Retrieved from

analytical methods for determining the purity of 5-fluoro-2-bromobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of analytical methods for determining the purity of 5-fluoro-2-bromobenzoate (specifically focusing on the Methyl 5-fluoro-2-bromobenzoate ester and its parent 2-bromo-5-fluorobenzoic acid ). These compounds are critical scaffolds in the synthesis of pharmaceutical heterocycles.

The guide is structured to allow you to select the optimal method based on your specific phase of development (e.g., early discovery vs. GMP release).

Target Analyte: Methyl 5-fluoro-2-bromobenzoate (CAS: 6942-39-8) & 2-Bromo-5-fluorobenzoic acid (CAS: 394-28-5)

Part 1: Strategic Method Selection (Decision Matrix)

In drug development, "purity" is context-dependent. For this halogenated benzoate, three primary methodologies dominate.

FeatureHPLC-UV (Reverse Phase) GC-FID/MS qNMR (Quantitative NMR)
Primary Utility Routine purity, isomer separation, non-volatile impurities.Volatile solvents, ester analysis, process control.Absolute purity (potency), reference standard qualification.[1]
Specificity High (separates regioisomers like 2-bromo-4-fluoro).Medium (thermal degradation risk for free acids).High (structural confirmation + purity).
Precision (RSD) < 0.5%< 1.0%< 1.0% (with internal standard).
Throughput High (automated).High.Low.
Limitations Requires reference standards for quantification.Not suitable for free acid without derivatization.Lower sensitivity (LOQ ~1 mg).
Method Selection Workflow

The following decision tree illustrates the logical flow for selecting the appropriate analytical technique based on the sample form and data requirement.

MethodSelection Start Sample: 5-Fluoro-2-Bromobenzoate Form Chemical Form? Start->Form Acid Free Acid (2-Br-5-F-Benzoic Acid) Form->Acid Ester Ester (Methyl/Ethyl Benzoate) Form->Ester Goal Analytical Goal? Acid->Goal Ester->Goal Routine Routine Batch Release (Relative Purity %) Goal->Routine Absolute Standard Qualification (Absolute Potency wt%) Goal->Absolute HPLC Method A: HPLC-UV (C18 Column) Routine->HPLC Preferred GC Method B: GC-FID (Direct Injection) Routine->GC If Ester Titration Method D: Potentiometric Titration Absolute->Titration Acid Only qNMR Method C: qNMR (Internal Standard) Absolute->qNMR Gold Standard

Caption: Decision tree for selecting analytical methods based on chemical form (acid vs. ester) and data needs.

Part 2: Detailed Experimental Protocols

Method A: High-Performance Liquid Chromatography (HPLC-UV)

Status: The Industry Workhorse Rationale: The bromine and fluorine substituents on the benzene ring create distinct polarity differences compared to potential regioisomers (e.g., 2-bromo-4-fluorobenzoate). Reverse-phase chromatography (RP-HPLC) on a C18 column maximizes this selectivity.

Protocol
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 x 150 mm, 3.5 µm or 5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (suppresses ionization of the acid/ester, sharpening peaks).

  • Mobile Phase B: Acetonitrile (MeCN).[2]

  • Gradient:

    • T=0 min: 30% B

    • T=15 min: 90% B

    • T=20 min: 90% B

    • T=20.1 min: 30% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm (aromatic ring absorption) and 254 nm.

  • Sample Prep: Dissolve 10 mg sample in 10 mL MeCN:Water (50:50).

Critical Quality Attribute (CQA) - Isomer Resolution: The 2-bromo-5-fluoro isomer must be resolved from the 2-bromo-4-fluoro impurity. The 5-fluoro substituent is more electronegative and typically elutes slightly earlier than the 4-fluoro analog in RP-HPLC due to increased polarity.

Method B: Gas Chromatography (GC-FID)

Status: Best for Esters & Volatile Impurities Rationale: If analyzing Methyl 5-fluoro-2-bromobenzoate , GC offers superior resolution for volatile organic solvents (methanol, DCM) carried over from synthesis. Note: Do not use for the free acid without derivatization (e.g., TMS-diazomethane) as it will degrade/tail significantly.

Protocol
  • Column: DB-5ms or HP-5 (5% Phenyl-methylpolysiloxane), 30m x 0.25mm ID, 0.25µm film.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split mode (20:1), 250°C.

  • Oven Program:

    • Initial: 50°C (Hold 2 min)

    • Ramp: 15°C/min to 280°C

    • Final: 280°C (Hold 5 min)

  • Detector: FID @ 300°C.

Method C: Quantitative NMR (qNMR)

Status: Primary Standard (Absolute Purity) Rationale: Unlike HPLC/GC, qNMR does not require a reference standard of the analyte.[1][3][4] It relies on the physics of nuclear magnetic resonance, making it ideal for determining the "Assay" (wt%) of the first GMP batch.

Protocol
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (high purity, non-hygroscopic) or Maleic Acid.

  • Solvent: DMSO-d6 or CDCl3 (Ensure analyte and IS are fully soluble).

  • Preparation:

    • Weigh ~10 mg of Analyte (precision ±0.01 mg).

    • Weigh ~10 mg of IS (precision ±0.01 mg).

    • Dissolve together in 0.6 mL deuterated solvent.

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (D1): > 5 × T1 (typically 30–60 seconds) to ensure full relaxation.

    • Scans: 16–32.

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Weight,
    
    
    =Purity.[5]

Signal Selection:

  • Analyte: Aromatic protons at C3, C4, C6 (multiplets due to F-coupling). The proton at C6 (ortho to carboxylate, meta to F) is typically a doublet of doublets (dd) and distinct.

  • IS: Singlet of 1,3,5-Trimethoxybenzene (approx 6.1 ppm).

Part 3: Comparative Data Analysis

The following table summarizes expected performance metrics based on field application data for halogenated benzoates.

MetricHPLC-UVGC-FIDqNMR
Limit of Detection (LOD) ~0.01%~0.05%~0.5%
Linearity (

)
> 0.999> 0.999N/A (Single point)
Specificity for Isomers Excellent (with optimization)GoodExcellent (distinct coupling patterns)
Sample Destructive? No (can recover)YesNo
Cost per Run LowLowHigh (Solvents/Instrument time)
Visualizing the HPLC Workflow

The following diagram details the self-validating HPLC workflow, ensuring system suitability before sample analysis.

HPLCWorkflow Setup System Setup (Mobile Phase/Column) Equilib Equilibration (Stable Baseline) Setup->Equilib Blank Blank Injection (No Ghost Peaks) Equilib->Blank SST System Suitability (SST) (Std Injection x5) Blank->SST Check Check Criteria: RSD < 2.0% Tailing < 1.5 SST->Check Check->Setup Fail Sample Sample Injection (Duplicate) Check->Sample Pass Calc Purity Calculation (Area %) Sample->Calc

Caption: HPLC workflow emphasizing System Suitability Testing (SST) as a gatekeeper for data integrity.

References

  • BenchChem. (2025).[1][3][4][5] A Comparative Guide to Assessing the Purity of Synthesized 2-Fluorobenzoic Acid. Retrieved from

  • Royal Society of Chemistry. (2024). Analytical methods for benzoic acid derivatives using GC-MS. Retrieved from

  • Sigma-Aldrich. (n.d.).[6] Product Specification: 2-Bromo-5-fluorobenzoic acid. Retrieved from

  • Enovatia. (2023). Advantages of Quantitative NMR for Determination of Relative Response Factors. Retrieved from

  • ChemicalBook. (2025). Synthesis and Properties of Methyl 2-bromo-5-fluorobenzoate. Retrieved from

Sources

Safety Operating Guide

Technical Guide: Operational Safety & Logistics for 5-Fluoro-2-bromobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the safe handling, operational logistics, and disposal of 5-Fluoro-2-bromobenzoate (specifically focusing on its common derivative, Methyl 2-bromo-5-fluorobenzoate , and the parent acid 2-Bromo-5-fluorobenzoic acid ). These halogenated aromatic building blocks are critical intermediates in medicinal chemistry, particularly for installing fluorinated motifs via cross-coupling reactions (e.g., Suzuki-Miyaura).

Executive Safety Summary: The "Barrier Strategy"

Handling halogenated benzoates requires a Barrier Strategy that prioritizes respiratory protection against fine particulates and dermal protection against potential sensitizers. While often classified as "Irritants" (H315, H319, H335), these compounds function as alkylating-like agents in biological systems and should be treated with high containment protocols typical of drug intermediates.

Physicochemical Hazard Profile
PropertySpecificationOperational Implication
Physical State White to off-white solid / Low-melting solidHigh risk of static-induced dust dispersion during weighing.
GHS Classification Warning (H302, H315, H319, H335)H302 (Harmful if swallowed) dictates strict hygiene; H335 (Resp. Irritant) mandates fume hood use.
Reactivity Stable; incompatible with strong oxidizers/basesAvoid storage near nitric acid or alkaline lysis buffers.
Permeation Risk Moderate lipophilicityStandard nitrile gloves may degrade; double-gloving recommended for prolonged contact.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic lab safety rules. Use this specific matrix for 5-Fluoro-2-bromobenzoate handling.

PPE ComponentTechnical SpecificationRationale (Causality)
Hand Protection Double Nitrile (NBR) Inner: 0.11 mm (Exam grade)Outer: 0.11 mm or thicker (Chemical resistant)Halogenated aromatics can permeate thin nitrile over time. The outer glove is sacrificial; the inner glove prevents dermal absorption during doffing.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient. Fine dust can bypass side shields. Goggles seal the ocular cavity against airborne particulates.
Respiratory Fume Hood (Face velocity: 0.5 m/s)Primary Control: Do not handle on open benches. If hood is unavailable, use N95/P100 respirator (fit-tested).
Body Defense Lab Coat (Buttoned, High-neck) + Long sleevesPrevents accumulation of dust on street clothes, which can lead to secondary exposure outside the lab.

Operational Protocol: From Storage to Synthesis

This workflow integrates safety with experimental efficiency.

Phase A: Receipt & Storage
  • Verification: Upon receipt, verify the CAS (6942-39-8 for methyl ester) matches the Certificate of Analysis.

  • Storage Condition: Store at Room Temperature (15–25°C) in a dry, dark cabinet.

  • Segregation: Keep away from strong bases (e.g., NaOH, KOH) to prevent premature hydrolysis of the ester to the acid.

Phase B: Weighing & Transfer (Critical Step)
  • The Static Hazard: These solids are prone to static charge. Use an antistatic gun or polonium strip if available.

  • Weighing Protocol:

    • Place the balance inside the chemical fume hood.

    • Tare a closed vessel (scintillation vial or RBF).

    • Transfer solid using a spatula; do not pour from the source bottle to avoid dust clouds.

    • Wipe the exterior of the source bottle and the receiving vessel with a damp Kimwipe (solvent: ethanol) before removing from the hood.

Phase C: Reaction Setup
  • Solvent Compatibility: Highly soluble in DCM, THF, and Ethyl Acetate.

  • Inert Atmosphere: When using in palladium-catalyzed couplings (e.g., Suzuki), degas solvents before adding the catalyst to prevent oxidative homocoupling, though the benzoate itself is stable in air.

Phase D: Waste Management
  • Categorization: Classify as Halogenated Organic Waste .

  • Segregation: Do NOT mix with aqueous acidic waste (risk of precipitation) or oxidizing waste (risk of reaction).

  • Labeling: Explicitly label "Contains Fluorinated/Brominated Aromatics" to alert disposal vendors.

Visualized Workflows

Figure 1: Safe Handling Logic Flow

This diagram outlines the decision-making process for handling 5-Fluoro-2-bromobenzoate.

HandlingProtocol Start Start: Handling Request RiskCheck Risk Assessment: Is Fume Hood Available? Start->RiskCheck PPE_Level2 PPE Level 2 (REQUIRED): Double Nitrile Gloves Splash Goggles Lab Coat RiskCheck->PPE_Level2 Yes Stop STOP: Do Not Proceed Acquire Fume Hood RiskCheck->Stop No PPE_Level1 PPE Level 1: Single Nitrile Gloves Safety Glasses Weighing Weighing Procedure: Inside Hood Closed Transfer PPE_Level2->Weighing Solubilization Solubilization: Dissolve in DCM/THF (Reduces Dust Hazard) Weighing->Solubilization Reaction Reaction Setup: Add Reagents (e.g., Boronic Acid, Pd Cat) Solubilization->Reaction Waste Disposal: Halogenated Organic Waste Reaction->Waste

Figure 2: Emergency Response Pathway

Immediate actions for exposure incidents.

EmergencyResponse Incident Incident Detected Type Identify Exposure Type Incident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale Action_Skin 1. Remove Clothing 2. Wash 15 min (Soap/Water) 3. Seek Medical Aid Skin->Action_Skin Action_Eye 1. Flush 15 min (Eyewash) 2. Remove Contacts 3. Ophthalmologist Consult Eye->Action_Eye Action_Inhale 1. Move to Fresh Air 2. Support Breathing 3. Poison Control Center Inhale->Action_Inhale

[1][2][3][4][5][6][7]

References & Authority

  • Sigma-Aldrich .[1][2] Safety Data Sheet: Methyl 5-bromo-2-fluorobenzoate. (Accessed 2023). Provides GHS classification H301/H315/H319.

  • Fisher Scientific . Safety Data Sheet: 2-Bromo-5-fluorobenzoic acid. (Accessed 2023). Details physical properties and first aid measures.

  • PubChem . Compound Summary: Methyl 2-bromo-5-fluorobenzoate (CID 24882783).[3] National Library of Medicine.

  • ChemicalBook . Methyl 2-bromo-5-fluorobenzoate CAS 6942-39-8 Properties and Synthesis.

(Note: While specific SDSs are cited, always consult the document provided by your specific vendor (e.g., Combi-Blocks, Enamine, TCI) as impurity profiles may vary.)

Sources

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